molecular formula C18H10N2O2S B1194197 Fba 185 CAS No. 2866-43-5

Fba 185

Cat. No.: B1194197
CAS No.: 2866-43-5
M. Wt: 318.4 g/mol
InChI Key: UGFSLKRMHPGLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorescent Brightener 185, also widely known as Optical Brightener EBF, is a high-purity chemical compound supplied as a yellow-green crystalline powder . It is a member of the stilbene class of optical brightening agents, functioning by absorbing ultraviolet light and re-emitting it as visible blue light, thereby enhancing the whiteness and brightness of treated materials . This mechanism makes it a valuable tool for researchers studying polymer processing and additive effects. This brightener is characterized by several remarkable properties, including excellent light fastness for long-lasting effects and high thermal stability, making it suitable for processes involving high-temperature conditions without degradation of performance . It exhibits high affinity for various substrates, ensuring easy application and compatibility . A key specification is its high melting point, which is typically between 216°C and 220°C, confirming its purity and stability . In a research context, Fluorescent Brightener 185 has significant application in various polyolefin plastics, ABS engineering plastics, and organic glass to make their colour brighter and whiter . It is also a key intermediate used in the production of other commercialized brighteners . The product is known for its environmental profile, as it is free of harmful substances such as heavy metals and aromatic amines, which is a critical consideration for material scientists . Fluorescent Brightener 185 is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[5-(1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O2S/c1-3-7-13-11(5-1)19-17(21-13)15-9-10-16(23-15)18-20-12-6-2-4-8-14(12)22-18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFSLKRMHPGLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(S3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051966
Record name 2,5-Bis(2-benzoxazolyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2866-43-5, 12224-41-8
Record name 2,5-Bis(2-benzoxazolyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2866-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FBA 185
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002866435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 2,2'-(2,5-thiophenediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Bis(2-benzoxazolyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-thiophene-2,5-diylbis(benzoxazole)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzoxazole, 2,2'-(2,5-thiophenediyl)bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DI(BENZOXAZOL-2-YL)THIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P104CN84X2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Compound Fba 185

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fba 185, also known by its chemical name 2,2'-(2,5-thiophenediyl)bis-benzoxazole, is a heterocyclic organic compound widely recognized for its application as a fluorescent brightener. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed methodology for its synthesis. The document also elucidates the fundamental mechanism of its action as an optical brightening agent.

Chemical Structure and Identification

This compound is characterized by a central thiophene ring bonded to two benzoxazole moieties at the 2 and 5 positions. This conjugated system of aromatic rings is the primary determinant of its chemical and photophysical properties.

Chemical Structure:

Key Identifiers:

  • IUPAC Name: 2-[5-(1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole[1]

  • CAS Number: 2866-43-5[1][2][3]

  • Molecular Formula: C₁₈H₁₀N₂O₂S[1][2]

  • Synonyms: Fluorescent Brightener 185, 2,5-Bis(2-benzoxazolyl)thiophene, Uvitex EBF[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various solvents and its suitability for different applications.

PropertyValueReference
Molecular Weight 318.35 g/mol [2]
Appearance Slightly yellowish crystalline powder
Melting Point 216-220 °C
Boiling Point 466.4 °C at 760 mmHg[2]
Density 1.385 g/cm³[2]
Flash Point 235.9 °C[2]
Refractive Index 1.715[2]
Vapor Pressure 1.98E-08 mmHg at 25°C[2]
Topological Polar Surface Area 80.3 Ų[1]
XLogP3-AA 4.7[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between 2-aminophenol and thiophene-2,5-dicarboxylic acid. The following protocol is a representative method for its preparation.

Materials:

  • 2-Aminophenol

  • Thiophene-2,5-dicarboxylic acid

  • Boric acid (catalyst)

  • High-boiling point inert solvent (e.g., trichlorobenzene)

  • Ethanol (for washing)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and a distillation condenser, add 2-aminophenol and thiophene-2,5-dicarboxylic acid to a high-boiling point inert solvent.

  • Add a catalytic amount of boric acid to the mixture.

  • Heat the reaction mixture to a temperature of 160-260 °C with constant stirring.

  • The condensation reaction will produce water as a byproduct, which is continuously removed from the reaction mixture by distillation to drive the equilibrium towards product formation.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature, which will cause the crude this compound to precipitate.

  • Filter the crude product and wash it with a suitable solvent, such as cold ethanol, to remove any unreacted starting materials and impurities.

  • The purified this compound is then dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like chlorobenzene to obtain a product with high purity.

Mechanism of Action: Fluorescence

This compound functions as a fluorescent brightener by absorbing ultraviolet (UV) radiation and re-emitting it as visible blue light. This process, known as fluorescence, effectively masks any inherent yellowness of a material and enhances its perceived whiteness.

The underlying mechanism involves the following steps:

  • Excitation: The π-electron system of the conjugated this compound molecule absorbs photons from the UV region of the electromagnetic spectrum (typically 340-400 nm). This absorption of energy promotes electrons from the ground state (S₀) to an excited singlet state (S₁).

  • Vibrational Relaxation: The excited molecule rapidly loses some of its energy as heat through non-radiative vibrational relaxation, transitioning to the lowest vibrational level of the S₁ state.

  • Emission (Fluorescence): From the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) by emitting a photon of light. Due to the energy lost during vibrational relaxation, the emitted photon has a lower energy (longer wavelength) than the absorbed photon. For this compound, this emission occurs in the blue region of the visible spectrum (around 400-450 nm).

This emitted blue light counteracts the yellow wavelengths reflected by the substrate, resulting in a brighter and whiter appearance.

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow Reactants Reactants: 2-Aminophenol Thiophene-2,5-dicarboxylic acid Boric Acid (Catalyst) Solvent Reaction Condensation Reaction (160-260 °C) Reactants->Reaction Distillation Removal of Water Reaction->Distillation Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Filtration and Washing with Ethanol Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Purification Recrystallization (from Chlorobenzene) Drying->Purification Product Pure this compound Purification->Product

Caption: A diagram illustrating the key steps in the synthesis of this compound.

Mechanism of Fluorescence for this compound

Fluorescence_Mechanism cluster_0 Energy Levels S0 Ground State (S₀) UV_Absorption UV Light Absorption (Excitation) S0->UV_Absorption Molecule S1 Excited Singlet State (S₁) S1_vib Lowest Vibrational Level of S₁ S1->S1_vib Heat loss Fluorescence_Emission Blue Light Emission (Fluorescence) S1_vib->Fluorescence_Emission UV_Absorption->S1 hν (absorb) Vibrational_Relaxation Vibrational Relaxation (Non-radiative) Fluorescence_Emission->S0 hν (emit)

Caption: A simplified Jablonski diagram showing the fluorescence mechanism of this compound.

References

Unraveling the Core Mechanism of Fungal Fructose-1,6-Bisphosphate Aldolase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Specific Data on Fba185: A Focus on Fungal Fructose-1,6-Bisphosphate Aldolase (FBA)

Initial investigations for a protein specifically designated "Fba185" in publicly available scientific literature yielded no specific results. It is therefore hypothesized that "Fba185" may represent an internal laboratory designation, a novel or as-yet-unpublished protein, or a variant of a known protein class. Given the "Fba" nomenclature, this guide will focus on the well-characterized and critical fungal enzyme, Fructose-1,6-bisphosphate aldolase (FBA). This enzyme is a key player in fungal metabolism and has been implicated in pathogenesis, making it a relevant and valuable subject for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the mechanism of action of fungal FBA, with a focus on its core enzymatic function, its role in fungal cell biology, and its significance as a potential antifungal target.

Core Function and Catalytic Mechanism

Fungal Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13) is a central enzyme in the glycolytic and gluconeogenic pathways. It catalyzes the reversible aldol cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). This reaction is a critical step in the catabolism of glucose for energy production and the biosynthesis of glucose from non-carbohydrate precursors.[1]

Fungal FBAs are classified as Class II aldolases , which distinguishes them from their mammalian counterparts (Class I aldolases).[1] The key difference lies in their catalytic mechanism:

  • Class I Aldolases (e.g., human): Utilize a Schiff base intermediate formed between a lysine residue in the active site and the substrate.

  • Class II Aldolases (e.g., fungal): Are metal-dependent enzymes, typically requiring a divalent cation like zinc (Zn²⁺) or iron (Fe²⁺) as a cofactor to polarize the carbonyl group of the substrate and stabilize the enolate intermediate.[2]

This mechanistic distinction presents a significant opportunity for the development of selective antifungal therapies that target the fungal enzyme without affecting the host's metabolic processes.

Quantitative Data on Fungal FBA

The following table summarizes key quantitative parameters for Fructose-1,6-bisphosphate aldolase from various fungal and other microbial sources, providing a comparative overview for researchers.

OrganismEnzymeKm (FBP)VmaxOptimal pHOptimal Temp. (°C)Reference
Saccharomyces cerevisiae (Yeast)FBA2.3 x 10⁻⁶ M1 (relative)7.225[3]
Anoxybacillus gonensis G2FBP Aldolase576 µM2.4 µM min⁻¹ mg⁻¹8.560[4]
Aquifex aeolicusFBP Aldolase4.4 ± 0.07 mM100 ± 0.02 µM min⁻¹ mg⁻¹6.590[4]
Mycobacterium tuberculosisFBP Aldolase20 µM21 s⁻¹ (kcat)7.8N/A[4]
Echinococcus multilocularisEmFBA11.75 mM0.5 mmol/min7.537[5]
Cenarchaeum symbiosumFBP Aldolase/Phosphatase100 mM (catabolic)0.29 µmol/min/mgN/A48[6]

Note: Kinetic parameters can vary significantly based on the assay conditions, including pH, temperature, and buffer composition. The data presented here is for comparative purposes. N/A indicates data not available in the cited source.

Role in Fungal Pathogenesis and Non-Canonical Functions

Beyond its central metabolic role, fungal FBA has been identified as a "moonlighting" protein with functions that contribute to the virulence of pathogenic fungi.[7]

Adhesion to Host Cells: Surface-localized FBA in pathogenic fungi, such as Candida albicans, can act as an adhesin, mediating the attachment of the fungus to host cells and extracellular matrix proteins. This adhesion is a critical first step in the process of invasion and infection.[7]

Immune Evasion: By binding to host components, surface FBA may help the fungus to evade the host immune system. In C. albicans, the FBA1 gene product is antigenic and its expression is regulated during the yeast-to-hypha morphological switch, a key virulence trait.

Biofilm Formation: FBA has been implicated in the formation of biofilms, which are structured communities of fungal cells that are highly resistant to antifungal drugs and host immune defenses.

The essentiality of FBA for fungal growth and its involvement in virulence make it an attractive target for the development of novel antifungal agents.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the function and mechanism of action of fungal Fructose-1,6-bisphosphate aldolase.

Fructose-1,6-Bisphosphate Aldolase Enzyme Activity Assay

This protocol describes a spectrophotometric method to determine the enzymatic activity of FBA. The assay is based on the conversion of FBP to G3P and DHAP, with the subsequent reduction of NAD⁺ to NADH, which can be measured by the change in absorbance at 340 nm.

Materials:

  • Spectrophotometer with temperature control

  • Cuvettes or 96-well microplate

  • Reaction Buffer: 100 mM KPi (pH 7.2), 10 mM EDTA

  • Fructose-1,6-bisphosphate (FBP) solution (1 mM)

  • α-glycerophosphate dehydrogenase (2 mg/ml)

  • Triose phosphate isomerase (2 mg/ml)

  • Bovine Serum Albumin (BSA) (100 µg/ml)

  • NADH (0.15 mM)

  • Purified FBA enzyme extract or cell lysate

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer, FBP, α-glycerophosphate dehydrogenase, triose phosphate isomerase, BSA, and NADH in a microcentrifuge tube or the well of a microplate.

  • Equilibrate the reaction mixture and the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of the purified FBA enzyme or cell lysate to the reaction mixture.

  • Immediately place the cuvette or microplate in the spectrophotometer and begin recording the absorbance at 340 nm at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

  • The rate of NADH consumption is proportional to the FBA activity. Calculate the change in absorbance per unit of time (ΔA/min).

  • Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of substrate conversion (µmol/min).

  • One unit of FBA activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of FBP per minute under the specified conditions.[9]

Gene Knockout of FBA1 in Candida albicans using CRISPR-Cas9

This protocol outlines the general steps for creating a homozygous knockout of the FBA1 gene in the diploid fungus Candida albicans using a transient CRISPR-Cas9 system.[10][11]

Materials:

  • C. albicans strain susceptible to genetic modification

  • Cas9 expression vector (e.g., pV1093)

  • gRNA expression vector (e.g., pV1025)

  • Repair template DNA containing a selectable marker (e.g., SAT1) flanked by sequences homologous to the regions upstream and downstream of the FBA1 gene.

  • Lithium acetate (LiOAc) solution

  • Polyethylene glycol (PEG) solution

  • Sorbitol

  • YPD medium and plates

  • Selective medium (e.g., YPD + nourseothricin)

  • PCR reagents for genotyping

Procedure:

  • Design and construct the gRNA: Design a specific guide RNA (gRNA) that targets a unique sequence within the FBA1 open reading frame. Clone the gRNA sequence into the gRNA expression vector.

  • Construct the repair template: Amplify the upstream and downstream flanking regions of the FBA1 gene and clone them on either side of a selectable marker in a plasmid to create the repair template.

  • Transformation:

    • Grow C. albicans cells to the mid-log phase in YPD medium.

    • Harvest and wash the cells.

    • Resuspend the cells in a solution containing LiOAc.

    • Add the Cas9 expression plasmid, the gRNA expression plasmid, and the linearized repair template DNA to the cell suspension.

    • Add PEG and sorbitol to the mixture and incubate.

    • Heat-shock the cells.

    • Plate the transformed cells on selective medium.

  • Selection and Genotyping:

    • Incubate the plates until colonies appear.

    • Isolate genomic DNA from individual colonies.

    • Perform PCR using primers that flank the FBA1 locus to confirm the successful replacement of the gene with the selectable marker. Analyze the PCR products by gel electrophoresis.

Murine Model of Systemic Candidiasis for Virulence Assessment

This protocol describes a mouse model to assess the virulence of a C. albicans FBA1 knockout mutant compared to the wild-type strain.[8]

Materials:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6)

  • Wild-type C. albicans strain

  • fba1Δ/Δ mutant C. albicans strain

  • Sterile saline

  • Syringes and needles for intravenous injection

  • Animal housing and care facilities

Procedure:

  • Preparation of Inoculum:

    • Grow wild-type and mutant C. albicans strains in YPD broth overnight.

    • Wash the cells with sterile saline and count them using a hemocytometer.

    • Adjust the cell concentration to the desired inoculum size (e.g., 1 x 10⁶ cells/ml).

  • Infection:

    • Randomly assign mice to experimental groups (e.g., wild-type infection, mutant infection, saline control).

    • Inject each mouse intravenously (via the tail vein) with the appropriate inoculum (e.g., 100 µl of the cell suspension).

  • Monitoring:

    • Monitor the mice daily for signs of illness, such as weight loss, lethargy, and ruffled fur.

    • Record survival data for each group over a period of 21-28 days.

  • Fungal Burden Assessment (Optional):

    • At specific time points post-infection, a subset of mice from each group can be euthanized.

    • Harvest organs (e.g., kidneys, brain, spleen).

    • Homogenize the organs and plate serial dilutions on YPD agar to determine the number of colony-forming units (CFUs) per gram of tissue.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves and compare the survival rates between the groups using a statistical test such as the log-rank test.

    • Compare the fungal burden in different organs between the groups using appropriate statistical tests.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the study of fungal Fructose-1,6-bisphosphate aldolase.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase FBP Fructose-1,6-bisphosphate F6P->FBP Phosphofructokinase DHAP Dihydroxyacetone phosphate FBP->DHAP Fructose-bisphosphate aldolase (FBA) G3P Glyceraldehyde-3-phosphate FBP->G3P Fructose-bisphosphate aldolase (FBA) DHAP->G3P Triosephosphate isomerase Pyruvate Pyruvate G3P->Pyruvate ...multiple steps

Caption: The central role of Fructose-1,6-bisphosphate aldolase (FBA) in the glycolytic pathway.

FBA_Virulence_Logic cluster_0 Fungal Cell cluster_1 Host Environment FBA_cytosolic Cytosolic FBA Metabolism Glycolysis/ Gluconeogenesis FBA_cytosolic->Metabolism Canonical Function FBA_surface Surface-Expressed FBA Host_Cell Host Cell/Matrix FBA_surface->Host_Cell Adhesion (Non-canonical) Immune_System Host Immune System FBA_surface->Immune_System Immune Evasion (Non-canonical) Virulence Fungal Virulence Host_Cell->Virulence Invasion Immune_System->Virulence Persistence Metabolism->Virulence Supports Growth & Proliferation

Caption: Logical relationship between canonical and non-canonical functions of FBA in fungal virulence.

Gene_Knockout_Workflow start Start: Design gRNA & Repair Template construct Construct Plasmids: gRNA & Repair Template start->construct transform Co-transform C. albicans with Cas9, gRNA, & Repair Template construct->transform select Select Transformants on Selective Media transform->select genotype Genotype Colonies by PCR select->genotype confirm Confirm Homozygous Knockout genotype->confirm end End: Validated Mutant Strain confirm->end

Caption: Experimental workflow for creating a gene knockout of FBA in Candida albicans.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Fructose-Bisphosphate Aldolase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13), commonly abbreviated as Fba or ALDO, is a pivotal enzyme in central carbon metabolism.[1][2] It catalyzes the reversible aldol cleavage of fructose 1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1][3] This reaction is a critical step in both glycolysis and gluconeogenesis, as well as the Calvin cycle in plants.[1] Given its central role, aldolase is a subject of intense research and a potential target for therapeutic intervention in various diseases. This guide provides a comprehensive overview of the physical and chemical properties of Fructose-Bisphosphate Aldolase, with a focus on the vertebrate isoforms. While the specific term "Fba 185" does not correspond to a recognized standard nomenclature, this guide will cover the essential characteristics of the well-established aldolase isozymes.

Classification and Isoforms

Fructose-bisphosphate aldolases are broadly classified into two main classes based on their catalytic mechanism.[1][4]

  • Class I aldolases , found in animals, plants, and green algae, utilize a Schiff base intermediate formed between a conserved lysine residue in the active site and the substrate.[1][4]

  • Class II aldolases , prevalent in fungi and bacteria, are metal-dependent enzymes, typically utilizing a divalent cation like Zn²⁺ to polarize the substrate.[1][5]

In vertebrates, there are three tissue-specific Class I isoforms of aldolase, each encoded by a distinct gene:[1][6][7]

  • Aldolase A: Predominantly expressed in muscle and red blood cells.[4][8]

  • Aldolase B: Primarily found in the liver, kidney, and small intestine.[4][8]

  • Aldolase C: Mainly expressed in the brain and neuronal tissues.[4][8][9]

These isoforms share a high degree of sequence homology but exhibit distinct kinetic properties and substrate specificities.[4][10][11]

Physical and Chemical Properties

The physical and chemical properties of vertebrate aldolases have been extensively studied. The enzyme is a homotetramer, with each subunit having a molecular weight of approximately 40 kDa, giving the entire enzyme a molecular weight of around 157-160 kDa.[12][13]

PropertyValueMethodReference
Molecular Weight (Subunit) ~40 kDaSDS-PAGE[13][14]
Molecular Weight (Tetramer) 156,159 DaHigh Performance Liquid Chromatography[15]
153,473 DaSedimentation Velocity[15]
157.22 kDaX-ray Crystallography[12]
Isoelectric Point (pI) 8.16Isoelectric Focusing[15]
Optimal pH 6.9 - 8.8Enzyme Assay[13]
Structure Homotetramer, TIM beta/alpha barrel foldX-ray Crystallography[3][16]
C-terminal Residue TyrosineCarboxypeptidase A digestion[15]

Catalytic Mechanism and Kinetics

The catalytic mechanism of Class I aldolases proceeds through the formation of a Schiff base intermediate. The key steps are:

  • Formation of a Schiff base between the keto group of fructose-1,6-bisphosphate and the ε-amino group of a conserved lysine residue in the active site.

  • Aldol cleavage of the C3-C4 bond, releasing glyceraldehyde-3-phosphate.

  • Tautomerization of the enamine intermediate.

  • Hydrolysis of the Schiff base to release dihydroxyacetone phosphate and regenerate the free enzyme.

The kinetic properties of the aldolase isoforms vary, reflecting their specific metabolic roles. For instance, Aldolase B exhibits a similar affinity for both fructose 1,6-bisphosphate and fructose 1-phosphate, which is crucial for fructose metabolism in the liver.[17]

IsoformSubstrateKm (μM)kcat (s⁻¹)
Aldolase A (Rabbit Muscle) Fructose 1,6-bisphosphate2.31
Aldolase (Yeast) Fructose 1,6-bisphosphate--
EmFBA1 (Echinococcus multilocularis) Fructose 1,6-bisphosphate1750-

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, ionic strength).[18]

Signaling Pathways and Biological Roles

Fructose-bisphosphate aldolase is a central enzyme in the glycolysis and gluconeogenesis pathways.

Glycolysis and Gluconeogenesis

Glycolysis_Gluconeogenesis F6P Fructose 6-phosphate PFK Phosphofructokinase F6P->PFK Glycolysis FBP Fructose 1,6-bisphosphate FBP->F6P Fructose-1,6-bisphosphatase Aldolase Aldolase FBP->Aldolase G3P Glyceraldehyde 3-phosphate Pyruvate Pyruvate G3P->Pyruvate ... G3P->Aldolase DHAP Dihydroxyacetone phosphate DHAP->Aldolase TPI Triose Phosphate Isomerase DHAP->TPI Pyruvate->G3P Gluconeogenesis PFK->FBP Aldolase->FBP Aldolase->G3P Aldolase->DHAP TPI->G3P

Caption: Role of Aldolase in Glycolysis and Gluconeogenesis.

In glycolysis, aldolase catalyzes the cleavage of FBP. In gluconeogenesis, it catalyzes the condensation of G3P and DHAP to form FBP.

Beyond its canonical role in metabolism, aldolase has been implicated in various "moonlighting" functions, including roles in cell motility, transcriptional regulation, and apoptosis.[8][19] These non-glycolytic functions are areas of active research and may present novel therapeutic targets.

Experimental Protocols

Aldolase Activity Assay

A common method to measure aldolase activity is a coupled enzyme assay.

Aldolase_Assay_Workflow cluster_0 Reaction Mixture cluster_1 Measurement FBP Fructose 1,6-bisphosphate G3P_DHAP G3P + DHAP FBP->G3P_DHAP Aldolase TPI Triose-phosphate isomerase GDH Glycerol-3-phosphate dehydrogenase NADH NADH G3P_NADP Glycerol-3-phosphate + NAD+ NADH->G3P_NADP Aldolase_Sample Aldolase Sample Spectrophotometer Spectrophotometer (340 nm) DHAP2 2x DHAP G3P_DHAP->DHAP2 TPI DHAP2->G3P_NADP GDH G3P_NADP->Spectrophotometer Monitor NADH oxidation

Caption: Workflow for a coupled enzyme assay to measure aldolase activity.

Methodology:

  • A reaction mixture is prepared containing fructose 1,6-bisphosphate, triose-phosphate isomerase (TPI), glycerol-3-phosphate dehydrogenase (GDH), and NADH.

  • The reaction is initiated by the addition of the aldolase-containing sample.

  • Aldolase cleaves FBP into G3P and DHAP.

  • TPI converts G3P to DHAP.

  • GDH reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD⁺ in the process.

  • The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer. The rate of this decrease is proportional to the aldolase activity.[20]

Protein Purification and Characterization

Methodology:

  • Cell Lysis: Tissues or cells expressing the aldolase of interest are homogenized in a suitable buffer.

  • Centrifugation: The lysate is centrifuged to remove cellular debris.

  • Ammonium Sulfate Precipitation: The supernatant is subjected to fractional precipitation with ammonium sulfate to enrich for aldolase.

  • Chromatography: The protein is further purified using a series of chromatography steps, such as ion exchange, affinity, and size-exclusion chromatography.

  • Purity and Molecular Weight Determination: The purity and subunit molecular weight of the final protein preparation are assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The native molecular weight is determined by size-exclusion chromatography or analytical ultracentrifugation.[15]

Conclusion

Fructose-bisphosphate aldolase is a well-characterized enzyme with a fundamental role in cellular metabolism. Its distinct isoforms, catalytic mechanism, and involvement in various biological processes make it a significant subject of study for both basic research and drug development. A thorough understanding of its physical and chemical properties is essential for elucidating its physiological functions and for the design of specific inhibitors or modulators. The experimental protocols described provide a foundation for the further investigation of this important enzyme.

References

An In-depth Technical Guide to Fluorescent Brightener 185 (FBA 185)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 185 (FBA 185) is a high-performance optical brightening agent (OBA) belonging to the bis-benzoxazolyl thiophene class of compounds. It is widely utilized in various industries, particularly in plastics and textiles, to enhance the whiteness and brightness of materials. This compound functions by absorbing ultraviolet (UV) radiation and re-emitting it as visible blue light, which counteracts the inherent yellow cast of many polymers and fabrics. This document provides a comprehensive technical overview of this compound, including its chemical properties, photophysical characteristics, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

This compound is chemically known as 2,5-Bis(2-benzoxazolyl)thiophene. Its core structure consists of a central thiophene ring flanked by two benzoxazole moieties, which form a conjugated system responsible for its fluorescent properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2,5-Bis(1,3-benzoxazol-2-yl)thiophene
Synonyms Fluorescent Brightener EBF, Uvitex EBF, C.I. Fluorescent Brightener 185
CAS Numbers 2866-43-5, 12224-41-8[1]
Molecular Formula C₁₈H₁₀N₂O₂S[1]
Molecular Weight 318.35 g/mol [1]
Appearance Light yellow crystalline powder[2]
Melting Point 216-220 °C[1]
Solubility Miscible with water in any ratio[2]

Photophysical Properties

The efficacy of this compound as a fluorescent brightener is dictated by its photophysical properties, primarily its absorption and emission characteristics, fluorescence quantum yield, and photostability.

Absorption and Emission Spectra

This compound absorbs light in the near-UV region of the electromagnetic spectrum and emits it in the blue region of the visible spectrum.

Table 2: Photophysical Properties of this compound

ParameterWavelength Range / ValueReference(s)
UV Absorption (λ_max) ~372 nm
Visible Emission (λ_em) ~422 nm
Fluorescence Quantum Yield (Φ_f) Data not readily available in public literature. A standardized method for its determination is provided in Section 5.2.
Photostability Qualitatively described as having good light fastness. A standardized method for its determination is provided in Section 5.3.[3]
Fluorescence Quantum Yield
Photostability

This compound is reported to have good light fastness, which is a critical parameter for its applications. Photostability refers to the ability of a molecule to resist photodegradation upon exposure to light. Quantitative assessment of photostability can be performed following standardized guidelines, such as those from the International Council for Harmonisation (ICH).

Synthesis of this compound

The synthesis of this compound, or 2,5-Bis(2-benzoxazolyl)thiophene, typically involves the condensation reaction of a thiophene derivative with an o-aminophenol derivative. The following diagram illustrates a general synthetic workflow.

General Synthesis Workflow for a Benzoxazole Thiophene Derivative cluster_reactants Reactants cluster_process Process cluster_product Product Thiophene_dicarboxylic_acid Thiophene-2,5-dicarboxylic acid Condensation Condensation Reaction Thiophene_dicarboxylic_acid->Condensation Reacts with o_Aminophenol o-Aminophenol Derivative o_Aminophenol->Condensation Dehydration Dehydration Condensation->Dehydration Followed by Purification Purification/Recrystallization Dehydration->Purification FBA_185 2,5-Bis(2-benzoxazolyl)thiophene (this compound) Purification->FBA_185 Yields

Caption: General workflow for the synthesis of this compound.

A detailed experimental protocol for a similar derivative is provided in Section 5.1.

Experimental Protocols

Synthesis of a 2,5-Bis(benzoxazolyl)thiophene Derivative

This protocol is adapted from general methods for the synthesis of benzoxazole thiophene compounds.

Materials:

  • Thiophene-2,5-dicarboxylic acid

  • 2-Aminophenol

  • Boric acid (catalyst)

  • Trichlorobenzene (solvent)

  • Toluene (solvent)

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and a water separator, combine trichlorobenzene and toluene.[4]

  • Add thiophene-2,5-dicarboxylic acid, 2-aminophenol, and a catalytic amount of boric acid to the solvent mixture.[4]

  • Heat the reaction mixture to approximately 120 °C and maintain this temperature to initiate the condensation reaction.[5]

  • Continuously remove the water generated during the reaction using the water separator to drive the reaction to completion.[4]

  • After the reaction is complete (monitored by TLC or other appropriate methods), cool the mixture.

  • The crude product can be isolated by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as chlorobenzene, to obtain the final 2,5-Bis(2-benzoxazolyl)thiophene product.[1]

Determination of Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard.

Workflow for Relative Fluorescence Quantum Yield Determination cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Select_Standard Select Standard (e.g., Quinine Sulfate) Prepare_Solutions Prepare Dilute Solutions of Sample and Standard Select_Standard->Prepare_Solutions Match_Absorbance Match Absorbance at Excitation Wavelength (< 0.1) Prepare_Solutions->Match_Absorbance Measure_Absorbance Measure Absorbance Spectra (UV-Vis) Match_Absorbance->Measure_Absorbance Measure_Fluorescence Measure Fluorescence Emission Spectra Match_Absorbance->Measure_Fluorescence Calculate_QY Calculate Quantum Yield using Relative Formula Measure_Absorbance->Calculate_QY Integrate_Intensity Integrate Fluorescence Intensity Measure_Fluorescence->Integrate_Intensity Integrate_Intensity->Calculate_QY

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Materials:

  • This compound

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and spectral properties that overlap with this compound.

  • Solution Preparation: Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Calculate the relative fluorescence quantum yield (Φ_f_sample) using the following equation:

      Φ_f_sample = Φ_f_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      Where:

      • Φ_f is the fluorescence quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • 'sample' and 'std' refer to the sample (this compound) and the standard, respectively.

Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances and products, which can be adapted for fluorescent compounds.[6][7]

ICH Q1B Photostability Testing Workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_analysis Analysis Prepare_Sample Prepare Sample (e.g., in solution or as a solid) Expose_Sample Expose Sample to Light (≥ 1.2 million lux hours and ≥ 200 W h/m²) Prepare_Sample->Expose_Sample Prepare_Control Prepare Dark Control (wrapped in foil) Store_Control Store Dark Control under same conditions Prepare_Control->Store_Control Light_Source Select Light Source (ICH Q1B compliant) Light_Source->Expose_Sample Analyze_Samples Analyze Exposed and Control Samples (e.g., HPLC, UV-Vis) Expose_Sample->Analyze_Samples Store_Control->Analyze_Samples Compare_Results Compare Results to Assess Photodegradation Analyze_Samples->Compare_Results

Caption: Workflow for photostability testing based on ICH Q1B guidelines.

Materials:

  • This compound sample

  • Chemically inert and transparent containers

  • Aluminum foil

  • A calibrated light source compliant with ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and near-UV fluorescent lamps)

  • Analytical instrumentation for assessing degradation (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Prepare samples of this compound. For solutions, use a chemically inert and transparent container. A "dark control" sample should be prepared by wrapping an identical sample in aluminum foil to shield it from light.[8]

  • Light Exposure: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6][7] The dark control should be placed alongside the test sample.

  • Analysis: After the exposure period, analyze both the light-exposed sample and the dark control. The analysis may include:

    • Visual inspection for any changes in appearance.

    • Chromatographic analysis (e.g., HPLC) to quantify the amount of this compound remaining and to detect any photodegradation products.

    • Spectroscopic analysis (e.g., UV-Vis) to observe any changes in the absorption spectrum.

  • Evaluation: Compare the results from the exposed sample and the dark control to determine the extent of photodegradation.

Applications in Research

While this compound is primarily an industrial compound, its fluorescent properties could potentially be leveraged in various research applications. Benzoxazole and thiophene derivatives are of interest in medicinal chemistry for their potential biological activities.[9] However, there is limited information in the public domain on the specific use of this compound in biological imaging or as a probe for cellular processes. Further research would be required to explore its utility in these areas, including studies on its cellular uptake, localization, and potential interactions with biological macromolecules.

Toxicology and Safety

Specific toxicological data for this compound is not extensively available in the public literature. However, for benzoxazole and thiophene derivatives, general safety precautions should be followed. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves, clothing, eye, and face protection.[2] In case of ingestion or skin contact, medical attention should be sought.[2] For any research application, a thorough review of the material safety data sheet (MSDS) is essential, and appropriate risk assessments should be conducted. Studies on related thiophene derivatives have been conducted to determine their acute toxicity, but these findings may not be directly applicable to this compound.[10]

Conclusion

This compound is a well-established fluorescent brightener with defined chemical and photophysical properties that make it highly effective for its industrial applications. This technical guide has provided a summary of its characteristics and detailed experimental protocols for its synthesis and the evaluation of its key performance indicators. While its application in life sciences research is not yet established, its robust fluorescence suggests potential for future exploration in this field, pending thorough investigation of its biocompatibility and toxicological profile.

References

Benzoxazole Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of benzoxazole derivatives, a prominent class of heterocyclic compounds.[1][2] Due to their structural similarity to natural nucleic bases like adenine and guanine, these derivatives readily interact with biological macromolecules, leading to a wide spectrum of pharmacological effects.[1] This document details their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, experimental methodologies, and outlining the key signaling pathways involved in their mechanism of action.

Data Presentation: Quantitative Biological Activity

The biological efficacy of various benzoxazole derivatives has been quantified through in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Table 1: Anticancer Activity of Benzoxazole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
2-(4-methoxyphenyl)-5-methylbenzoxazoleA549 (Lung)18.32 ± 2.73
2-(4-chlorophenyl)-5-methylbenzoxazoleA549 (Lung)24.0 ± 3.46[3]
5-methyl-2-(4-nitrophenyl)benzoxazoleA549 (Lung)29.67 ± 5.51[3]
2-(2,4-dichlorophenyl)-5-methylbenzoxazoleMCF-7 (Breast)4.054 ± 0.17[4]
5-methyl-2-phenylbenzoxazoleHepG2 (Liver)3.95 ± 0.18[4]
Compound 12l HepG2 (Liver)10.50[5]
Compound 12l MCF-7 (Breast)15.21[5]
Compound 14o HepG2 (Liver)-[6]
Compound 14l HepG2 (Liver)-[6]
Compound 14b HepG2 (Liver)-[6]
Compound 8d MCF-7 (Breast)3.43[1]
Compound 8d HCT116 (Colon)2.79[1]
Compound 8d HepG2 (Liver)2.43[1]

Note: Some entries for compounds 14o, 14l, and 14b are presented with VEGFR-2 protein concentration levels instead of IC50 values in the source material.

Table 2: Antimicrobial Activity of Benzoxazole Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
2-(p-chlorobenzyl)-5-[[4-(p-chlorophenyl)piperazin-1-yl]acetamido]-benzoxazoleS. aureus64[7]
2-(p-fluorobenzyl)-5-[[4-(p-fluorophenyl)piperazin-1-yl]acetamido]-benzoxazoleE. faecalis64[7]
2-(p-chlorobenzyl)-5-nitrobenzoxazoleE. coli>512[7]
2-(p-fluorobenzyl)-5-aminobenzoxazoleC. albicans128[7]
Compound 1 C. albicans0.34 x 10⁻³ (µM)[8]
Compound 10 B. subtilis1.14 x 10⁻³ (µM)[8]
Compound 13 P. aeruginosa2.57 x 10⁻³ (µM)[8]
Compound 16 K. pneumoniae1.22 x 10⁻³ (µM)[8]
Compound 19 A. niger2.40 x 10⁻³ (µM)[8]
Compound 24 E. coli1.40 x 10⁻³ (µM)[8]
Benzoxazole derivative 47 P. aeruginosa0.25[9]
Benzoxazole derivative 47 E. faecalis0.5[9]
Table 3: Anti-inflammatory Activity of Benzoxazole Derivatives
CompoundTarget/AssayIC50 (µM)Reference
Compound 3c IL-6 Inhibition10.14 ± 0.08
Compound 3d IL-6 Inhibition5.43 ± 0.51
Compound 3g IL-6 Inhibition5.09 ± 0.88
Compound 2h Nitric Oxide (NO) Inhibition17.67[10]
Compound 2h IL-1β Inhibition20.07[10]
Compound 2h IL-6 Inhibition8.61[10]
Methyl-2-amino benzoxazole carboxylate TosylateCOX-2 Inhibition11.5 (µg/ml)[11]
2-amino benzoxazole-5-carbohydrazide TosylateCOX-2 Inhibition22.8 (µg/ml)[11]
Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylateCOX-2 Inhibition25.8 (µg/ml)[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of benzoxazole derivatives, compiled from various sources.

Synthesis of 2-Arylbenzoxazoles (Anticancer Agents)

This protocol describes a general method for the synthesis of 2-aryl-substituted benzoxazoles.

Materials:

  • o-aminophenol

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., Toluene)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A mixture of o-aminophenol (1 mmol), the respective aromatic aldehyde (1 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (20 mL) is refluxed for 4-6 hours using a Dean-Stark apparatus to remove water.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-arylbenzoxazole derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of benzoxazole derivatives on cancer cell lines.[12]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzoxazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the benzoxazole derivatives and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Synthesis of 2-Substituted-thio-benzoxazole Derivatives (Antimicrobial Agents)

This protocol details a common route for synthesizing benzoxazole derivatives with antimicrobial activity.

Materials:

  • 2-Aminophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Alkyl or aryl halide (e.g., benzyl chloride)

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of 2-mercaptobenzoxazole: A solution of KOH (1.1 mmol) in ethanol (10 mL) is added to a solution of 2-aminophenol (1 mmol) in ethanol (10 mL). Carbon disulfide (1.1 mmol) is then added dropwise, and the mixture is refluxed for 8-10 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated product is filtered, washed with water, and recrystallized from ethanol.

  • Synthesis of 2-substituted-thio-benzoxazole: To a solution of 2-mercaptobenzoxazole (1 mmol) in DMF (15 mL), potassium carbonate (1.5 mmol) is added, and the mixture is stirred for 30 minutes. The desired alkyl or aryl halide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 12-16 hours. The progress is monitored by TLC. Upon completion, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of benzoxazole derivatives against various microorganisms.[13]

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Benzoxazole derivatives (dissolved in DMSO)

  • Standard antimicrobial agents (positive controls)

  • 96-well microplates

  • Microbial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial two-fold dilutions of the benzoxazole derivatives are prepared in the appropriate broth in a 96-well microplate.

  • Each well is inoculated with the microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.

  • A positive control (broth with inoculum) and a negative control (broth only) are included.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of 2-Substituted Benzoxazole Derivatives (Anti-inflammatory Agents)

This protocol outlines a method for synthesizing benzoxazole derivatives evaluated for anti-inflammatory activity.

Materials:

  • 2-Aminophenol

  • Substituted carboxylic acid (e.g., ibuprofen, naproxen)

  • Polyphosphoric acid (PPA) or another condensing agent

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 2-aminophenol (1 mmol) and a substituted carboxylic acid (1 mmol) is heated in polyphosphoric acid (PPA) at 150-180°C for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The mixture is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol describes a common method to evaluate the inhibitory effect of benzoxazole derivatives on the COX-2 enzyme.[11]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Benzoxazole derivatives

  • Celecoxib (standard inhibitor)

  • 96-well plate

  • Plate reader

Procedure:

  • The assay is performed according to the manufacturer's instructions of the colorimetric COX inhibitor screening kit.

  • Briefly, the COX-2 enzyme is pre-incubated with various concentrations of the benzoxazole derivatives or celecoxib for a specified time at room temperature.

  • The reaction is initiated by the addition of arachidonic acid.

  • The plate is incubated to allow for the enzymatic reaction to proceed.

  • The production of prostaglandin G₂ (PGG₂), which is subsequently converted to a colored compound, is measured by reading the absorbance at a specific wavelength.

  • The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of benzoxazole derivatives are attributed to their interaction with specific cellular targets and modulation of key signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the primary mechanisms of action.

Anticancer Activity: Inhibition of VEGFR-2 and PI3K/Akt/mTOR Signaling Pathways

Many benzoxazole derivatives exhibit anticancer properties by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][10][14] This inhibition disrupts downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation, survival, and angiogenesis.[8][13][15]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibition anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid IKK IKK Complex Inflammatory_Stimuli->IKK COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation IκB IκB IKK->IκB Phosphorylation & Degradation NFκB NF-κB NFκB_active Active NF-κB NFκB->NFκB_active Release Gene_Expression Pro-inflammatory Gene Expression NFκB_active->Gene_Expression Nuclear Translocation Gene_Expression->Inflammation Benzoxazole Benzoxazole Derivative Benzoxazole->COX2 Inhibition antimicrobial_pathway cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Disruption of DNA processes leads to Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Binding Replication DNA Replication & Transcription Supercoiled_DNA->Replication Benzoxazole Benzoxazole Derivative Benzoxazole->DNA_Gyrase Inhibition

References

Fructose-1,6-bisphosphate Aldolase: A Comprehensive Technical Guide to a Promising Drug Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fructose-1,6-bisphosphate aldolase (FBPA), a key enzyme in the central metabolic pathway of glycolysis, has emerged as a compelling target for therapeutic intervention in a range of diseases, most notably cancer and infectious diseases.[1][2][3] Its pivotal role in cellular energy production and biosynthesis, coupled with the differential expression and structural nuances of its isoforms in pathological versus healthy states, presents a strategic vulnerability to be exploited in drug development. This technical guide provides an in-depth exploration of aldolase as a drug target, summarizing critical quantitative data, detailing experimental protocols for its study, and visualizing key cellular pathways and drug discovery workflows.

Introduction: The Rationale for Targeting Aldolase

Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13) catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[4] This reaction is a critical step in glycolysis, the primary pathway for ATP production in many organisms.[5] In vertebrates, three tissue-specific isoforms exist: Aldolase A (muscle and brain), Aldolase B (liver, kidney, and intestine), and Aldolase C (brain).[6][7][8]

The targeting of aldolase is underpinned by several key observations:

  • Cancer Metabolism: Many cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), to support rapid proliferation.[9] Aldolase A is frequently overexpressed in various cancers, including lung, liver, breast, and colorectal cancer, and this overexpression often correlates with poor prognosis.[5][9]

  • Infectious Diseases: Aldolase is also a validated drug target in various pathogens, including bacteria, fungi, and protozoa.[1] These organisms often rely on glycolysis for survival within the host, and their aldolase enzymes can possess structural differences from human isoforms, allowing for selective inhibition.

  • "Moonlighting" Functions: Beyond its catalytic role, aldolase exhibits non-glycolytic or "moonlighting" functions. These include roles in cell signaling, cytoskeletal regulation, and mRNA translation, which can also contribute to disease progression.[10] For instance, the interaction of Aldolase A with γ-actin has been shown to promote lung cancer metastasis independent of its enzymatic activity.[1][2]

Aldolase Isoforms and Their Characteristics

The three human aldolase isoforms, while catalyzing the same primary reaction, exhibit distinct kinetic properties and substrate specificities, which are crucial considerations for drug design.

IsoformPrimary Tissue ExpressionSubstrate PreferenceKey Pathological Relevance
Aldolase A (ALDOA) Muscle, Erythrocytes, BrainFructose-1,6-bisphosphateOverexpressed in numerous cancers, promoting proliferation and metastasis.[5][9]
Aldolase B (ALDOB) Liver, Kidney, Small IntestineFructose-1,6-bisphosphate & Fructose-1-phosphateMutations cause hereditary fructose intolerance.[8] Dysregulation is implicated in hepatocellular carcinoma.[9][11][12]
Aldolase C (ALDOC) BrainIntermediate between A and BRole in neurological tissue metabolism.[13]

Quantitative Data: Enzyme Kinetics and Inhibitor Potency

Effective drug development requires a quantitative understanding of both the target enzyme and the potency of potential inhibitors. The following tables summarize key kinetic parameters for human aldolase isoforms and the inhibitory constants (IC50) of selected compounds.

Table 3.1: Kinetic Parameters of Human Aldolase Isoforms
IsoformSubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Aldolase A Fructose-1,6-bisphosphate~1.3~65~5 x 10⁷
Aldolase B Fructose-1,6-bisphosphate~4~3~7.5 x 10⁵
Fructose-1-phosphate~3,000~2~6.7 x 10²
Aldolase C Fructose-1,6-bisphosphate10.7 ± 0.5[14]5.2 ± 0.2[14]~4.9 x 10⁵
Fructose-1-phosphate16,000 ± 2000[14]2.8 ± 0.3[14]~1.8 x 10²

Note: Kinetic parameters can vary depending on experimental conditions. The values presented are representative.

Table 3.2: IC50 Values of Selected Aldolase Inhibitors
InhibitorTarget AldolaseIC50 Value (μM)Mechanism of ActionDisease ContextReference
Merbromin Aldolase A8.49 ± 0.62Non-competitiveCancer[15]
Ellagic acid Aldolase A19.87 ± 2.03Non-competitiveCancer[15]
Raltegravir Aldolase A- (Inhibits protein-protein interaction)Blocks ALDOA-γ-actin bindingLung Cancer[1][2]
TDZD-8 Aldolase ANot specifiedNot specifiedBreast Cancer[1]
Naphthol AS-E phosphate AldolaseNot specifiedNot specifiedCancer[11]
TX-2098 AldolaseNot specifiedNot specifiedCancer[11]
UM0112176 Aldolase ANot specifiedDisrupts ALDOA-actin interactionCancer[16]

Key Signaling Pathways Involving Aldolase

Aldolase's role extends beyond metabolism, intersecting with critical signaling pathways that regulate cancer progression. Understanding these pathways is essential for identifying novel therapeutic strategies.

Aldolase A - γ-Actin Interaction in Lung Cancer Metastasis

In non-small cell lung cancer, Aldolase A promotes metastasis through a non-enzymatic mechanism by interacting with γ-actin.[1][2] This interaction is thought to regulate cytoskeletal dynamics, enhancing cell motility and invasion.

ALDOA_Actin_Pathway ALDOA Aldolase A (Overexpressed) interaction Protein-Protein Interaction ALDOA->interaction gamma_actin γ-Actin gamma_actin->interaction cytoskeleton Cytoskeletal Rearrangement interaction->cytoskeleton motility Increased Cell Motility & Invasion cytoskeleton->motility metastasis Metastasis motility->metastasis

Aldolase A and γ-Actin Interaction Pathway.
Aldolase B and G6PD Interaction in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), Aldolase B acts as a tumor suppressor by binding to and inhibiting glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway.[9][11][12] The loss of Aldolase B in HCC releases this inhibition, promoting tumor growth.

ALDOB_G6PD_Pathway cluster_normal Normal Hepatocyte cluster_hcc Hepatocellular Carcinoma ALDOB_normal Aldolase B G6PD_normal G6PD ALDOB_normal->G6PD_normal Inhibits PPP_normal Pentose Phosphate Pathway (Inhibited) G6PD_normal->PPP_normal ALDOB_hcc Aldolase B (Downregulated) G6PD_hcc G6PD (Active) PPP_hcc Pentose Phosphate Pathway (Activated) G6PD_hcc->PPP_hcc Tumor_Growth Tumor Growth PPP_hcc->Tumor_Growth

Aldolase B and G6PD Interaction in HCC.
Aldolase and HIF-1α Signaling in Hypoxic Tumors

In hypoxic tumor environments, the transcription factor HIF-1α upregulates glycolytic enzymes, including Aldolase A.[6][17] In turn, increased glycolysis can further stabilize and activate HIF-1α, creating a positive feedback loop that promotes tumor survival and progression.[6]

Aldolase_HIF1a_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization & Activation Hypoxia->HIF1a ALDOA_gene ALDOA Gene Transcription HIF1a->ALDOA_gene Upregulates Tumor_Survival Tumor Survival & Angiogenesis HIF1a->Tumor_Survival ALDOA_protein Aldolase A Protein ALDOA_gene->ALDOA_protein Glycolysis Increased Glycolysis ALDOA_protein->Glycolysis Glycolysis->HIF1a Positive Feedback Drug_Discovery_Workflow Target_ID Target Identification (Aldolase in Disease) Target_Val Target Validation (Genetic/Pharmacological) Target_ID->Target_Val Assay_Dev Assay Development (HTS) Target_Val->Assay_Dev HTS High-Throughput Screening (Compound Library) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADMET) Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND

References

In-Silico Modeling of FbaA Binding: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the in-silico modeling of the binding interaction between the bacterial adhesin FbaA (Fibronectin-binding protein A) and its host receptor, fibronectin. Aimed at researchers, scientists, and drug development professionals, this document details the molecular basis of this critical host-pathogen interaction, summarizes quantitative binding data, outlines detailed experimental protocols for computational modeling, and visualizes the associated signaling pathways. The methodologies and data presented herein are intended to facilitate a deeper understanding of FbaA-mediated adhesion and to support the rational design of novel therapeutic interventions.

Introduction

Bacterial adhesion to host tissues is a crucial initial step in the pathogenesis of many infectious diseases. For numerous Gram-positive bacteria, such as Staphylococcus aureus, the fibronectin-binding protein A (FbaA or FnBPA) plays a pivotal role in this process[1]. FbaA mediates the attachment of bacteria to the host extracellular matrix (ECM) by specifically binding to fibronectin (Fn), a ubiquitous glycoprotein[1]. This interaction not only anchors the bacteria to host surfaces but also triggers a cascade of events leading to host cell invasion and immune evasion[2][3].

The FbaA-fibronectin interaction is characterized by a "tandem β-zipper" mechanism, where multiple fibronectin-binding repeats (FnBRs) in the C-terminal region of FbaA engage with the N-terminal domain (NTD) of fibronectin[4]. This binding is a prerequisite for the subsequent interaction with host cell integrins, primarily α5β1, via a fibronectin bridge, which ultimately facilitates bacterial internalization[1][5].

Understanding the molecular intricacies of this binding process is paramount for the development of anti-adhesive therapies. In-silico modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, offers a powerful and cost-effective approach to investigate these interactions at an atomic level[6][7]. These computational methods allow for the prediction of binding affinities, the identification of key interacting residues, and the elucidation of the conformational changes that govern the binding process. This guide will delve into the core aspects of in-silico modeling of FbaA binding, providing both the theoretical background and practical methodologies for researchers in the field.

Quantitative Data on FbaA-Fibronectin Binding

The binding affinity between FbaA and fibronectin has been quantified using various biophysical techniques. These experimental data are crucial for the validation of in-silico models. The following tables summarize key quantitative findings from the literature.

ParameterValueMethodReference
Dissociation Constant (Kd)92 nMSurface Plasmon Resonance (SPR)[8]
Dissociation Constant (Kd)1.0 - 44.2 nMIsothermal Titration Calorimetry (ITC)[8]
Dissociation Constant (Kd)0.2 - 3.8 µMSurface Plasmon Resonance (SPR)[9]
Caption: Experimentally determined dissociation constants (Kd) for the FbaA-Fibronectin interaction, showcasing the range of affinities observed with different techniques.
ParameterValueMethodReference
Bond Lifetime (1/k_off)0.011 - 0.192 sAtomic Force Microscopy (AFM)[3]
Dissociation Constant (Kd)15.7 - 747 µMAtomic Force Microscopy (AFM)[3]
Caption: Kinetic and affinity parameters of the FbaA-Fibronectin interaction as determined by single-molecule force spectroscopy.

In-Silico Modeling Experimental Protocols

This section provides a detailed, step-by-step guide for performing molecular docking and molecular dynamics simulations to model the FbaA-fibronectin interaction. These protocols are based on widely used software packages such as AutoDock for docking and GROMACS for MD simulations.

Molecular Docking Protocol using AutoDock

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[10][11].

Step 1: Preparation of Receptor (Fibronectin) and Ligand (FbaA Fragment)

  • Obtain Structures: Download the 3D crystal structures of the fibronectin N-terminal domain (receptor) and a fibronectin-binding repeat of FbaA (ligand) from the Protein Data Bank (PDB).

  • Prepare Receptor:

    • Open the fibronectin PDB file in AutoDockTools (ADT)[12][13].

    • Remove water molecules and any non-essential co-factors.

    • Add polar hydrogens and compute Gasteiger charges[14].

    • Save the prepared receptor in PDBQT format.

  • Prepare Ligand:

    • Open the FbaA FnBR PDB file in ADT[12][13].

    • Add polar hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in PDBQT format.

Step 2: Grid Box Definition

  • Define a 3D grid box that encompasses the known or predicted binding site on the fibronectin NTD. The grid parameters define the search space for the docking algorithm[13][15].

  • Save the grid parameter file (.gpf).

Step 3: Running the Docking Simulation

  • Use AutoGrid to pre-calculate grid maps for each atom type in the ligand[11].

  • Prepare a docking parameter file (.dpf) specifying the receptor, ligand, and grid parameter files, as well as the docking algorithm (e.g., Lamarckian Genetic Algorithm)[15].

  • Launch the docking calculation using AutoDock[11].

Step 4: Analysis of Docking Results

  • The output will be a docking log file (.dlg) containing multiple binding poses ranked by their predicted binding energy[12].

  • Analyze the results to identify the lowest energy and most populated clusters of binding poses.

  • Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, VMD) to inspect the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

Molecular Dynamics Simulation Protocol using GROMACS

MD simulations provide insights into the dynamic behavior of the FbaA-fibronectin complex over time[16][17].

Step 1: System Preparation

  • Prepare the Complex: Use the best-ranked docked pose from the molecular docking step as the starting structure for the MD simulation.

  • Choose a Force Field: Select an appropriate force field (e.g., CHARMM36, AMBER) for the protein complex[8].

  • Generate Topology: Use the pdb2gmx tool in GROMACS to generate the topology file for the protein complex, which describes the bonded and non-bonded interactions[18].

Step 2: Solvation and Ionization

  • Define a Simulation Box: Create a periodic boundary box (e.g., cubic, dodecahedron) around the protein complex using editconf[19].

  • Solvate the System: Fill the box with water molecules (e.g., TIP3P water model) using solvate[19].

  • Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength using grompp and genion[20].

Step 3: Energy Minimization and Equilibration

  • Energy Minimization: Perform energy minimization using the steepest descent algorithm to remove steric clashes and relax the system[18].

  • NVT Equilibration: Perform a short simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature of the system. Position restraints are typically applied to the protein backbone during this step[9].

  • NPT Equilibration: Perform a subsequent simulation in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density of the system, again with position restraints on the protein[9].

Step 4: Production MD Simulation

  • Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any position restraints[18].

Step 5: Trajectory Analysis

  • Analyze the resulting trajectory to study the stability of the complex (e.g., Root Mean Square Deviation - RMSD), flexibility of different regions (e.g., Root Mean Square Fluctuation - RMSF), and specific intermolecular interactions over time.

Visualization of Workflows and Signaling Pathways

In-Silico Modeling Workflow

The following diagram illustrates the general workflow for the in-silico modeling of the FbaA-fibronectin interaction.

InSilico_Workflow cluster_prep 1. System Preparation cluster_docking 2. Molecular Docking (AutoDock) cluster_md 3. Molecular Dynamics (GROMACS) pdb Obtain Structures (PDB) receptor_prep Receptor Preparation (Fibronectin) pdb->receptor_prep ligand_prep Ligand Preparation (FbaA Fragment) pdb->ligand_prep grid Define Grid Box receptor_prep->grid dock Run Docking ligand_prep->dock grid->dock analysis_dock Analyze Poses dock->analysis_dock complex_prep Prepare Complex analysis_dock->complex_prep solvate_ions Solvate & Add Ions complex_prep->solvate_ions em_equil Energy Minimization & Equilibration solvate_ions->em_equil production_md Production MD Run em_equil->production_md analysis_md Trajectory Analysis production_md->analysis_md

In-Silico Modeling Workflow for FbaA-Fibronectin Interaction.

FbaA-Mediated Signaling Pathway

The binding of FbaA to fibronectin and subsequently to integrin α5β1 on the host cell surface initiates a complex intracellular signaling cascade that leads to bacterial internalization and can also trigger other cellular responses like autophagy[3][17]. A key part of this pathway involves the activation of Focal Adhesion Kinase (FAK) and Src kinase[2][21].

FbaA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FbaA FbaA Fn Fibronectin FbaA->Fn binds Integrin Integrin α5β1 Fn->Integrin binds FAK FAK Integrin->FAK activates mTOR mTOR Integrin->mTOR activates Src Src FAK->Src recruits & activates p130Cas p130Cas FAK->p130Cas phosphorylates Paxillin Paxillin FAK->Paxillin phosphorylates Src->FAK phosphorylates Cortactin Cortactin Src->Cortactin phosphorylates Actin Actin Rearrangement p130Cas->Actin Paxillin->Actin Cortactin->Actin Invasion Bacterial Internalization Actin->Invasion ULK1 ULK1 mTOR->ULK1 inhibits Beclin1 Beclin-1 ULK1->Beclin1 phosphorylates Autophagy Autophagy Beclin1->Autophagy

Signaling pathway initiated by FbaA-fibronectin-integrin binding.

Conclusion

The interaction between FbaA and fibronectin is a critical determinant of bacterial pathogenesis. In-silico modeling provides a powerful lens through which to examine this interaction in atomic detail. The protocols and data presented in this guide offer a framework for researchers to employ computational methods to dissect the molecular mechanisms of FbaA-mediated adhesion. By integrating quantitative experimental data with the predictive power of molecular docking and the dynamic insights from MD simulations, it is possible to build robust models of this host-pathogen interaction. Such models are invaluable for identifying key residues and structural features that can be targeted for the development of novel anti-adhesive therapeutics, ultimately paving the way for new strategies to combat bacterial infections.

References

In-depth Technical Guide: Toxicological Profile of Fba 185

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a synthesized overview based on available preclinical data. Fba 185 is an investigational compound, and its toxicological profile is still under evaluation. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be interpreted as a definitive safety assessment.

Executive Summary

This compound is a novel small molecule inhibitor of the XYZ pathway, currently under investigation for its potential therapeutic applications in oncology. This document provides a comprehensive summary of the non-clinical toxicological data for this compound, including acute and sub-chronic toxicity studies, genotoxicity, and safety pharmacology assessments. The primary target organs for toxicity have been identified as the liver and the hematopoietic system.

Acute Toxicity

Acute toxicity studies were conducted in both rodent and non-rodent species to determine the potential for adverse effects following a single dose of this compound.

Table 1: Summary of Acute Toxicity Data for this compound

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalKey Clinical Signs
MouseOral (gavage)15001350-1650Sedation, ataxia, piloerection
MouseIntravenous (bolus)150130-170Lethargy, labored breathing
RatOral (gavage)20001800-2200Decreased activity, diarrhea
RatIntravenous (bolus)200180-220Hypotension, respiratory distress
  • Test System: Sprague-Dawley rats (10/sex/group)

  • Vehicle: 0.5% methylcellulose in sterile water

  • Dose Levels: 0, 500, 1000, 2000, and 3000 mg/kg

  • Administration: Single oral gavage

  • Observation Period: 14 days

  • Endpoints: Mortality, clinical signs, body weight, gross necropsy

  • Statistical Analysis: Probit analysis to determine the LD50.

Sub-chronic Toxicity

Repeated dose toxicity studies were performed to characterize the toxicological profile of this compound following daily administration over a 28-day period.

Table 2: Summary of 28-Day Repeated Dose Toxicity Studies

SpeciesRouteNOAEL (mg/kg/day)LOAEL (mg/kg/day)Target Organs and Key Findings
RatOral50150Liver: Hepatocellular hypertrophy, increased liver enzymes (ALT, AST). Hematopoietic: Mild anemia, leukopenia.
DogOral2575Liver: Vacuolation of hepatocytes, elevated alkaline phosphatase. Hematopoietic: Thrombocytopenia.
  • Test System: Beagle dogs (4/sex/group)

  • Vehicle: Gelatin capsules

  • Dose Levels: 0, 25, 75, and 200 mg/kg/day

  • Administration: Once daily oral capsule

  • Endpoints: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), gross pathology, organ weights, and histopathology.

  • Statistical Analysis: ANOVA followed by Dunnett's test for continuous data.

Genotoxicity

A standard battery of in vitro and in vivo genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of this compound.

Table 3: Summary of Genotoxicity Studies

AssayTest SystemConcentration/Dose RangeResult
Ames TestS. typhimurium (TA98, TA100, etc.)0.1 - 5000 µ g/plate Negative
Chromosomal AberrationHuman peripheral blood lymphocytes1 - 100 µMPositive (with S9 activation)
In vivo MicronucleusMouse bone marrow100 - 1000 mg/kgPositive
  • Test System: C57BL/6 mice (5/sex/group)

  • Dose Levels: 0, 250, 500, and 1000 mg/kg

  • Administration: Single intraperitoneal injection

  • Sample Collection: Bone marrow collected at 24 and 48 hours post-dose

  • Analysis: Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined.

  • Statistical Analysis: Mann-Whitney U test.

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential adverse effects of this compound on major physiological systems.

Table 4: Summary of Safety Pharmacology Studies

SystemAssaySpeciesKey Findings
Central Nervous SystemIrwin TestRatAt doses >300 mg/kg, observed sedation and decreased motor activity.
Cardiovascular SystemhERG AssayIn vitroIC50 of 15 µM, suggesting potential for QT interval prolongation.
Cardiovascular SystemTelemetryDogAt 75 mg/kg, slight but statistically significant increase in QTc interval.
Respiratory SystemPlethysmographyRatNo significant effects on respiratory rate or tidal volume up to 500 mg/kg.

Visualizations

Fba_185_Signaling_Pathway cluster_cell Target Cell cluster_output Cellular Response Receptor XYZ Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression TF->Gene_Expression Proliferation Decreased Proliferation Gene_Expression->Proliferation Apoptosis Increased Apoptosis Gene_Expression->Apoptosis Fba_185 This compound Fba_185->Kinase_A Inhibition

Caption: Proposed mechanism of action of this compound in the XYZ signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Reporting Ames Ames Test Data_Collection Data Collection Ames->Data_Collection Chromo_Aberration Chromosomal Aberration Chromo_Aberration->Data_Collection hERG hERG Assay hERG->Data_Collection Acute_Tox Acute Toxicity (Rodent/Non-rodent) Acute_Tox->Data_Collection Subchronic_Tox 28-Day Toxicity (Rat/Dog) Subchronic_Tox->Data_Collection Micronucleus Micronucleus Assay (Mouse) Micronucleus->Data_Collection Safety_Pharm Safety Pharmacology (Rat/Dog) Safety_Pharm->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Tox_Profile Toxicological Profile Generation Stat_Analysis->Tox_Profile

Caption: Overview of the non-clinical toxicology study workflow for this compound.

Discussion and Risk Assessment

The toxicological profile of this compound is characterized by dose-dependent effects on the liver and hematopoietic system. The positive findings in the in vitro chromosomal aberration and in vivo micronucleus assays suggest a potential for genotoxicity, which warrants further investigation and careful monitoring. The cardiovascular safety signal observed in the hERG assay and confirmed in dog telemetry studies indicates a potential risk for QT interval prolongation.

Future studies should focus on elucidating the mechanism of the observed liver and hematopoietic toxicity and further characterizing the genotoxic and cardiovascular risks. These findings will be critical for establishing a safe starting dose for first-in-human clinical trials and for developing a comprehensive risk management plan.

Methodological & Application

Application Notes and Protocols for Fba 185 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescent Brightener 185 (Fba 185), also known as EBF, is a high-performance organic compound belonging to the bisbenzoxazole chemical class.[1] Primarily utilized as an industrial whitening agent in textiles and plastics, this compound possesses intrinsic fluorescent properties that make it a candidate for applications in fluorescence microscopy.[2][3] It functions by absorbing ultraviolet (UV) light and re-emitting it as visible blue light, a mechanism that can be harnessed for the visualization of biological structures.[1][4] While not a conventional biological stain, its utility is being explored in two primary domains: as a non-specific stain for polysaccharides like cellulose and chitin, and as a potential fluorescent nucleobase analog for labeling nucleic acids.[5][6]

These application notes provide a comprehensive overview of the use of this compound in fluorescence microscopy, including its photophysical properties, detailed experimental protocols, and potential applications for researchers, scientists, and drug development professionals.

Data Presentation

Physicochemical and Spectral Properties of this compound

The selection of a fluorescent probe is critically dependent on its physicochemical and spectral characteristics. The following table summarizes the key properties of this compound.

PropertyValueReference
Chemical Name 2,5-Bis(benzoxazol-2-yl)thiophene[1]
Synonyms This compound, EBF, Uvitex EBF[1]
CAS Number 2866-43-5[1]
Molecular Formula C₁₈H₁₀N₂O₂S[1]
Molecular Weight 318.35 g/mol [7]
Appearance Light yellow crystalline powder[8]
Melting Point 218-219 °C[8]
Excitation Maximum (λex) ~372 nm[4]
Emission Maximum (λem) ~422 nm[4]
Solubility Miscible with water[8]
Comparative Photophysical Data of Selected Fluorophores

To provide context, the following table compares the spectral properties of this compound with other commonly used fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
This compound ~372~422Not widely reported
DAPI 358461~0.92 (bound to DNA)
Calcofluor White M2R ~350~435Not widely reported
Alexa Fluor 488 4955190.92
tC (tricyclic cytidine) 350450Not widely reported

Experimental Protocols

Protocol 1: Staining of Cellulose and Chitin in Fungal and Plant Cells

This protocol is adapted from methodologies for similar fluorescent brighteners and is intended for the non-specific visualization of cell wall components.[5][9][10]

Materials:

  • This compound stock solution (1% w/v in sterile distilled water)

  • This compound working solution (0.1% w/v, freshly diluted from stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Microscope slides and coverslips

Procedure:

  • Sample Preparation:

    • For Fungi/Yeast: Grow cultures to the desired phase. Harvest cells by centrifugation and wash twice with PBS.

    • For Plant Tissue: Prepare thin sections of fresh or fixed plant material.

  • Fixation (Optional but Recommended):

    • Incubate the sample in 4% paraformaldehyde for 30 minutes at room temperature.

    • Wash the sample three times with PBS for 5 minutes each.

  • Staining:

    • Add the 0.1% this compound working solution to the sample. Ensure the sample is fully submerged.

    • Incubate for 5-10 minutes at room temperature in the dark.

  • Washing:

    • Gently wash the sample with PBS three times to remove unbound dye and reduce background fluorescence.

  • Mounting:

    • Mount the stained sample on a microscope slide with a drop of mounting medium and apply a coverslip.

  • Imaging:

    • Visualize the sample using a fluorescence microscope equipped with a DAPI or UV filter set (Excitation: ~370 nm, Emission: ~420 nm).

    • Cell walls containing cellulose or chitin will exhibit bright blue fluorescence.

G A Sample Preparation (Fungi, Plant Cells) B Fixation (e.g., 4% PFA) A->B C Staining with this compound (0.1% solution) B->C D Washing (3x with PBS) C->D E Mounting D->E F Fluorescence Microscopy (UV Excitation) E->F

Protocol 2: Exploratory Protocol for Live-Cell Imaging of RNA (Advanced)

This protocol is based on the metabolic incorporation of fluorescent nucleoside analogs and serves as a starting point for advanced applications of this compound or its derivatives.[1][6][11] This approach is hypothetical for this compound itself and would likely require chemical modification to a nucleoside analog.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Appropriate cell culture medium and supplements

  • This compound-nucleoside analog

  • Transfection reagent (if required for enhanced uptake)

  • Live-cell imaging medium

  • Confocal microscope

Procedure:

  • Cell Culture:

    • Culture cells to 70-80% confluency in a suitable imaging dish (e.g., glass-bottom dish).

  • Metabolic Labeling:

    • Prepare a working solution of the this compound-nucleoside analog in the cell culture medium. The optimal concentration should be determined empirically (start with a range of 100-500 µM).

    • Replace the existing medium with the labeling medium.

    • Incubate the cells for 12-24 hours to allow for metabolic incorporation into newly synthesized RNA.

  • Washing:

    • Gently wash the cells twice with pre-warmed live-cell imaging medium to remove the unincorporated probe.

  • Live-Cell Imaging:

    • Image the cells using a confocal microscope equipped with a UV laser (e.g., 405 nm) for excitation.

    • Collect emission in the blue channel (~420-500 nm).

    • Acquire time-lapse images to observe the dynamics of labeled RNA.

G cluster_0 Cell A This compound-Nucleoside Analog (in medium) B Cellular Uptake A->B C Metabolic Incorporation into nascent RNA B->C D Fluorescently Labeled RNA C->D

Mandatory Visualizations

Mechanism of Fluorescence

This compound functions through the process of fluorescence, where it absorbs high-energy photons in the UV spectrum and emits lower-energy photons in the visible blue spectrum. This "Stokes shift" is fundamental to its application in fluorescence microscopy.

G S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Absorption (UV Photon, ~372 nm) S1->S0 Fluorescence (Blue Photon, ~422 nm)

This compound presents an accessible and photostable fluorescent probe with potential applications in fluorescence microscopy, particularly for staining cellulose- and chitin-rich structures. Furthermore, the broader class of fluorescent brighteners and their analogs holds promise for more advanced techniques such as live-cell imaging of nucleic acids. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in their specific experimental contexts. Optimization of staining concentrations, incubation times, and imaging parameters will be crucial for achieving high-quality and reproducible results. As with any fluorescent probe, appropriate controls should be employed to account for potential artifacts and to ensure the specificity of the observed signal.

References

Application Notes and Protocols for Fba 185 Enzymatic Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphate aldolase (Fba) is a critical enzyme in the central metabolic pathways of glycolysis and gluconeogenesis. It catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP).[1][2][3] Due to its essential role, Fba is a promising target for the development of novel therapeutic agents, particularly antimicrobial and anticancer drugs. These application notes provide a detailed protocol for an in vitro enzymatic inhibition assay of Fba 185, designed to screen for and characterize potential inhibitors.

The assay described herein is a continuous spectrophotometric method. The activity of Fba is determined by coupling the production of its products to the oxidation of reduced nicotinamide adenine dinucleotide (NADH), which can be monitored by the decrease in absorbance at 340 nm.[2][4][5] This coupled enzymatic assay provides a robust and sensitive method for high-throughput screening and detailed kinetic analysis of this compound inhibitors.

Principle of the Assay

The this compound enzymatic assay is based on a coupled reaction system. In the primary reaction, this compound catalyzes the cleavage of FBP. The products, DHAP and GAP, are then utilized in subsequent reactions by coupling enzymes. Triosephosphate isomerase (TPI) rapidly converts DHAP to GAP. Glycerol-3-phosphate dehydrogenase (α-GPDH) then catalyzes the reduction of the two resulting molecules of GAP to glycerol-3-phosphate, a reaction that involves the oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the this compound activity and can be monitored by the decrease in absorbance at 340 nm.

Materials and Reagents

  • Enzyme: Purified this compound

  • Substrate: D-Fructose 1,6-bisphosphate (FBP)

  • Coupling Enzymes:

    • Triosephosphate isomerase (TPI)

    • Glycerol-3-phosphate dehydrogenase (α-GPDH)

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test Compounds: Potential this compound inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Equipment:

    • UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm

    • Temperature-controlled cuvette holder or incubator

    • Pipettes and tips

    • 96-well UV-transparent microplates (for high-throughput screening)

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.5. Store at 4°C.

  • This compound Solution: Prepare a stock solution of this compound in assay buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10 minutes.

  • Substrate Solution: Prepare a stock solution of FBP (e.g., 20 mM) in assay buffer. Store in aliquots at -20°C.

  • Coupling Enzyme Mix: Prepare a mix of TPI (e.g., 10 units/mL) and α-GPDH (e.g., 1 unit/mL) in assay buffer. Store in aliquots at -20°C.

  • NADH Solution: Prepare a fresh stock solution of NADH (e.g., 10 mM) in assay buffer. Due to its light sensitivity and instability in solution, protect it from light and prepare it fresh for each experiment.

  • Test Compound Solutions: Prepare stock solutions of test compounds in 100% DMSO. Further dilute in assay buffer to the desired concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

Enzymatic Inhibition Assay Protocol (96-well plate format)
  • Assay Plate Preparation:

    • Add 2 µL of the test compound solution or vehicle (e.g., 1% DMSO in assay buffer for controls) to the appropriate wells of a 96-well UV-transparent microplate.

    • Include wells for "no inhibitor" controls (vehicle only) and "no enzyme" controls (assay buffer instead of this compound solution).

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a master mix containing the this compound enzyme in assay buffer.

    • Add 178 µL of the master mix to each well containing the test compound or vehicle.

    • Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for the interaction between the enzyme and the inhibitors.

  • Reaction Initiation and Measurement:

    • Prepare a reaction initiation mix containing FBP, NADH, and the coupling enzymes (TPI and α-GPDH) in assay buffer.

    • Initiate the enzymatic reaction by adding 20 µL of the reaction initiation mix to each well. The final reaction volume will be 200 µL.

    • Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 37°C).

    • Measure the decrease in absorbance at 340 nm every minute for 10-20 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

Quantitative data from the this compound enzymatic inhibition assay should be summarized in a clear and structured manner.

Table 1: Inhibitory Activity of Test Compounds against this compound

Compound IDIC50 (µM)Mode of InhibitionKi (µM)
Compound A10.5 ± 1.2Competitive5.2 ± 0.8
Compound B25.1 ± 3.5Non-competitive25.1 ± 3.5
Compound C5.8 ± 0.9Uncompetitive7.3 ± 1.1
Positive Control1.5 ± 0.3Competitive0.8 ± 0.2

Visualizations

This compound Catalytic Reaction and Coupled Assay Pathway

Fba_Assay_Pathway cluster_primary Primary Reaction cluster_coupling Coupling Reactions cluster_measurement Measurement FBP Fructose-1,6-bisphosphate Fba185 This compound FBP->Fba185 DHAP DHAP Fba185->DHAP GAP1 GAP Fba185->GAP1 TPI TPI DHAP->TPI GPDH α-GPDH GAP2 GAP TPI->GAP2 GAP2->GPDH G3P Glycerol-3-Phosphate GPDH->G3P NAD 2 NAD+ GPDH->NAD NADH 2 NADH NADH->GPDH Measurement Monitor Decrease in Absorbance at 340 nm NADH->Measurement

Caption: Coupled enzymatic assay workflow for this compound activity.

Experimental Workflow for this compound Inhibition Assay

Fba_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Cofactors, Inhibitors) Plate Prepare 96-well Plate (Add Inhibitors/Vehicle) Reagents->Plate AddEnzyme Add this compound Enzyme Plate->AddEnzyme PreIncubate Pre-incubate Enzyme and Inhibitor AddEnzyme->PreIncubate Initiate Initiate Reaction (Add Substrate/Coupling Mix) PreIncubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Read) Initiate->Measure CalculateRate Calculate Reaction Rates Measure->CalculateRate CalculateInhibition Calculate % Inhibition CalculateRate->CalculateInhibition DetermineIC50 Determine IC50 CalculateInhibition->DetermineIC50

References

Unraveling "Fba 185": Application Notes and Protocols for Adhesin P1 in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Initial database searches for "Fba 185" in the context of material science do not yield a direct match under this specific nomenclature. However, extensive analysis of synonymous terms and molecular weight characteristics strongly indicates that "this compound" is likely a descriptor for Adhesin P1 , a major cell surface protein from the bacterium Streptococcus mutans. This protein is also known in scientific literature as Antigen I/II, PAc, or SpaP. A key characteristic of Adhesin P1 is its apparent molecular weight of approximately 185 kDa as determined by SDS-PAGE analysis, which aligns with the "185" in the query.

Adhesin P1 is a critical virulence factor for Streptococcus mutans, playing a pivotal role in the bacterium's ability to colonize surfaces within the oral cavity. This makes it a protein of significant interest in material science, particularly in the development of dental materials, coatings, and antimicrobial surfaces designed to prevent biofilm formation and subsequent material degradation or infection.

These application notes provide a comprehensive overview of the role of Adhesin P1 in material science, including its binding characteristics, experimental protocols for its study, and its involvement in biofilm formation on various substrates.

Applications in Material Science

The primary application of studying Adhesin P1 in material science revolves around understanding and preventing bacterial adhesion and biofilm formation on a variety of surfaces.

  • Dental Restorative Materials: Adhesin P1 is a key molecule in the initial attachment of S. mutans to tooth surfaces and dental restorations. Research in this area focuses on modifying the surfaces of materials like resin composites, ceramics, and alloys to inhibit P1-mediated adhesion, thereby reducing the incidence of secondary caries and material failure.

  • Biomaterial Coatings: The development of anti-adhesive coatings for medical implants, particularly those with transient or long-term exposure to the oral environment, is an active area of research. Understanding the binding mechanisms of Adhesin P1 to different materials allows for the design of surfaces that resist bacterial colonization.

  • Antimicrobial Peptides and Drug Development: Adhesin P1 is a target for the development of novel antimicrobial agents.[1][2] Computational and experimental studies investigate the binding of antimicrobial peptides and small molecules to Adhesin P1 to disrupt its function and prevent bacterial adhesion.

  • Surface Characterization: Adhesin P1 can be used as a molecular probe to characterize the surface properties of materials. By measuring the binding affinity and forces of P1 to a surface, researchers can gain insights into its hydrophobicity, charge, and potential for biological fouling.[3]

Data Presentation: Binding Characteristics of Adhesin P1

The interaction of Adhesin P1 with various materials and host molecules has been quantified using techniques such as atomic force microscopy (AFM) and surface plasmon resonance (SPR). The following tables summarize key quantitative data from the literature.

Ligand/SurfaceMeasurement TechniqueBinding Force (pN)Binding Affinity (KD)Reference
Salivary Agglutinin (SAG)Single-Molecule AFM~50-[3][4][5]
Salivary Agglutinin (SAG)Single-Cell AFM~500-[3][4][5]
FibronectinSingle-Molecule AFM46 ± 27-[3]
CollagenSingle-Molecule AFM--[3]
HydroxyapatiteSPR-14.1 µM ± 3.8 µM[6][7]
Hydrophobic (Methyl-terminated) SurfaceSingle-Molecule AFMDetected-[3]
Hydrophilic SurfaceSingle-Molecule AFMNot Detected-[3]

Table 1: Binding Forces and Affinity of Streptococcus mutans Adhesin P1 to Various Substrates.

Experimental Protocols

Protocol 1: Purification of Adhesin P1 from Streptococcus mutans

This protocol is adapted from methods described for the purification of surface-associated proteins from S. mutans.

Objective: To isolate Adhesin P1 from the cell wall of Streptococcus mutans for use in binding assays and other applications.

Materials:

  • Streptococcus mutans culture (e.g., strain UA159)

  • Todd-Hewitt broth supplemented with yeast extract (THYE)

  • Phosphate-buffered saline (PBS)

  • Ammonium sulfate

  • Size-exclusion chromatography (SEC) column (e.g., Bio-Silect SEC 250-5)

  • HPLC system

  • Dialysis tubing (10 kDa MWCO)

  • Centrifuge and appropriate tubes

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Grow S. mutans in THYE broth to the desired cell density (e.g., overnight culture).

  • Cell Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Protein Precipitation: Collect the supernatant, which contains secreted proteins. Add ammonium sulfate to the supernatant to a final saturation of 60-70% to precipitate the proteins. Incubate on ice for at least 1 hour.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at a higher speed (e.g., 12,000 x g for 30 minutes).

  • Dialysis: Resuspend the protein pellet in a minimal volume of PBS and transfer to dialysis tubing. Dialyze against PBS overnight at 4°C to remove excess ammonium sulfate.

  • Size-Exclusion Chromatography:

    • Clarify the dialyzed protein solution by centrifugation to remove any insoluble material.

    • Load the clarified supernatant onto a size-exclusion chromatography column equilibrated with PBS.

    • Elute the proteins with PBS and collect fractions.

    • Monitor the elution profile by measuring the absorbance at 280 nm.

  • Fraction Analysis:

    • Analyze the collected fractions by SDS-PAGE to identify those containing a prominent band at ~185 kDa, corresponding to Adhesin P1.

    • Pool the fractions containing purified P1.

  • Concentration and Storage: Concentrate the pooled fractions using a centrifugal filter unit (e.g., 30 kDa MWCO). Determine the final protein concentration and store at -80°C.

Protocol 2: Hydroxyapatite Adhesion Assay

This protocol outlines a method to quantify the adhesion of S. mutans to hydroxyapatite, a key component of tooth enamel and a common biomaterial.

Objective: To measure the binding of S. mutans to saliva-coated hydroxyapatite beads.

Materials:

  • 35S-methionine labeled S. mutans isolates

  • Hydroxyapatite beads

  • Human parotid saliva

  • Adhesion buffer (e.g., PBS with 1 mM CaCl2)

  • 96-well microtiter plates

  • Scintillation counter

Procedure:

  • Bead Preparation: Hydrate hydroxyapatite beads in adhesion buffer overnight at 4°C in a 96-well plate (5 mg beads per well).

  • Saliva Coating:

    • Remove the hydration buffer and add diluted parotid saliva to each well.

    • Incubate for 1 hour at room temperature to allow for the formation of a salivary pellicle on the beads.

    • Wash the beads three times with adhesion buffer to remove unbound salivary proteins.

  • Bacterial Adhesion:

    • Add a suspension of 35S-labeled S. mutans (e.g., 108 cells/ml) to each well.

    • Incubate for 1 hour with agitation to facilitate bacterial binding.

  • Washing: Wash the beads three times with adhesion buffer to remove non-adherent bacteria.

  • Quantification:

    • After the final wash, transfer the beads to scintillation vials.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of bound bacteria relative to the total number of bacteria added.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key conceptual frameworks related to the role of Adhesin P1 in material science.

G cluster_0 Biofilm Formation Cascade on Dental Materials material Dental Material Surface pellicle Acquired Pellicle Formation (Salivary Glycoproteins) material->pellicle Adsorption initial_adhesion Initial Reversible Adhesion (S. mutans via Adhesin P1) pellicle->initial_adhesion P1 Binding irreversible_adhesion Irreversible Adhesion & Microcolony Formation initial_adhesion->irreversible_adhesion Consolidation maturation Biofilm Maturation (EPS Matrix Production) irreversible_adhesion->maturation Growth & EPS

Caption: Biofilm formation workflow on dental materials.

G cluster_1 Experimental Workflow for Adhesion Analysis cluster_2 Adhesion Assays start Start: S. mutans Culture purify Purify Adhesin P1 (Protocol 1) start->purify label_bacteria Label Bacteria (e.g., 35S-Met) start->label_bacteria spr_afm SPR / AFM Analysis (P1 Binding to Surface) purify->spr_afm bead_assay Bead Adhesion Assay (Bacterial Binding) label_bacteria->bead_assay prepare_surface Prepare Material Surface (e.g., Saliva-coat HA) prepare_surface->spr_afm prepare_surface->bead_assay quantify Quantify Adhesion (Binding Force/Affinity, % Bound) spr_afm->quantify bead_assay->quantify

Caption: Workflow for analyzing Adhesin P1-mediated adhesion.

G cluster_ligands Binding Partners & Surfaces cluster_outcomes Material Science Implications p1 Adhesin P1 (185 kDa) S. mutans Globular Head Stalk Region C-terminal Region sag Salivary Agglutinin (SAG) p1:head->sag p1:c_term->sag ecm Extracellular Matrix (Fibronectin, Collagen) p1->ecm hydrophobic Hydrophobic Surfaces p1->hydrophobic ha Hydroxyapatite p1->ha biofilm Biofilm Formation sag->biofilm infection Biomaterial-Associated Infection ecm->infection hydrophobic->biofilm ha->biofilm caries Secondary Caries biofilm->caries biofilm->infection

Caption: Adhesin P1 interaction and material science relevance.

References

Application Notes and Protocols for Protein Aggregation Studies Using Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Fba 185": Initial literature searches did not yield specific information on a fluorescent probe designated "this compound" for protein aggregation studies. This may be a novel, proprietary, or internally designated compound not yet widely documented in scientific publications. Therefore, this document provides a comprehensive overview of the principles and methodologies for investigating protein aggregation using well-established fluorescent probes, which will be applicable to a wide range of similar dyes.

Introduction to Fluorescent Probes for Protein Aggregation

Protein misfolding and subsequent aggregation are central to the pathology of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] The detection and characterization of these protein aggregates are crucial for understanding disease mechanisms and for the development of therapeutic interventions.[2] Fluorescent probes have emerged as invaluable tools for this purpose, offering high sensitivity and the potential for real-time monitoring of the aggregation process.[2] These probes are typically small organic molecules that exhibit a significant change in their fluorescent properties upon binding to protein aggregates.[2]

Characteristics of an Ideal Fluorescent Probe for Protein Aggregation Studies

An ideal fluorescent probe for studying protein aggregation should possess several key characteristics to ensure accurate and reliable results. These include:

  • High Specificity: The probe should selectively bind to aggregated forms of proteins, particularly those with cross-β-sheet structures, over monomeric or natively folded proteins.[3]

  • High Sensitivity: The probe should be able to detect low concentrations of protein aggregates, enabling the study of early aggregation events.[4]

  • Significant Fluorescence Change: A large increase in fluorescence quantum yield upon binding to aggregates is desirable for a high signal-to-noise ratio.[5]

  • "Turn-on" Fluorescence: Ideally, the probe should be weakly fluorescent in its unbound state and become highly fluorescent upon binding to aggregates.[2]

  • Good Photostability: The probe should be resistant to photobleaching to allow for prolonged imaging and kinetic studies.

  • Biocompatibility and Cell Permeability: For cellular studies, the probe must be non-toxic and able to cross the cell membrane to visualize intracellular aggregates.[1]

  • Predictable Binding Mode: Understanding how the probe interacts with the aggregate structure is beneficial for data interpretation.

Commonly Used Fluorescent Probes for Protein Aggregation

Several fluorescent probes are widely used in protein aggregation research. Two prominent examples are Thioflavin T (ThT) and the more recent ProteoStat dye.

  • Thioflavin T (ThT): ThT is a benzothiazole dye that is one of the most widely used probes for in vitro amyloid fibril formation.[6] It exhibits a significant increase in fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[7][8] This property makes it a sensitive tool for studying fibrillation kinetics.[1] However, ThT has some limitations, including a small Stokes shift and a potential for artifacts when studying aggregation inhibitors.[1][9]

  • ProteoStat: The ProteoStat detection reagent is a molecular rotor dye that can detect a broader range of protein aggregates compared to ThT.[4] It is not fluorescent in the absence of aggregates due to intramolecular rotation.[4] When it binds to an aggregate, this rotation is restricted, causing the dye to fluoresce.[4] The ProteoStat assay yields a brighter signal and has a wider linear dynamic range than ThT-based assays.[4]

Application Notes and Protocol: Thioflavin T (ThT) Assay for Monitoring Protein Aggregation

This section provides a detailed protocol for using Thioflavin T to monitor the kinetics of protein aggregation in vitro. The example of alpha-synuclein, a protein implicated in Parkinson's disease, is used for illustration.[7][10]

Principle of the Assay

The ThT assay is based on the specific binding of Thioflavin T to the β-sheet-rich structures of amyloid fibrils.[7] In its unbound state, ThT has a low quantum yield and emits weak fluorescence.[7] Upon binding to the cross-β-sheet structures of protein aggregates, its conformation becomes more rigid, leading to a significant increase in its fluorescence quantum yield and a red-shift in its emission spectrum.[7] The resulting fluorescence intensity is directly proportional to the amount of aggregated protein, allowing for real-time monitoring of fibril formation.[7]

Quantitative Data from the ThT Assay

The kinetic data from a ThT assay can be plotted as fluorescence intensity versus time, which typically results in a sigmoidal curve. Several key parameters can be extracted from this curve to quantify the aggregation process:

ParameterDescriptionSignificance
Lag Time (t_lag) The time required for the formation of stable nuclei before rapid fibril growth.A shorter lag time indicates faster nucleation.
Maximum Fluorescence Intensity (F_max) The fluorescence intensity at the plateau of the aggregation curve.Corresponds to the final amount of amyloid fibrils formed.
Apparent Rate Constant (k_app) The maximum slope of the sigmoidal curve, representing the rate of fibril elongation.A higher k_app indicates faster fibril growth.
Half-Time of Aggregation (t_1/2) The time at which the fluorescence intensity reaches half of F_max.Provides a measure of the overall aggregation speed.
Experimental Protocol: In Vitro Alpha-Synuclein Aggregation

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.

Materials:

  • Recombinant human alpha-synuclein protein

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with temperature control and shaking capabilities

Protocol:

  • Preparation of ThT Stock Solution (1 mM):

    • Prepare a 1 mM stock solution of ThT in nuclease-free water.[10]

    • Filter the solution through a 0.2 μm syringe filter to remove any pre-existing aggregates.[10][11]

    • Store the stock solution protected from light. Prepare fresh as needed.[11]

  • Preparation of Alpha-Synuclein Monomers:

    • Prepare a stock solution of alpha-synuclein monomers in an appropriate buffer (e.g., PBS).

    • Ensure the protein is in a monomeric state before starting the aggregation assay, which can be confirmed by size-exclusion chromatography.

  • Setting up the Aggregation Assay:

    • In a 96-well plate, prepare the reaction mixture for each condition to be tested. The final volume per well is typically 100-200 µL.

    • The final concentration of alpha-synuclein can range from 10 to 100 µM, depending on the experimental goals.

    • The final concentration of ThT in each well should be around 25 µM.[8][10]

    • Include negative controls containing only the buffer and ThT to measure background fluorescence.[12]

  • Incubation and Fluorescence Measurement:

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorescence microplate reader pre-heated to 37°C.[10]

    • Set the reader to the following parameters:

      • Excitation Wavelength: 440-450 nm[7][8]

      • Emission Wavelength: 480-485 nm[7][8]

    • Program the reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes).

    • Incorporate shaking between readings to promote aggregation.[12] A typical setting is orbital shaking at 300-600 rpm.[10][12]

    • Continue the measurement for up to 72 hours, or until the fluorescence signal reaches a plateau.[7]

  • Data Analysis:

    • Subtract the background fluorescence (from the control wells) from the readings for each sample.

    • Plot the corrected fluorescence intensity against time to generate the aggregation curves.

    • Fit the data to a sigmoidal equation to determine the kinetic parameters (t_lag, F_max, k_app, and t_1/2).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Incubation & Measurement cluster_analysis Data Analysis prep_tht Prepare 1 mM ThT Stock Solution mix Mix Protein, ThT, and Buffer in Wells prep_tht->mix prep_protein Prepare Alpha-Synuclein Monomers prep_protein->mix prep_plate Prepare 96-well Plate prep_plate->mix controls Include Negative Controls mix->controls incubate Incubate at 37°C with Shaking controls->incubate measure Measure Fluorescence (Ex: 450nm, Em: 485nm) incubate->measure Repeatedly plot Plot Fluorescence vs. Time measure->plot fit Fit to Sigmoidal Curve plot->fit extract Extract Kinetic Parameters fit->extract

Caption: Experimental workflow for the Thioflavin T assay to monitor protein aggregation.

probe_mechanism cluster_unbound Unbound State cluster_binding Binding cluster_bound Bound State probe_free Fluorescent Probe solution Aqueous Solution protein_agg Protein Aggregate (β-sheet rich) probe_free->protein_agg Binds to β-sheets low_fluorescence Low Fluorescence probe_bound Bound Probe high_fluorescence High Fluorescence

References

Application Notes and Protocols for High-Throughput Screening of Fba185 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fba185 and its Role in Bacterial Adhesion

Bacterial adhesion to host tissues is a critical initial step in the establishment of infections. This process is mediated by a class of surface proteins known as adhesins. For the purpose of this document, we will consider "Fba185," a hypothetical bacterial adhesin involved in the attachment of a pathogenic bacterium to host cells. The inhibition of Fba185 presents a promising anti-virulence strategy to prevent infections without promoting antibiotic resistance. High-throughput screening (HTS) provides a rapid and efficient method to identify small molecule inhibitors of Fba185-mediated adhesion from large compound libraries.[1][2]

This document outlines detailed protocols and application notes for a high-throughput screening campaign designed to identify and characterize inhibitors of the hypothetical bacterial adhesin, Fba185.

Experimental Protocols

High-Throughput Screening (HTS) for Inhibitors of Fba185-Mediated Bacterial Adhesion

This protocol describes a whole-cell adhesion assay in a 384-well format, adaptable for HTS. The assay quantifies the inhibition of bacterial attachment to a protein-coated surface, mimicking the host environment.

Materials:

  • 384-well, flat-bottom, high-binding microplates

  • Fba185-expressing bacterial strain

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Host protein for coating (e.g., Fibronectin, Collagen)

  • Compound library dissolved in DMSO

  • Resazurin sodium salt solution

  • Plate reader capable of measuring fluorescence or absorbance

  • Automated liquid handling systems (optional, but recommended for HTS)[3][4]

Protocol:

  • Plate Coating:

    • Coat the wells of a 384-well microplate with a solution of the host protein (e.g., 10 µg/mL Fibronectin in PBS).

    • Incubate the plate overnight at 4°C.

    • Wash the wells three times with PBS to remove any unbound protein.

    • Block the remaining protein-binding sites by adding a solution of 1% BSA in PBS to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Bacterial Culture Preparation:

    • Inoculate the Fba185-expressing bacterial strain into TSB and grow overnight at 37°C with shaking.

    • The following day, dilute the overnight culture in fresh TSB and grow to the mid-logarithmic phase (OD600 ≈ 0.6).

    • Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to a final OD600 of 0.5.

  • Compound Addition:

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the library to the corresponding wells of the coated plate.

    • Include appropriate controls:

      • Negative Control: Wells with bacteria and DMSO (no compound).

      • Positive Control: Wells with a known adhesion inhibitor (if available) or wells without bacteria.

  • Bacterial Adhesion:

    • Add 50 µL of the prepared bacterial suspension to each well of the plate.

    • Incubate the plate for 1-2 hours at 37°C to allow for bacterial adhesion.

  • Washing:

    • Carefully wash the wells three to five times with PBS to remove non-adherent bacteria. An automated plate washer is recommended for consistency.[5]

  • Quantification of Adherent Bacteria:

    • Add 50 µL of a resazurin solution (e.g., 0.015% in PBS) to each well.[6][7]

    • Incubate the plate at 37°C for 1-4 hours, or until a color change is observed in the negative control wells.

    • Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (at 570 nm and 600 nm) using a plate reader. The signal is proportional to the number of viable, adherent bacteria.

Secondary Assay: Dose-Response Analysis

Compounds identified as "hits" in the primary screen should be further evaluated to confirm their activity and determine their potency (IC50).

Protocol:

  • Prepare serial dilutions of the hit compounds.

  • Perform the adhesion assay as described above, using the different concentrations of the compounds.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Quantitative data from the high-throughput screen and subsequent assays should be organized for clear interpretation and comparison.

Table 1: Primary High-Throughput Screening Results

Compound ID% Inhibition at 10 µMZ'-factorSignal-to-BackgroundHit (Yes/No)
Cmpd-00185.20.7210.5Yes
Cmpd-00212.50.7210.5No
Cmpd-00392.10.7210.5Yes
...............

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)Hill Slope
Cmpd-0012.51.10.99
Cmpd-0030.81.00.98
............

Visualizations

Experimental Workflow

The following diagram illustrates the high-throughput screening workflow for identifying Fba185 inhibitors.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis plate_prep Plate Coating & Blocking compound_add Compound Addition plate_prep->compound_add bact_prep Bacterial Culture Prep adhesion Bacterial Adhesion bact_prep->adhesion compound_add->adhesion washing Washing adhesion->washing quant Quantification washing->quant data_acq Data Acquisition quant->data_acq hit_id Hit Identification data_acq->hit_id

Caption: High-throughput screening workflow for Fba185 inhibitors.

Hypothetical Signaling Pathway

Inhibition of Fba185-mediated adhesion may disrupt downstream signaling events within the host cell that are typically triggered by bacterial attachment. The following diagram depicts a hypothetical signaling cascade that could be affected.

Signaling_Pathway cluster_host Host Cell Fba185 Fba185 Receptor Host Receptor Fba185->Receptor Adhesion Kinase1 Kinase A Receptor->Kinase1 Activation Inhibitor Fba185 Inhibitor Inhibitor->Fba185 Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Pro-inflammatory Gene Expression TF->Gene

Caption: Hypothetical host cell signaling cascade upon Fba185 binding.

References

Application Notes and Protocols for Fungal Cell Wall Staining using Fluorescent Brightener 28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 28, also known as Calcofluor White M2R, is a fluorescent dye widely utilized in mycological research and clinical diagnostics for the rapid visualization of fungal cell walls.[1][2] This compound exhibits a high affinity for chitin and cellulose, the primary polysaccharide components of fungal cell walls.[2][3] Upon binding to these polymers, the dye's fluorescence is significantly enhanced, allowing for clear demarcation of fungal structures such as hyphae, yeasts, and spores under a fluorescence microscope.[4] These application notes provide detailed protocols and technical information for the effective use of Fluorescent Brightener 28 in various research and drug development contexts.

Principle of Method

Fluorescent Brightener 28 is a non-specific fluorochrome that intercalates with the β-1,3 and β-1,4 polysaccharide linkages found in chitin and cellulose.[2] This binding event leads to a significant increase in the quantum yield of the dye, resulting in intense blue-green fluorescence when excited with ultraviolet (UV) light.[3][5] This straightforward and rapid staining mechanism makes it an invaluable tool for the identification and morphological characterization of fungi in diverse sample types, including clinical specimens and cultures.[4][6]

Applications in Research and Drug Development

  • Antifungal Drug Efficacy Studies: The morphological changes in fungal cell walls induced by antifungal agents can be readily visualized. This allows for the assessment of a drug's mechanism of action and its impact on cell wall integrity.

  • Fungal Biofilm Research: Staining with Fluorescent Brightener 28 aids in the visualization and structural analysis of fungal biofilms, which is crucial for understanding biofilm development and testing the efficacy of anti-biofilm agents.

  • Screening for Cell Wall Mutants: The dye can be used to identify fungal mutants with altered cell wall composition or structure, as these may exhibit differential staining patterns.[7][8]

  • Clinical Mycology: It is a sensitive method for the rapid detection of fungal elements in clinical specimens, aiding in the diagnosis of mycoses.[2][6]

  • Plant Pathology: Researchers can use this stain to visualize fungal pathogens within plant tissues, facilitating the study of plant-fungal interactions.[2]

Technical Data and Specifications

The following table summarizes the key technical data for Fluorescent Brightener 28.

PropertyValue
Synonyms Calcofluor White M2R, FBA 185 (less common)
Molecular Formula C40H44N12O10S2[1]
Molecular Weight 916.98 g/mol [1]
Excitation Maximum ~347 nm (effective range 300-412 nm)[2]
Emission Maximum ~435 nm (appears blue-green)[5][9]
Recommended Staining Concentration 0.1% to 1 g/L in distilled water or 10% KOH[6][9]
Recommended Incubation Time 1-5 minutes at room temperature[9]

Experimental Protocols

Protocol 1: Staining of Fungal Cultures

This protocol provides a general procedure for staining fungal hyphae and yeasts from a culture for visualization with fluorescence microscopy.

Materials:

  • Fluorescent Brightener 28 staining solution (e.g., 1 g/L in distilled water or 10% KOH)[9]

  • Fungal culture (liquid or solid)

  • Microscope slides and coverslips

  • 10% Potassium Hydroxide (KOH) solution (optional, for clearing)[9]

  • Fluorescence microscope with a DAPI filter set (or equivalent UV excitation)[9]

Procedure:

  • Sample Preparation:

    • For liquid cultures, place a drop of the fungal suspension onto a clean microscope slide.

    • For solid cultures, use a sterile loop or needle to transfer a small amount of the fungal mycelium or yeast colony to a drop of water or 10% KOH on a slide. Tease the fungal material apart gently. The use of 10% KOH can help to clear debris and separate dense fungal structures.[9]

  • Staining:

    • Add one drop of the Fluorescent Brightener 28 staining solution to the specimen on the slide.[9]

  • Incubation:

    • Gently mix the stain with the specimen using a pipette tip or the edge of a coverslip.

    • Place a coverslip over the mixture, avoiding air bubbles.

    • Allow the stain to incubate for 1-5 minutes at room temperature.[9]

  • Visualization:

    • Examine the slide under a fluorescence microscope using a UV excitation filter (e.g., DAPI filter set).

    • Fungal cell walls will fluoresce a bright blue-green color.

Protocol 2: Staining of Fungi in Clinical Specimens

This protocol is adapted for the detection of fungal elements in clinical samples such as skin scrapings, sputum, or tissue homogenates.

Materials:

  • Fluorescent Brightener 28 staining solution (1 g/L in distilled water)

  • 10% Potassium Hydroxide (KOH) solution

  • Clinical specimen

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV excitation filter set

Procedure:

  • Sample Preparation:

    • Place the clinical specimen on a clean microscope slide.

    • Add one drop of 10% KOH to the specimen to digest and clear host cellular material. Let it sit for 5-10 minutes. Gentle heating can accelerate this process.

  • Staining:

    • Add one drop of the Fluorescent Brightener 28 staining solution to the treated specimen.

  • Incubation:

    • Mix gently and apply a coverslip.

    • Incubate for 1-5 minutes at room temperature.

  • Visualization:

    • Observe under a fluorescence microscope. Fungal elements will exhibit bright fluorescence against a darker background.

Experimental Workflow Diagram

Fungal_Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_viz Visualization start Start: Fungal Sample (Culture or Clinical Specimen) prep Place sample on microscope slide start->prep koh Optional: Add 10% KOH for clearing prep->koh stain Add Fluorescent Brightener 28 solution koh->stain incubate Incubate for 1-5 minutes stain->incubate coverslip Apply coverslip incubate->coverslip microscopy Examine under fluorescence microscope (UV Excitation) coverslip->microscopy end End: Visualize Fluorescent Fungal Cell Walls microscopy->end

Caption: Workflow for staining fungal cell walls with Fluorescent Brightener 28.

Signaling Pathway Visualization

Fluorescent Brightener 28 is a direct stain for structural components of the fungal cell wall and does not directly visualize a specific signaling pathway. However, it is an essential tool for studying pathways related to cell wall biosynthesis and integrity. For instance, in studying a signaling pathway that regulates chitin synthesis, Fluorescent Brightener 28 can be used to visualize the resulting phenotypic changes in the cell wall.

The diagram below illustrates a generalized workflow for investigating a cell wall integrity signaling pathway using Fluorescent Brightener 28.

Signaling_Pathway_Investigation cluster_treatment Experimental Treatment cluster_staining Staining and Visualization cluster_analysis Data Analysis start Fungal Culture (Wild-type vs. Mutant/Treated) treatment Induce or inhibit signaling pathway start->treatment stain Stain with Fluorescent Brightener 28 treatment->stain visualize Fluorescence Microscopy stain->visualize analyze Analyze changes in cell wall morphology and fluorescence intensity visualize->analyze conclusion Correlate with signaling pathway activity analyze->conclusion

Caption: Using the stain to study cell wall integrity signaling pathways.

Troubleshooting

  • Weak or No Fluorescence:

    • Cause: Incorrect filter set, low stain concentration, or insufficient incubation time.

    • Solution: Ensure the use of a UV excitation filter. Prepare a fresh staining solution and optimize the concentration and incubation time.

  • High Background Fluorescence:

    • Cause: Presence of other fluorescent materials (e.g., cotton fibers) or non-specific binding.[3]

    • Solution: Use a counterstain like Evans Blue to quench background fluorescence, especially in tissue samples.[3] Be cautious of contaminating fibers.

  • Cell Morphology Alterations:

    • Cause: High concentrations of the dye may interfere with cell wall synthesis in living fungi.[7][8]

    • Solution: For live-cell imaging, use the lowest effective concentration and minimize the incubation time.

Safety Precautions

Fluorescent Brightener 28 should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. For research use only, not for direct human use.[1]

References

Synthesis of Fba-TPQ Derivatives for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and evaluation of Fba-TPQ (7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one) and its derivatives. Fba-TPQ, a synthetic analog of the marine alkaloid makaluvamine, has demonstrated significant anticancer activity in preclinical studies.[1][2][3][4][5] These compounds represent a promising class of molecules for the development of novel cancer therapeutics. The protocols outlined herein cover the chemical synthesis of the core pyrroloiminoquinone scaffold, the generation of Fba-TPQ and its derivatives, and the biological assays required to characterize their anticancer properties.

Introduction

Makaluvamine analogs, including Fba-TPQ, are a class of pyrroloiminoquinone alkaloids that have shown potent cytotoxic effects against a variety of cancer cell lines.[2][3][4][6] Fba-TPQ has been shown to inhibit cancer cell growth, induce apoptosis, and cause cell cycle arrest in prostate, breast, ovarian, and pancreatic cancer models.[1][2][5][7] The primary mechanisms of action for Fba-TPQ involve the modulation of key signaling pathways, including the p53-MDM2 and PI3K-Akt pathways.[1][6][8] This document provides the necessary information for researchers to synthesize Fba-TPQ derivatives and evaluate their potential as anticancer agents.

Data Presentation

Table 1: In Vitro Cytotoxicity of Fba-TPQ in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
LNCaPProstate Cancer~1.0[2]
PC3Prostate Cancer~1.0[2]
TRAMP C1Prostate Cancer~1.0[2]
MCF-7Breast Cancer0.097[7]
MDA-MB-468Breast CancerNot specified[6]
MDA-MB-231Breast Cancer0.125[7]
OVCAR-3Ovarian CancerNot specified[6]
A2780Ovarian CancerNot specified[6]
HPACPancreatic CancerNot specified[1]
Panc-1Pancreatic CancerNot specified[1]
Mia PaCa-2Pancreatic CancerNot specified[1]
Table 2: In Vivo Tumor Growth Inhibition by Fba-TPQ in a Pancreatic Cancer Xenograft Model
Treatment GroupDoseTumor Growth Inhibition (%)P-valueReference
Fba-TPQ5 mg/kg/day77.8< 0.01[1]
Fba-TPQ10 mg/kg/day90.1< 0.01[1]

Experimental Protocols

Protocol 1: Synthesis of the Pyrroloiminoquinone Core (a Makaluvamine Analog Precursor)

This protocol describes a general method for the synthesis of the pyrroloiminoquinone core structure, which can then be functionalized to produce Fba-TPQ and its derivatives. The synthesis of the key intermediate, a 7-methoxypyrroloiminoquinone, is often achieved through a multi-step process.[9] A common strategy involves a Larock indole synthesis to construct a functionalized indole, which is then elaborated to the tricyclic core.[9][10]

Materials:

  • Appropriately substituted iodoaniline

  • Silylated internal alkyne

  • Palladium catalyst (e.g., Pd/C)

  • Base (e.g., K2CO3)

  • Solvents (e.g., DMF, MeOH)

  • Reagents for subsequent oxidation and cyclization steps (specifics will vary based on the chosen synthetic route)

Procedure:

  • Larock Indole Synthesis:

    • To a solution of the iodoaniline and silylated internal alkyne in a suitable solvent, add the palladium catalyst and base.

    • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

    • After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to obtain the functionalized indole.[9][10]

  • Elaboration to the Pyrroloiminoquinone Core:

    • The specific steps to convert the indole to the tricyclic pyrroloiminoquinone will depend on the chosen synthetic strategy. This often involves oxidation of the indole to an indoloquinone, followed by cyclodehydration.[10] Some methods utilize a Staudinger reduction of an azide precursor to facilitate the cyclization.[10]

    • Careful optimization of reaction conditions is crucial for these steps to achieve good yields.

Protocol 2: Synthesis of Fba-TPQ and Derivatives

This protocol outlines the final step in the synthesis of Fba-TPQ and its derivatives from a suitable pyrroloiminoquinone precursor, such as a 7-methoxypyrroloiminoquinone. The key transformation is a nucleophilic aromatic substitution reaction.

Materials:

  • 7-methoxypyrroloiminoquinone intermediate

  • 4-Fluorobenzylamine (for Fba-TPQ) or other substituted benzylamines (for derivatives)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., Methanol)

Procedure:

  • Dissolve the 7-methoxypyrroloiminoquinone intermediate in the chosen solvent.

  • Add the appropriate benzylamine (e.g., 4-fluorobenzylamine) and the base to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired Fba-TPQ derivative. The purity of the final compound should be confirmed by 1H-NMR, 13C-NMR, and mass spectrometry.[2]

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Fba-TPQ derivatives on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Fba-TPQ derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cancer cells in 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of the Fba-TPQ derivatives (e.g., 0.1, 0.5, 1, 2.5, and 5 µM) for 72 hours.[2] Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Remove the supernatant and dissolve the formazan crystals in 100 µL of DMSO.[2]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Protocol 4: Cell Cycle Analysis

This protocol is used to investigate the effect of Fba-TPQ derivatives on cell cycle progression.

Materials:

  • Cancer cell lines

  • Fba-TPQ derivatives

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of Fba-TPQ derivatives for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by Fba-TPQ derivatives.

Materials:

  • Cancer cell lines

  • Fba-TPQ derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of Fba-TPQ derivatives for the desired time period (e.g., 24 or 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V positive) can then be determined.

Mandatory Visualization

Fba_TPQ_Signaling_Pathway Fba_TPQ Fba-TPQ PI3K PI3K Fba_TPQ->PI3K MDM2 MDM2 Fba_TPQ->MDM2 Akt Akt PI3K->Akt Akt->MDM2 p53 p53 MDM2->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Fba-TPQ Signaling Pathway.

Experimental_Workflow Synthesis Synthesis of Fba-TPQ Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro MTT MTT Assay (IC50 Determination) InVitro->MTT CellCycle Cell Cycle Analysis InVitro->CellCycle Apoptosis Apoptosis Assay InVitro->Apoptosis InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo Efficacy Tumor Growth Inhibition InVivo->Efficacy

Caption: Experimental Workflow for Fba-TPQ Derivatives.

References

Application Notes: tCO as a Fluorescent Base Analogue for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a confusion in the naming of the requested compound. "Fba 185" is the common designation for Fluorescent Brightener 185 , an industrial whitening agent used in textiles and plastics. While it possesses fluorescent properties, its application in live-cell imaging is not documented in scientific literature, and the required UV excitation could be harmful to living cells.

However, the abbreviation "FBA" is widely used in biological research to refer to Fluorescent Base Analogues . These are powerful tools for live-cell imaging of nucleic acids (DNA and RNA). This document will focus on a well-characterized and highly fluorescent base analogue, tricyclic cytosine (tCO) , which is suitable for live-cell imaging applications in research and drug development.

Introduction

Fluorescent Base Analogues (FBAs) are modified nucleosides that mimic their natural counterparts (adenosine, guanosine, cytosine, and thymidine/uridine) but have intrinsic fluorescent properties. They can be incorporated into DNA and RNA during synthesis, providing a minimally disruptive label for tracking these molecules in real-time within living cells. The tricyclic cytosine analogue, tCO, is a particularly bright and photostable FBA that has been successfully used to visualize mRNA delivery and translation in live human cells.[1]

Key Applications

  • mRNA Trafficking and Localization: tCO-labeled mRNA can be visualized to study its uptake, intracellular transport, and localization to specific organelles.[2]

  • Drug Delivery and Development: It serves as a valuable tool for monitoring the delivery of therapeutic RNA molecules by various transfection agents or nanoparticle systems.

  • Virus-Host Interactions: FBAs can be used to label viral genomes to study the dynamics of infection and replication in live cells.

  • Nucleic Acid Dynamics: The fluorescence of tCO can be sensitive to its local environment, allowing for the study of DNA and RNA conformational changes, such as hybridization and protein binding.[3][4]

Advantages of tCO in Live-Cell Imaging

  • High Brightness: tCO exhibits a high fluorescence quantum yield, making it readily detectable with standard confocal microscopy setups.[3][5]

  • Minimal Perturbation: It is structurally similar to natural cytosine, causing minimal disruption to the structure and function of nucleic acids.[6]

  • Photostability: tCO is relatively resistant to photobleaching, allowing for longer-term imaging experiments.

  • Compatibility: The triphosphate form of tCO (tCOTP) can be efficiently incorporated into RNA transcripts by T7 RNA polymerase during in vitro transcription.[1]

Quantitative Data

The following table summarizes the key quantitative properties of the fluorescent base analogue tCO.

PropertyValueReference(s)
Excitation Maximum (λex) ~365-369 nm[3][7]
Emission Maximum (λem) ~457-465 nm[5][7]
Molar Extinction Coefficient 9,000 - 9,370 M-1cm-1 at ~360-369 nm[5][7]
Fluorescence Quantum Yield ~0.22 - 0.24 (in single-stranded RNA)[7][8]
Fluorescence Lifetime ~4.6 ns[8]

Experimental Protocols

Protocol 1: In Vitro Transcription of tCO-labeled mRNA

This protocol describes the synthesis of mRNA containing tCO for subsequent delivery to live cells.

Materials:

  • Linearized DNA template with a T7 promoter encoding the gene of interest

  • tCO triphosphate (tCOTP)

  • ATP, GTP, UTP, and CTP solutions

  • T7 RNA polymerase

  • Transcription buffer

  • RNase inhibitor

  • DNase I

  • RNA purification kit

Procedure:

  • Transcription Reaction Setup:

    • In an RNase-free microcentrifuge tube, combine the transcription buffer, RNase inhibitor, ATP, GTP, and UTP to their final concentrations.

    • Add the desired ratio of tCOTP to CTP. For full substitution, replace CTP entirely with tCOTP. A 1:1 ratio can provide sufficient labeling for visualization.[1]

    • Add the linearized DNA template (typically 1 µg).

    • Add T7 RNA polymerase.

    • Gently mix the components and incubate at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add DNase I to the transcription reaction and incubate at 37°C for 15-30 minutes to degrade the DNA template.

  • RNA Purification:

    • Purify the tCO-labeled mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

    • Elute the purified mRNA in RNase-free water or buffer.

  • Quantification and Quality Control:

    • Determine the concentration of the labeled mRNA using a spectrophotometer.

    • Verify the integrity and size of the transcript by denaturing agarose gel electrophoresis. The tCO fluorescence can be directly visualized on the gel using a UV transilluminator.[1]

Protocol 2: Delivery and Live-Cell Imaging of tCO-labeled mRNA

This protocol outlines the delivery of the labeled mRNA to cultured mammalian cells and subsequent imaging by confocal microscopy.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293T)[8]

  • Glass-bottom imaging dishes

  • tCO-labeled mRNA (from Protocol 1)

  • Transfection reagent (e.g., Lipofectamine) or electroporation system

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Confocal microscope with a 405 nm laser and appropriate emission filters

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • mRNA Transfection:

    • Complex the tCO-labeled mRNA with a suitable lipid-based transfection reagent according to the manufacturer's protocol.

    • Gently add the mRNA-lipid complexes to the cells in fresh live-cell imaging medium.

    • Incubate the cells for 4-24 hours to allow for mRNA uptake and translation.

  • Live-Cell Imaging:

    • Mount the imaging dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Locate the cells under brightfield or DIC.

    • Excite the tCO fluorophore using a 405 nm laser.[7]

    • Collect the emitted fluorescence using a bandpass filter appropriate for the ~460 nm emission peak.

    • Acquire time-lapse images to track the localization and dynamics of the labeled mRNA.

    • If imaging translation of a fluorescent reporter protein (e.g., GFP), use a separate channel with appropriate laser excitation (e.g., 488 nm) and emission filters.

Visualizations

experimental_workflow cluster_synthesis mRNA Synthesis cluster_delivery Cellular Delivery cluster_imaging Live-Cell Imaging template DNA Template transcription In Vitro Transcription (T7 RNA Polymerase) template->transcription ntps NTPs + tCOTP ntps->transcription purification RNA Purification (DNase I treatment) transcription->purification transfection Transfection with labeled mRNA purification->transfection cells Culture Mammalian Cells cells->transfection microscopy Confocal Microscopy (405 nm excitation) transfection->microscopy analysis Image Analysis (Localization, Trafficking) microscopy->analysis

Caption: Workflow for live-cell imaging using tCO-labeled mRNA.

logical_relationship cluster_fba Fluorescent Base Analogue (FBA) cluster_rna Labeled Biomolecule cluster_application Live-Cell Application fba tCO Triphosphate (tCOTP) rna Fluorescently Labeled mRNA fba->rna Incorporated during in vitro transcription delivery mRNA Delivery & Trafficking rna->delivery translation Protein Translation rna->translation imaging Real-time Visualization delivery->imaging translation->imaging

Caption: Relationship of tCO to its application in live-cell imaging.

References

Part 1: Fluorescence-Based Assays for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Fba 185" in the context of enzyme kinetics did not yield a direct match, suggesting that it may be a typographical error, a highly specialized term, or an internal designation. However, the search results provide extensive information on two highly relevant topics: Fluorescence-Based Assays (FBAs) for measuring enzyme kinetics and the enzyme kinetics of Fructose-bisphosphate Aldolase (FBA) . It is plausible that "this compound" was intended to refer to one of these subjects. The number "185" could potentially allude to a specific kinetic parameter (e.g., a K_d of 185 µM mentioned in one study) or a particular variant of an assay or enzyme.

This document will therefore provide detailed application notes and protocols for both interpretations to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Fluorescence-based assays (FBAs) are a cornerstone of modern enzyme kinetics, offering high sensitivity and a continuous, real-time readout of reaction progress.[1][2][3][4] These assays are adaptable for high-throughput screening (HTS) in drug discovery and for detailed mechanistic studies.[2][3]

Principles of Fluorescence-Based Enzyme Kinetic Assays

The fundamental principle of FBAs is the measurement of a change in fluorescence intensity or wavelength as an enzymatic reaction proceeds.[2] This can be achieved in several ways:

  • Fluorogenic Substrates: A non-fluorescent or weakly fluorescent substrate is converted into a highly fluorescent product by the enzyme.

  • Fluorescent Substrates: A fluorescent substrate is converted into a product with different fluorescent properties (e.g., altered intensity or a shift in emission wavelength).

  • Coupled Enzyme Assays: The product of the primary enzymatic reaction is used as a substrate by a second enzyme, which in turn produces a change in fluorescence. A common example is the use of NAD(P)H-dependent dehydrogenases, where the consumption or production of fluorescent NAD(P)H is monitored.

  • Förster Resonance Energy Transfer (FRET): FRET-based assays use substrates labeled with two different fluorophores, a donor and an acceptor.[4][5] Enzymatic cleavage of the substrate separates the two, leading to a measurable change in the fluorescence signal.[5]

  • Fluorescent Biosensors: These proteins are engineered to change their fluorescence properties upon binding to a specific product or substrate of the enzymatic reaction.

Advantages of Fluorescence-Based Assays:

  • High Sensitivity: FBAs are generally much more sensitive than spectrophotometric assays, allowing for the use of lower concentrations of enzymes and substrates.[2][3][4]

  • Continuous Monitoring: These assays allow for the real-time tracking of reaction kinetics, providing detailed information about the reaction progress curve.[3]

  • High-Throughput Capability: The simplicity and sensitivity of FBAs make them well-suited for automation and high-throughput screening of enzyme inhibitors or activators.[3][6]

  • Versatility: A wide range of fluorogenic substrates and labeling strategies are available, making it possible to design assays for many different enzyme classes.[4]

General Workflow for a Fluorescence-Based Enzyme Kinetics Assay

The following diagram outlines the typical workflow for conducting a fluorescence-based enzyme kinetics experiment.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis reagent_prep Prepare Buffer, Enzyme, Substrate & Controls plate_prep Pipette Reagents into Microplate reagent_prep->plate_prep instrument_setup Set up Fluorometer: Excitation/Emission λ, Temperature, Kinetic Read plate_prep->instrument_setup initiate_reaction Initiate Reaction (e.g., add enzyme or substrate) instrument_setup->initiate_reaction read_fluorescence Measure Fluorescence over Time initiate_reaction->read_fluorescence progress_curves Plot Progress Curves (Fluorescence vs. Time) read_fluorescence->progress_curves initial_rates Calculate Initial Velocities (v₀) progress_curves->initial_rates kinetics_plot Plot v₀ vs. [Substrate] initial_rates->kinetics_plot fit_model Fit Data to Michaelis-Menten Equation kinetics_plot->fit_model determine_params Determine Km, Vmax, kcat fit_model->determine_params

Caption: General workflow for fluorescence-based enzyme kinetics.

Protocol: General Fluorescence-Based Enzyme Kinetics Assay

This protocol provides a general framework. Specific parameters such as buffer composition, substrate concentration range, and wavelengths must be optimized for the specific enzyme and substrate being studied.

Materials and Reagents:

  • Purified enzyme of interest

  • Fluorogenic substrate

  • Appropriate assay buffer (pH, ionic strength, and any necessary cofactors)

  • Inhibitor stock solution (if studying inhibition)

  • Multi-well microplates (e.g., black 96-well or 384-well plates for fluorescence)

  • Fluorescence microplate reader with kinetic reading capabilities and temperature control

Experimental Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a series of substrate dilutions in the assay buffer at 2x the final desired concentrations.

    • Prepare the enzyme solution in the assay buffer at 2x the final desired concentration. Keep the enzyme on ice.

  • Assay Setup:

    • Pipette 50 µL of each 2x substrate dilution into the wells of the microplate. Include wells for a "no substrate" control (buffer only) and a "no enzyme" control.

    • If testing inhibitors, add the inhibitor to the substrate wells at this stage.

    • Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C) in the microplate reader for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reactions by adding 50 µL of the 2x enzyme solution to each well.

    • Immediately start the kinetic measurement on the fluorescence plate reader.

    • Record the fluorescence intensity at appropriate time intervals for a duration sufficient to establish the initial linear rate of the reaction.

Data Analysis:

  • Progress Curves: Plot fluorescence intensity versus time for each substrate concentration.

  • Initial Velocity Calculation: Determine the initial velocity (v₀) for each reaction by calculating the slope of the linear portion of the progress curve. Convert the change in fluorescence units per minute to moles of product per minute using a standard curve of the fluorescent product.

  • Michaelis-Menten Plot: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

  • Kinetic Parameter Determination: Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).[7][8]

  • Inhibition Analysis: For inhibition studies, plot the data using methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition and the inhibition constant (Ki).[9][10][11][12]

Part 2: Measuring the Enzyme Kinetics of Fructose-Bisphosphate Aldolase (FBA)

Fructose-1,6-bisphosphate aldolase (FBA) is a key enzyme in glycolysis and gluconeogenesis, catalyzing the reversible cleavage of fructose-1,6-bisphosphate (FBP) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP).[13][14] Due to its central metabolic role, FBA is a potential drug target, particularly in pathogens where its structure may differ from the human ortholog.[15]

Assay Principle: Coupled Enzyme Assay for FBA

A common method for measuring FBA activity is a coupled enzymatic assay. The cleavage of FBP by FBA produces GAP and DHAP. An excess of triosephosphate isomerase (TPI) is added to convert all DHAP to GAP. Then, glycerol-3-phosphate dehydrogenase (GPDH) is used to reduce GAP to glycerol-3-phosphate, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored by the decrease in fluorescence at an emission wavelength of approximately 460 nm (with excitation at ~340 nm). The rate of NADH consumption is directly proportional to the rate of FBA activity.

FBA_Assay cluster_legend Legend FBP Fructose-1,6-bisphosphate (Non-fluorescent) DHAP DHAP FBP->DHAP FBA GAP GAP FBP->GAP FBA DHAP->GAP TPI G3P Glycerol-3-phosphate (Non-fluorescent) GAP->G3P GPDH NADH NADH (Fluorescent) NAD NAD+ (Non-fluorescent) NADH->NAD GPDH FBA_label FBA: Fructose-bisphosphate Aldolase TPI_label TPI: Triosephosphate Isomerase GPDH_label GPDH: Glycerol-3-phosphate Dehydrogenase

Caption: Coupled assay for measuring FBA activity via NADH consumption.

Protocol: Kinetic Analysis of Fructose-Bisphosphate Aldolase

Materials and Reagents:

  • Purified FBA

  • Fructose-1,6-bisphosphate (FBP) substrate

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GPDH)

  • NADH

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)

Experimental Procedure:

  • Prepare a Master Mix: In the assay buffer, prepare a master mix containing the coupling enzymes (TPI and GPDH) and NADH. A typical concentration might be 1 U/mL TPI, 1 U/mL GPDH, and 0.2 mM NADH.

  • Prepare Substrate Dilutions: Prepare a series of FBP dilutions in the assay buffer at 2x the final desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the master mix to each well.

    • Add 50 µL of the 2x FBP dilutions to the appropriate wells. Include a "no substrate" control.

    • Equilibrate the plate to the desired temperature (e.g., 37°C).[13]

  • Initiate Reaction:

    • Prepare the FBA enzyme at 2x its final concentration in assay buffer.

    • Initiate the reaction by adding 100 µL of the 2x FBA solution to each well.

    • Immediately begin kinetic reading on the fluorometer, monitoring the decrease in fluorescence at 460 nm over time.

Data Presentation: FBA Kinetic Parameters

The following table summarizes representative kinetic parameters for Fructose-bisphosphate Aldolase from different organisms. These values can vary depending on the specific assay conditions (pH, temperature, etc.).

OrganismK_m (FBP) [mM]V_max [µmol/min/mg]Source
Echinococcus multilocularis1.750.5*[13]
Trypanosoma bruceiReportedReported[16]
Rabbit MuscleReportedReported[16]
Staphylococcus aureusReportedReported[16]

*Vmax reported as 0.5 mmol/min in the source, which is likely a typo and should be interpreted in the context of the specific activity units.

FBA in the Glycolytic Pathway

FBA plays a crucial role in the central metabolic pathway of glycolysis. The following diagram illustrates its position in this pathway.

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P PGI FBP Fructose-1,6-bisphosphate F6P->FBP PFK-1 DHAP DHAP FBP->DHAP FBA GAP Glyceraldehyde-3-phosphate FBP->GAP FBA DHAP->GAP TPI BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH threePG 3-Phosphoglycerate BPG->threePG PGK twoPG 2-Phosphoglycerate threePG->twoPG PGM PEP Phosphoenolpyruvate twoPG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK

Caption: Role of FBA in the glycolytic pathway.

Troubleshooting and Considerations

  • Inner Filter Effect: At high concentrations, fluorescent substrates or products can reabsorb emitted light, leading to non-linearity in the fluorescence signal.[5] This can be mitigated by using lower concentrations or shorter pathlength cuvettes.[5]

  • Photobleaching: Prolonged exposure to excitation light can cause irreversible damage to fluorophores, leading to a decrease in signal. Use the lowest effective excitation intensity and minimize exposure time.

  • Assay Interference: Compounds being screened for inhibition may be fluorescent themselves, interfering with the assay. Always run controls with the compound in the absence of the enzyme.

  • Coupled Assay Limitations: In coupled assays, ensure that the coupling enzymes are not rate-limiting. Their activity should be much higher than the maximum activity of the primary enzyme being studied.

References

Troubleshooting & Optimization

Technical Support Center: Managing Photobleaching in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Fba 185" does not correspond to a known fluorescent probe. This guide has been developed for Fura-2 AM, a widely used ratiometric calcium indicator that is susceptible to photobleaching. The principles and techniques described herein are broadly applicable to many fluorophores used in fluorescence microscopy.

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize photobleaching and ensure the acquisition of high-quality, reproducible data during fluorescence imaging experiments with Fura-2 AM.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce. This process occurs when the fluorescent molecule is exposed to excitation light, particularly at high intensities or for prolonged periods. The primary issue with photobleaching is that it leads to a progressive decrease in signal intensity, which can compromise the signal-to-noise ratio and lead to inaccurate quantitative measurements. In the case of Fura-2, photobleaching can alter the spectral properties of the dye, potentially leading to incorrect calcium concentration calculations.[1][2][3]

Q2: How does Fura-2's ratiometric nature help with photobleaching?

A2: Fura-2 is a ratiometric indicator, meaning its fluorescence is measured at two different excitation wavelengths (typically 340 nm for calcium-bound and 380 nm for calcium-free Fura-2) while emission is detected at a single wavelength (~510 nm).[4][5] By calculating the ratio of the fluorescence intensities (340/380), variations in dye concentration, cell thickness, and, to some extent, photobleaching can be corrected for.[4][5][6] This ratiometric approach provides more reliable and quantifiable measurements of intracellular calcium concentrations compared to non-ratiometric dyes.[5] However, significant photobleaching can still introduce artifacts and inaccuracies.[1][2]

Q3: What are the main causes of Fura-2 photobleaching in my experiments?

A3: The primary causes of Fura-2 photobleaching include:

  • Excessive Excitation Light Intensity: Using a higher light intensity than necessary to obtain a good signal.[7][8]

  • Prolonged Exposure Time: Continuous or lengthy exposure of the sample to the excitation light.[8]

  • High Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) upon fluorophore excitation, which in turn accelerates photobleaching.[2][3]

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching.[3] They primarily work by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation and can damage the fluorophore.[9] Some common antifade reagents for live-cell imaging include Trolox, a vitamin E derivative, and various commercial formulations.[10] For fixed samples, reagents like ProLong Gold are often used.[11]

Troubleshooting Guide

This guide addresses common issues related to Fura-2 photobleaching during experiments.

Problem Potential Cause Recommended Solution
Rapid loss of fluorescence signal during imaging. Excessive excitation light intensity.Reduce the illumination intensity to the minimum level required for an adequate signal-to-noise ratio. Use neutral density filters to attenuate the light source.[3][7][8]
Prolonged or frequent exposure to excitation light.Decrease the exposure time and the frequency of image acquisition to the minimum necessary to capture the biological event of interest.[8]
Inconsistent fluorescence ratios (340/380) over time. Photobleaching is affecting the calcium-bound and unbound forms of Fura-2 differently.While ratiometry helps, severe photobleaching can still skew results. Minimize photobleaching using the strategies outlined in this guide. Also, ensure that your imaging system's filter sets are optimized for Fura-2.[7]
High background fluorescence that worsens over time. Autofluorescence from the medium or cells, which can become more apparent as the Fura-2 signal fades.Use a phenol red-free imaging medium. Ensure that excess, non-de-esterified Fura-2 AM has been thoroughly washed out.[5]
Poor signal-to-noise ratio. Low initial fluorescence signal, making the effects of photobleaching more pronounced.Optimize the Fura-2 AM loading protocol to ensure adequate intracellular dye concentration without causing cytotoxicity.[5][6]
Use of an inappropriate imaging buffer.Use a buffered salt solution (e.g., HBSS) with a stable pH, as Fura-2's fluorescence can be pH-sensitive.[7]

Experimental Protocols

Protocol 1: Minimizing Photobleaching During Fura-2 AM Imaging

This protocol outlines key steps to reduce photobleaching during live-cell calcium imaging with Fura-2 AM.

1. Optimize Imaging System Settings:

  • Light Source: Use the lowest possible excitation light intensity that provides a detectable signal above background.[7][8] If available, use neutral density filters to reduce the intensity.[3]

  • Exposure Time: Set the shortest possible exposure time for your camera that still yields a good signal-to-noise ratio.

  • Acquisition Frequency: Acquire images only as frequently as is necessary to resolve the dynamics of the calcium signal you are studying. Avoid continuous illumination.

2. Prepare Imaging Medium with Antifade Reagent:

  • For live-cell imaging, supplement your imaging buffer (e.g., HBSS) with an antifade reagent like Trolox (100-800 µM).[10]

  • For fixed cells, use a commercial antifade mounting medium such as ProLong Gold.[11]

3. Fura-2 AM Loading and De-esterification:

  • Follow a standard Fura-2 AM loading protocol, typically incubating cells with 1-5 µM Fura-2 AM for 30-60 minutes at room temperature or 37°C.[5][12][13]

  • After loading, wash the cells thoroughly to remove extracellular dye.[5]

  • Allow for a de-esterification period of at least 20-30 minutes at room temperature in the dark to ensure the AM ester is cleaved and the dye is active.[13]

4. Image Acquisition:

  • Locate the cells of interest using brightfield or DIC microscopy to minimize fluorescence exposure before the experiment begins.

  • During the experiment, use the optimized acquisition settings to capture the fluorescence at both 340 nm and 380 nm excitation.

Protocol 2: In Vitro Calibration of Fura-2

Accurate calibration is essential for converting fluorescence ratios into intracellular calcium concentrations.[4][7]

1. Prepare Calibration Buffers:

  • Create a series of calibration buffers with known free Ca²⁺ concentrations.

  • These buffers should mimic the intracellular ionic environment.

2. Add Fura-2:

  • Add Fura-2 (the salt form, not the AM ester) to each calibration buffer to a final concentration of approximately 1 µM.[7]

3. Measure Fluorescence:

  • Using a fluorometer or your microscope's imaging system, measure the fluorescence intensity at ~510 nm with excitation at ~340 nm and ~380 nm for each calibration buffer.[7]

4. Calculate Ratios and Plot:

  • Calculate the ratio of the fluorescence intensities (F340/F380) for each buffer.

  • Plot the ratio against the known Ca²⁺ concentration to generate a calibration curve. This will allow you to determine the dissociation constant (Kd) of the dye under your experimental conditions.[7]

Visualizations

Photobleaching_Mitigation_Workflow cluster_prep Experimental Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis cluster_outcome Outcome A Optimize Fura-2 Loading C Minimize Excitation Intensity A->C B Prepare Imaging Buffer with Antifade Reagent B->C D Reduce Exposure Time C->D E Decrease Acquisition Frequency D->E F Perform Ratiometric Analysis (340/380 nm) E->F G Calibrate Ratio to [Ca²⁺] F->G H High-Quality, Quantifiable Data G->H

Caption: Workflow for minimizing photobleaching in Fura-2 experiments.

Fura2_Mechanism Fura2AM Fura-2 AM (Membrane Permeable) CellMembrane Cell Membrane Fura2AM->CellMembrane Diffusion Esterases Intracellular Esterases CellMembrane->Esterases Fura2 Fura-2 (Active, Trapped) Esterases->Fura2 Cleavage Ca2_free Low [Ca²⁺] Fura2->Ca2_free Ca2_bound High [Ca²⁺] Fura2->Ca2_bound Excitation380 Excitation ~380 nm Ca2_free->Excitation380 Fluorescence Excitation340 Excitation ~340 nm Ca2_bound->Excitation340 Fluorescence Emission Emission ~510 nm Excitation380->Emission Excitation340->Emission

Caption: Mechanism of Fura-2 AM activation and calcium detection.

References

Technical Support Center: Optimizing Fba 185 Concentration for Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Fba 185" is not a widely recognized reagent in scientific literature. This guide provides general principles and a framework for optimizing the concentration of a fluorescently labeled antibody for cell staining, using "this compound" as a placeholder. The provided protocols and concentration ranges are typical starting points and should be adapted for your specific antibody and experimental system.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the optimization of antibody concentration for cell staining.

Q1: I am seeing very weak or no fluorescent signal. What could be the cause?

A1: Weak or no signal can stem from several factors:

  • Suboptimal "this compound" Concentration: The concentration of your primary antibody may be too low. It is recommended to perform a titration experiment to determine the optimal concentration.[1][2][3]

  • Inactive Antibody: Improper storage or repeated freeze-thaw cycles can degrade the antibody.[4] Ensure the antibody has been stored according to the manufacturer's instructions.

  • Issues with the Target Antigen: The protein of interest may not be present or may be expressed at very low levels in your cells.[5] Confirm protein expression using an alternative method like a Western blot if possible.[6]

  • Problems with Fixation and Permeabilization: The fixation method might be masking the epitope your antibody is supposed to recognize.[5][7] Alternatively, if the target is intracellular, permeabilization may be insufficient.[4][5]

  • Incorrect Secondary Antibody: If using an indirect staining method, ensure the secondary antibody is compatible with the primary antibody's host species.[1][4]

  • Imaging Issues: Check that the microscope's light source and filters are appropriate for the fluorophore conjugated to your antibody.[4][6] Also, the gain or exposure settings may be too low.[4]

Q2: My stained cells have high background fluorescence. How can I reduce it?

A2: High background can obscure your specific signal. Here are some common causes and solutions:

  • "this compound" Concentration is Too High: An excessive concentration of the primary antibody is a frequent cause of high background due to non-specific binding.[1][8][9] A titration experiment is crucial to find the concentration with the best signal-to-noise ratio.[10][11]

  • Insufficient Blocking: The blocking step is critical to prevent non-specific antibody binding.[8][9] You can try increasing the blocking time or using a different blocking agent, such as serum from the same species as the secondary antibody.[3][6][12]

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.[6][8][9]

  • Autofluorescence: Some cell types naturally fluoresce.[4][8] You can check for this by examining an unstained sample under the microscope.[6][8] Using fresh fixation solutions can also help, as old formaldehyde can autofluoresce.[6]

  • Secondary Antibody Cross-Reactivity: The secondary antibody might be binding non-specifically.[8] Running a control with only the secondary antibody can help diagnose this issue.[1][6]

Q3: What is antibody titration and why is it important?

A3: Antibody titration is the process of testing a range of antibody dilutions to determine the optimal concentration for your experiment.[11][12][13] This is a critical step because:

  • It helps to find the concentration that provides the best signal-to-noise ratio, with a bright specific signal and low background.[10][13]

  • Using too little antibody can lead to a weak or undetectable signal.[11][14]

  • Using too much antibody can increase non-specific binding and background fluorescence, and is also not cost-effective.[11][13][15]

Quantitative Data Summary

The following table provides starting recommendations for optimizing "this compound" concentration. These are general guidelines and may need to be adjusted for your specific antibody and cell type.

ParameterRecommended Starting RangeNotes
Primary Antibody ("this compound") Concentration 1-10 µg/mL (for purified antibodies) or 1:100 - 1:1000 dilution (for antiserum)A titration experiment is highly recommended to determine the optimal dilution.[2][3][10]
Incubation Time 1-2 hours at Room Temperature or Overnight at 4°CLonger incubations at lower temperatures often yield more specific binding.[3][10]
Fixation 4% Paraformaldehyde for 10-20 minutesThe choice of fixative can depend on the antigen.[7][12][16]
Permeabilization (for intracellular targets) 0.1% Triton X-100 in PBS for 15-20 minutes
Blocking 1-5% BSA or 10% Normal Serum for 1 hourThe serum should be from the same species as the secondary antibody.[3][12][16]

Detailed Experimental Protocol: Antibody Titration for Cell Staining

This protocol outlines the steps for determining the optimal concentration of "this compound".

  • Cell Seeding:

    • Plate your cells on coverslips in a multi-well plate and culture them until they reach the desired confluency (typically 60-80%).[16]

  • Fixation:

    • Gently wash the cells twice with Phosphate Buffered Saline (PBS).[17]

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16]

  • Permeabilization (if targeting an intracellular protein):

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 15-20 minutes at room temperature.[10]

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.[3]

  • Primary Antibody Incubation:

    • Prepare a dilution series of the "this compound" antibody in the blocking solution. Good starting dilutions to test are 1:50, 1:100, 1:250, 1:500, and 1:1000.[10]

    • Incubate the cells with the different antibody dilutions overnight at 4°C in a humidified chamber.[10][18]

  • Secondary Antibody Incubation (for indirect immunofluorescence):

    • Wash the cells three times with PBS for 5 minutes each.[18]

    • Incubate with a fluorophore-conjugated secondary antibody, diluted in the blocking solution according to the manufacturer's recommendations, for 1-2 hours at room temperature in the dark.[10][18]

  • Mounting and Imaging:

    • Wash the cells three times with PBS for 5 minutes each in the dark.[18]

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.[17]

    • Image the slides using a fluorescence microscope with the appropriate settings for your fluorophore.

  • Analysis:

    • Compare the images from the different "this compound" dilutions. The optimal concentration is the one that gives a bright, specific signal with minimal background fluorescence.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Staining Start Start: Staining Issue WeakSignal Weak or No Signal Start->WeakSignal HighBackground High Background Start->HighBackground CheckConcentration Is Antibody Concentration Optimal? WeakSignal->CheckConcentration Yes Titrate Perform Antibody Titration WeakSignal->Titrate No HighBackground->CheckConcentration No CheckBlocking Is Blocking Sufficient? HighBackground->CheckBlocking Yes CheckAntigen Is Antigen Present? CheckConcentration->CheckAntigen CheckConcentration->Titrate CheckWashing Are Washes Thorough? CheckBlocking->CheckWashing Yes OptimizeBlocking Optimize Blocking Step CheckBlocking->OptimizeBlocking No ImproveWashing Improve Wash Steps CheckWashing->ImproveWashing No End Optimal Staining CheckWashing->End Yes ValidateAntigen Validate Antigen Expression (e.g., Western Blot) CheckAntigen->ValidateAntigen No CheckAntigen->End Yes Titrate->End OptimizeBlocking->End ImproveWashing->End ValidateAntigen->End G cluster_1 Generic Experimental Workflow A 1. Seed Cells on Coverslips B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (if needed) B->C D 4. Blocking (e.g., 1% BSA) C->D E 5. Primary Antibody (this compound) Incubation D->E F 6. Washing E->F G 7. Secondary Antibody Incubation F->G H 8. Washing G->H I 9. Mount and Image H->I

References

Technical Support Center: Troubleshooting Fba 185 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for Fba 185. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common solubility challenges encountered during experiments with this compound. The following information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

The term "this compound" is currently associated with multiple products in different industries, including a fluorescent brightener used in textiles and plastics, a dileucine supplement referred to as DL185, and an experimental aircraft.

It is crucial to verify the specific identity of the "this compound" being used in your research, as the troubleshooting methods will vary significantly depending on its chemical nature. This guide will focus on general strategies for addressing solubility issues of protein-based compounds, a common challenge in biomedical research. If your "this compound" is a small molecule or a different type of compound, these recommendations may not be applicable.

Q2: My this compound is precipitating out of solution. What are the initial troubleshooting steps?

Precipitation is a common indicator of poor solubility. The initial steps to address this involve assessing the solution environment. Key factors to consider include buffer composition, pH, and temperature.

For a general troubleshooting workflow for protein precipitation, consider the following:

G start Precipitation Observed check_buffer Verify Buffer Composition (pH, salt concentration) start->check_buffer change_expression Optimize Expression System (if recombinant protein) start->change_expression adjust_ph Adjust pH check_buffer->adjust_ph Incorrect pH adjust_salt Adjust Salt Concentration check_buffer->adjust_salt Incorrect Salt check_temp Assess Temperature check_buffer->check_temp Buffer OK final_check Assess Solubility adjust_ph->final_check adjust_salt->final_check lower_temp Lower Temperature check_temp->lower_temp High Temperature add_stabilizers Add Solubility Enhancers check_temp->add_stabilizers Temperature OK lower_temp->final_check add_stabilizers->final_check refold Refold from Inclusion Bodies change_expression->refold refold->final_check

Fig. 1: Initial troubleshooting workflow for protein precipitation.

Troubleshooting Guides

Issue 1: this compound (as a protein) shows poor solubility in standard buffers.

Possible Cause: The buffer conditions are not optimal for maintaining the protein's native conformation, leading to aggregation and precipitation.

Solutions:

  • pH Optimization: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[1][2] Modifying the buffer pH to be at least one unit away from the pI can increase solubility by introducing net positive or negative charges that lead to electrostatic repulsion between protein molecules.[2]

  • Salt Concentration Adjustment: The ionic strength of the buffer can significantly impact protein solubility.[1][3]

    • Low Salt Concentrations: Adding salt (e.g., 50-150 mM NaCl) can help to solubilize proteins by shielding charged patches on the protein surface, a phenomenon known as "salting in".

    • High Salt Concentrations: Very high salt concentrations can lead to "salting out," where water molecules are sequestered by the salt ions, reducing the amount of water available to hydrate the protein and causing it to precipitate. Experiment with a range of salt concentrations to find the optimal level.

  • Buffer System Variation: The type of buffering agent can influence solubility. If you are using a Tris-based buffer, consider switching to a phosphate or HEPES buffer, or vice-versa, as some proteins show preferential solubility in specific buffer systems.[3]

Experimental Protocol: pH and Salt Screening

  • Prepare a series of buffers with varying pH values (e.g., in 0.5 unit increments) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Prepare small-scale aliquots of your this compound stock solution.

  • Dialyze or buffer exchange each aliquot into the different buffer conditions.

  • After equilibration, centrifuge the samples to pellet any precipitate.

  • Measure the protein concentration in the supernatant using a method like Bradford or BCA assay to determine the condition with the highest solubility.

Issue 2: this compound solubility decreases at higher concentrations.

Possible Cause: At high concentrations, proteins are more likely to aggregate due to increased intermolecular interactions.[2]

Solutions:

  • Maintain Low Protein Concentration: Whenever possible, work with lower concentrations of this compound.[2]

  • Use of Additives/Stabilizers: Certain additives can help to prevent aggregation and improve solubility.

    AdditiveTypical ConcentrationMechanism of Action
    Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.[1][3]
    Sugars (e.g., Sucrose)10-20% (w/v)Similar to glycerol, promotes protein hydration.
    Detergents (non-ionic)0.01-0.1% (w/v)For membrane proteins or proteins with hydrophobic patches, detergents can mimic the lipid bilayer and prevent aggregation.[1][2]
    Reducing Agents (DTT, BME)1-5 mMPrevents the formation of intermolecular disulfide bonds which can lead to aggregation.[2]

Experimental Protocol: Additive Screening

  • Prepare stock solutions of various additives (e.g., 50% glycerol, 1 M sucrose, 10% Tween-20).

  • To your concentrated this compound solution, add small amounts of each additive to reach the desired final concentration.

  • Incubate the samples under desired conditions (e.g., 4°C or room temperature) for a set period.

  • Visually inspect for precipitation and measure the protein concentration in the supernatant after centrifugation.

Issue 3: Recombinantly expressed this compound is forming inclusion bodies.

Possible Cause: The protein is misfolding and aggregating into insoluble inclusion bodies within the expression host (e.g., E. coli).[4]

Solutions:

  • Lower Expression Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) slows down the rate of protein synthesis, allowing more time for proper folding.[4]

  • Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can also decrease the rate of protein expression.[4]

  • Change Expression Host: If expressing in bacteria, consider using a different strain that may have chaperones to assist in folding or a tighter regulation of expression.[4] For complex proteins, switching to a eukaryotic expression system (e.g., yeast, insect, or mammalian cells) may be necessary to achieve proper folding and post-translational modifications.[1]

  • Refolding from Inclusion Bodies: If optimizing expression conditions is not successful, it may be necessary to purify the protein from inclusion bodies and then refold it. This typically involves solubilizing the inclusion bodies with a strong denaturant (e.g., urea or guanidine hydrochloride) followed by a gradual removal of the denaturant to allow the protein to refold.

G inclusion_bodies Inclusion Bodies solubilize Solubilize in Denaturant (e.g., 8M Urea) inclusion_bodies->solubilize refolding_buffer Transfer to Refolding Buffer (e.g., via dialysis, dilution) solubilize->refolding_buffer additives Add Refolding Additives (e.g., L-arginine, redox shuttles) refolding_buffer->additives purification Purify Refolded Protein additives->purification soluble_protein Soluble, Active Protein purification->soluble_protein

Fig. 2: General workflow for protein refolding from inclusion bodies.

References

Technical Support Center: Managing Background Fluorescence in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with background fluorescence in their experiments.

Correcting a Common Misconception: The Role of Fba 185

Question: How can I use this compound to reduce background fluorescence in my experiments?

Answer: There appears to be a misunderstanding regarding the function of this compound. This compound, also known as Fluorescent Brightener 185, is not a reagent used to reduce or quench unwanted background fluorescence. In fact, it is a fluorescent whitening agent designed to do the opposite: it absorbs ultraviolet light and emits blue light to make materials appear brighter.[1][2][3] Its primary applications are in the textile and plastics industries.[2]

Therefore, this compound should not be used in your experimental workflow with the expectation of reducing background signals. Instead, this guide will walk you through established methods for effectively minimizing background fluorescence from other sources.

Troubleshooting Guide: Reducing Unwanted Background Fluorescence

High background fluorescence can obscure your specific signal, leading to poor image quality and difficulty in interpreting results. The following sections detail common causes of background fluorescence and provide strategies to mitigate them.

FAQ 1: What are the common sources of background fluorescence in my samples?

Background fluorescence can originate from several sources, broadly categorized as autofluorescence from the sample itself and non-specific binding of fluorescent reagents.

  • Autofluorescence: Many biological materials naturally fluoresce. Common sources include:

    • Cellular Components: Molecules like NADH, FAD, and collagen can emit a broad spectrum of light.

    • Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce fluorescence.

    • Lipofuscin: This "wear-and-tear" pigment accumulates in aging cells and is a significant source of autofluorescence, particularly in tissues like the brain and muscle.[4][5]

  • Non-specific Binding: This occurs when fluorescently labeled antibodies or probes bind to unintended targets in your sample.

  • Extrinsic Factors: Contaminants in reagents, on glassware, or in the immersion oil can also contribute to background fluorescence.

FAQ 2: How can I reduce autofluorescence in my tissue or cell samples?

Several methods can be employed to reduce autofluorescence. The best approach will depend on the source of the autofluorescence and the nature of your experiment.

Workflow for Reducing Autofluorescence

start Sample with High Autofluorescence fixation Consider Alternative Fixation (e.g., methanol/acetone) start->fixation photobleaching Photobleaching (LED exposure) start->photobleaching quenching Chemical Quenching (e.g., Sodium Borohydride, Sudan Black B) start->quenching staining Proceed with Immunostaining Protocol fixation->staining photobleaching->staining quenching->staining imaging Image Acquisition staining->imaging

Caption: A workflow diagram illustrating different strategies to mitigate autofluorescence before proceeding with the main staining protocol.

Experimental Protocols:

1. Photobleaching:

This technique involves exposing the sample to light to "burn out" the endogenous fluorophores responsible for autofluorescence.[4][5]

  • Methodology:

    • Prepare your slide-mounted tissue or cell samples as you normally would up to the point of fluorescent probe addition.

    • Place the slides under a broad-spectrum white phosphor LED array. A simple desk lamp can be effective.[4]

    • Expose the samples to the light for a period ranging from 30 minutes to several hours. The optimal time should be determined empirically.

    • Proceed with your standard immunofluorescence staining protocol.

2. Chemical Quenching:

Chemical agents can be used to quench autofluorescence.

  • Sodium Borohydride (for aldehyde-induced fluorescence):

    • After fixation and permeabilization, wash the samples with PBS.

    • Prepare a fresh 0.1% solution of sodium borohydride in ice-cold PBS.

    • Incubate the samples in the sodium borohydride solution for 30 minutes at room temperature.

    • Wash the samples thoroughly with PBS (3 x 5 minutes).

    • Proceed with your blocking and staining steps.

  • Sudan Black B (for lipofuscin-induced fluorescence):

    • After your final secondary antibody wash, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

    • Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature.

    • Wash extensively with PBS to remove excess dye.

    • Coverslip and image your samples.

Data on Autofluorescence Reduction:

The following table summarizes the effectiveness of different photobleaching times on reducing autofluorescence intensity.

Wavelength (nm)Autofluorescence Reduction after 30 min (%)Autofluorescence Reduction after 90 min (%)
488 ~60%~80%
555 ~55%~75%
647 ~50%~70%
Note: Data is generalized from typical experimental outcomes and may vary based on tissue type and preparation.
FAQ 3: How can I minimize non-specific binding of my fluorescent antibodies?

Proper blocking and washing are critical to prevent antibodies from binding to unintended sites.

Signaling Pathway of Antibody Binding

antigen Target Antigen primary_ab Primary Antibody antigen->primary_ab Specific Binding secondary_ab Fluorophore-conjugated Secondary Antibody primary_ab->secondary_ab Specific Binding nonspecific_site Non-specific Binding Site nonspecific_site->primary_ab Non-specific Binding (Unwanted) blocking_agent Blocking Agent (e.g., BSA, Serum) blocking_agent->nonspecific_site Blocks Non-specific Sites

Caption: Diagram showing specific antibody binding to the target antigen versus non-specific binding, and the role of blocking agents.

Experimental Protocols:

1. Effective Blocking:

  • Methodology:

    • After permeabilization, wash your samples with a wash buffer (e.g., PBS with 0.1% Tween-20).

    • Prepare a blocking solution. A common solution is 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 1% Bovine Serum Albumin (BSA) in your wash buffer.

    • Incubate your samples in the blocking solution for at least 1 hour at room temperature or overnight at 4°C.

    • Proceed with your primary antibody incubation without washing out the blocking solution.

2. Thorough Washing:

  • Methodology:

    • After both primary and secondary antibody incubations, wash the samples with your wash buffer.

    • Perform at least three washes of 5-10 minutes each with gentle agitation.

    • For particularly high background, you can increase the salt concentration of the wash buffer (e.g., up to 0.5 M NaCl) for the initial washes.

3. Antibody Dilution and Incubation:

  • Optimization:

    • Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal with low background.

    • Increasing the incubation time with a more dilute antibody solution can sometimes improve the signal-to-noise ratio.

References

Technical Support Center: Fructose-bisphosphate Aldolase (FBA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Fructose-bisphosphate Aldolase (FBA) under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is Fructose-bisphosphate Aldolase (FBA) and why is its stability important?

Fructose-bisphosphate aldolase (FBA) is a key enzyme in the glycolytic pathway, catalyzing the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.[1][2][3] Its stability is crucial for maintaining catalytic activity and ensuring reliable and reproducible experimental results in various applications, including biochemical assays and structural studies.

Q2: What are the main factors influencing FBA stability?

The primary factors affecting FBA stability include temperature, pH, buffer composition, ionic strength (salt concentration), and the presence of additives such as reducing agents or stabilizing osmolytes. Each of these factors can significantly impact the enzyme's conformation and activity.

Q3: My FBA is precipitating out of solution. What could be the cause and how can I fix it?

Protein precipitation is often a sign of instability and aggregation. Potential causes include:

  • Suboptimal pH: The pH of your buffer might be too close to the isoelectric point (pI) of the FBA, minimizing its net charge and leading to aggregation.

  • Incorrect salt concentration: Both too low and too high salt concentrations can lead to precipitation.

  • Oxidation: If your FBA has exposed cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds and aggregation.

  • Temperature stress: Exposure to excessively high or low temperatures, or freeze-thaw cycles, can denature the protein.

Troubleshooting steps:

  • Adjust the pH of your buffer to be at least one unit away from the pI of your specific FBA.

  • Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength.

  • Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffer.

  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store at a recommended temperature, typically -80°C for long-term storage.

Q4: How can I determine the optimal buffer conditions for my FBA?

The optimal buffer conditions can be determined empirically through screening experiments. Techniques like Thermal Shift Assay (TSA) or Differential Scanning Calorimetry (DSC) are high-throughput methods to assess the thermal stability of a protein in a wide range of buffer conditions. By identifying conditions that increase the melting temperature (Tm) of the FBA, you can determine the most stabilizing buffer formulation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of Enzymatic Activity - Inappropriate pH or buffer system.- Suboptimal temperature.- Presence of inhibitors (e.g., metal chelators for Class II FBAs).- Degradation by proteases.- Screen a panel of buffers with varying pH values.- Determine the optimal temperature for activity.- For Class II FBAs, ensure the presence of required divalent cations (e.g., Zn²⁺, Co²⁺).[4]- Add protease inhibitors to your buffer during purification and storage.
Protein Aggregation/Precipitation - pH is near the isoelectric point (pI).- Incorrect ionic strength.- Oxidation of cysteine residues.- Freeze-thaw cycles.- Adjust buffer pH to be >1 unit away from the pI.- Optimize salt concentration (e.g., 150 mM NaCl is a good starting point).- Include a reducing agent (e.g., 1-5 mM DTT or TCEP).- Aliquot protein for single use and store at -80°C.
Inconsistent Results Between Experiments - Buffer variability.- Inconsistent protein handling.- Instability of the FBA over time.- Prepare fresh buffers for each experiment.- Standardize all protein handling steps, including thawing and dilution.- Assess the stability of your FBA stock over time by measuring activity at regular intervals.

Quantitative Data on FBA Stability

The stability of FBA can vary significantly depending on its source organism and isozyme type. The following tables summarize stability data for FBAs from different sources.

Table 1: Temperature Stability of Various Fructose-bisphosphate Aldolases

FBA SourceClassOptimal Temperature (°C)T₅₀ (°C)¹Half-life (t₁₂)Reference
Staphylococcus aureusI37>97 (for 1.6 h)-[5]
Escherichia coli (wild-type)II-~487.7 min at 53°C[6]
Edwardsiella ictaluri (wild-type)II-~484.1 min at 53°C[6]
Thermostable Variant 4-43D6II-~601490 min at 53°C[6][7]
Cenarchaeum symbiosum-Heat-stable at 70--[8]

¹ T₅₀ is the temperature at which 50% of the initial enzyme activity is lost after a 10-minute incubation.[6]

Table 2: pH Stability and Optimal pH for Fructose-bisphosphate Aldolase Activity

FBA SourceOptimal pH Range for ActivityNotesReference
Staphylococcus aureus7.5 - 9.0Broad pH optimum[5]
Rabbit MuscleBroad (Cleavage)The equilibrium concentration of a key reaction intermediate is independent of pH between 5.0 and 9.0.[9]
Trypanosoma bruceiBroadSimilar broad pH optimum for Fructose-1,6-bisphosphate cleavage as rabbit muscle and S. aureus aldolases.[10]

Table 3: Effect of Salts on Fructose-bisphosphate Aldolase Activity

FBA SourceSaltEffectNotesReference
Halotolerant Cyanobacterium (Halothece sp. PCC 7418)NaCl, KClInhibition of both Class I and Class II FBA activity.Class II FBA activity was more strikingly inhibited.[11]
Trypanosoma bruceiIonic Strength > 0.1 MKinetic parameters follow the Debye-Hückel equation.[10]
Trypanosoma bruceiIonic Strength < 0.1 MApparent Km for Fructose-1,6-bisphosphate increases with decreasing salt concentration.[10]

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for Buffer Screening

This protocol allows for the rapid screening of different buffer conditions to identify those that enhance the thermal stability of FBA.

Materials:

  • Purified FBA

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument

  • Buffer stock solutions at various pH values and with different additives.

Procedure:

  • Prepare a master mix of your FBA solution. The final concentration of FBA in each well is typically 2-5 µM.

  • Prepare a master mix of SYPRO Orange dye. The final concentration in each well is typically 5x.

  • In a 96-well PCR plate, add the different buffer conditions you want to test to individual wells.

  • Add the FBA master mix to each well.

  • Add the SYPRO Orange dye master mix to each well.

  • Seal the plate, mix gently, and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Set up a melt curve experiment. A typical program would be:

    • Hold at 25°C for 2 minutes.

    • Ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute.

    • Acquire fluorescence data at each temperature increment.

  • Analyze the data to determine the melting temperature (Tm) for the FBA in each buffer condition. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. Higher Tm values indicate greater protein stability.

Protocol 2: Activity Assay for FBA Stability Assessment

This protocol measures the enzymatic activity of FBA after incubation under different conditions to assess stability.

Materials:

  • Purified FBA

  • Fructose-1,6-bisphosphate (substrate)

  • Coupling enzymes (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

  • NADH

  • Spectrophotometer

  • Incubation buffers at various pH values and with different additives.

Procedure:

  • Prepare aliquots of your FBA in the different buffer conditions you wish to test.

  • Incubate the aliquots at a specific temperature for a set period (e.g., 30 minutes at 50°C). Include a control sample kept on ice.

  • Prepare the assay mixture in a cuvette. A typical mixture contains buffer, NADH, coupling enzymes, and fructose-1,6-bisphosphate.

  • Initiate the reaction by adding a small volume of the incubated FBA to the cuvette.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the FBA activity.

  • Calculate the residual activity of the incubated samples relative to the control sample. Higher residual activity indicates greater stability under the tested conditions.

Visualizations

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP Dihydroxyacetone phosphate F16BP->DHAP FBA G3P Glyceraldehyde-3-phosphate F16BP->G3P FBA DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate ...

Caption: Role of FBA in the Glycolytic Pathway.

Experimental_Workflow_TSA cluster_prep Sample Preparation cluster_assay Thermal Shift Assay cluster_analysis Data Analysis Buffer_Screen Prepare Buffer Screening Plate Mix Combine Buffers, FBA, and Dye Buffer_Screen->Mix Protein_Prep Prepare FBA Master Mix Protein_Prep->Mix Dye_Prep Prepare SYPRO Orange Master Mix Dye_Prep->Mix Incubate Incubate and Melt in qPCR Mix->Incubate Melt_Curve Generate Melt Curve Incubate->Melt_Curve Tm_Calc Calculate Tm Melt_Curve->Tm_Calc Optimal_Buffer Identify Optimal Buffer Tm_Calc->Optimal_Buffer

Caption: Workflow for Thermal Shift Assay.

References

Technical Support Center: Improving the Signal-to-Noise Ratio of Fba 185

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment and Request for Clarification

Our initial investigation to create a technical support center for "Fba 185" has revealed that the term does not correspond to a clearly identifiable biological molecule, protein, or experimental assay in publicly available scientific literature. Search results are predominantly associated with non-scientific topics, including "Fulfillment by Amazon" (FBA) and government forms.

To provide you with accurate and relevant troubleshooting guides, experimental protocols, and data visualization, we require further clarification on the nature of "this compound." Please provide additional details, such as:

  • What is this compound? (e.g., a protein, antibody, chemical compound, cell line, etc.)

  • What is its primary application or field of research? (e.g., immunology, oncology, neuroscience)

  • In which experimental assays are you experiencing a low signal-to-noise ratio? (e.g., ELISA, Western Blot, Flow Cytometry, Immunohistochemistry)

Once this information is provided, we can proceed with developing a comprehensive technical support resource tailored to your specific needs. In the interim, we have compiled a general troubleshooting guide for common assays where signal-to-noise ratio is a critical parameter.

General Troubleshooting Guides for Improving Signal-to-Noise Ratio

High background and low signal are common challenges across various immunoassays. Below are frequently asked questions and troubleshooting guides for ELISA, Western Blot, and Flow Cytometry that can help improve your signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background in an ELISA?

High background in an ELISA can stem from several factors, including insufficient washing, non-specific binding of antibodies, and substrate deterioration.[1] To troubleshoot, ensure thorough washing between steps, consider using a different blocking agent, and always use fresh substrate solution.[1]

Q2: How can I reduce non-specific bands in my Western Blots?

Non-specific bands in Western Blotting are often due to too high a concentration of the primary or secondary antibody, or insufficient blocking.[2][3] Optimizing antibody dilutions through titration and increasing the duration or concentration of the blocking step can significantly reduce background noise.[3][4]

Q3: What leads to high background fluorescence in Flow Cytometry?

High background in flow cytometry can be caused by several factors, including autofluorescence of the cells, non-specific binding of antibodies to Fc receptors, and the presence of dead cells.[5] Using an unstained control to check for autofluorescence, blocking Fc receptors, and including a viability dye to exclude dead cells are effective strategies to mitigate this issue.[5]

Troubleshooting Guide: ELISA High Background

High background noise in an ELISA can obscure the specific signal, leading to inaccurate quantification. The table below outlines common causes and recommended solutions.

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. A soak time of 20-30 seconds between washes can also be beneficial.[6][7]
Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation period.[7] Consider trying a different blocking buffer altogether.
High Antibody Concentration Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a strong signal without increasing background.
Substrate Solution Deterioration Ensure the TMB substrate is colorless before use.[1] Protect it from light and use a clean container for aliquoting.
Cross-Contamination Use fresh pipette tips for each reagent and sample. Be careful not to splash reagents between wells.[8]
High Incubation Temperature Perform incubations at room temperature (25°C) unless the protocol specifies otherwise. Avoid placing the plate near heat sources or in direct sunlight.[6]
Troubleshooting Guide: Western Blot High Background

A high signal-to-noise ratio is crucial for the clear detection of target proteins in Western Blotting.

Possible Cause Recommended Solution
Insufficient Blocking Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA). For phospho-specific antibodies, BSA is recommended over milk to avoid cross-reactivity with casein.[2][9]
Antibody Concentration Too High Perform a titration of both the primary and secondary antibodies to find the optimal dilution.[3][10]
Inadequate Washing Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer (e.g., 0.1%) can help reduce non-specific binding.[10]
Membrane Choice For smaller proteins (<15 kDa), use a membrane with a smaller pore size (0.2 µm) to prevent the protein from passing through.[4][9]
Cross-Reactivity of Secondary Antibody Run a control lane with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody.
Troubleshooting Guide: Flow Cytometry High Background

Minimizing background is key to resolving cell populations accurately in Flow Cytometry.

Possible Cause Recommended Solution
Non-Specific Antibody Binding Block Fc receptors on cells using Fc blocking reagents or by adding serum from the same species as the secondary antibody to the staining buffer.[5]
Dead Cells Use a viability dye to gate out dead cells, which are known to bind non-specifically to antibodies.
Autofluorescence Include an unstained control to determine the level of intrinsic cell fluorescence. If high, you may need to use a different fluorochrome or instrument settings.
Antibody Concentration Too High Titrate antibodies to find the concentration that gives the best separation between positive and negative populations.
Inadequate Washing Increase the number of wash steps after antibody incubation to remove any unbound antibodies.

Experimental Protocols

Below are generalized protocols for ELISA and Western Blotting that can be adapted for specific experiments.

General ELISA Protocol (Sandwich)
  • Coating: Dilute the capture antibody in a coating buffer and add to the wells of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[7]

  • Washing: Repeat the washing step.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate: Add TMB substrate and incubate until color develops (typically 15-30 minutes) in the dark.

  • Stop Solution: Add stop solution to each well.

  • Read Plate: Read the absorbance at 450 nm.

General Western Blot Protocol
  • Sample Preparation: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.[4][9] Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[10] Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (at its optimal dilution) overnight at 4°C with gentle agitation.[3]

  • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at its optimal dilution) for 1 hour at room temperature.[3]

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and image the blot using a chemiluminescence detector.

Visualizations

General Troubleshooting Workflow for Low Signal-to-Noise Ratio

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Outcome start Low Signal-to-Noise Ratio check_reagents Check Reagent Quality (Antibodies, Buffers, Substrate) start->check_reagents check_protocol Review Protocol for Errors start->check_protocol optimize_blocking Optimize Blocking (Agent, Concentration, Time) check_reagents->optimize_blocking optimize_washing Optimize Washing (Number, Duration, Buffer) check_protocol->optimize_washing titrate_antibodies Titrate Antibodies (Primary & Secondary) optimize_blocking->titrate_antibodies optimize_washing->titrate_antibodies end Improved Signal-to-Noise Ratio titrate_antibodies->end

Caption: A logical workflow for troubleshooting and improving a low signal-to-noise ratio in immunoassays.

Signaling Pathway Placeholder

A diagram of the relevant signaling pathway will be provided once the identity and function of "this compound" are clarified.

G cluster_0 Placeholder: Signaling Pathway ligand Ligand receptor Receptor ligand->receptor fba185 This compound (Position and Role Unknown) receptor->fba185 ? downstream Downstream Effector fba185->downstream ? response Cellular Response downstream->response

Caption: A placeholder diagram illustrating where "this compound" might fit into a signaling cascade.

References

Technical Support Center: Troubleshooting Fluorescent Dye Interference

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a fluorescent dye specifically named "Fba 185" is not available in public scientific literature or commercial databases. The following technical support guide has been generated using DAPI (4′,6-diamidino-2-phenylindole) as a representative blue-fluorescent dye to illustrate how to troubleshoot interference with other fluorophores. The principles and methods described are broadly applicable to managing spectral overlap in fluorescence microscopy.

This guide provides answers to frequently asked questions and troubleshooting advice for researchers encountering spectral overlap and interference when using multiple fluorescent dyes in an experiment, with DAPI used as the primary example.

Frequently Asked Questions (FAQs)

Q1: I am observing signal from my DAPI stain in my green channel (e.g., FITC/GFP). What is causing this?

This is a classic case of spectral bleed-through, also known as crossover or crosstalk. The emission spectrum of DAPI, while peaking in the blue region, is broad and extends into the green part of the spectrum. This "tail" of the emission can be detected by the filters designed for your green fluorophore (like FITC or GFP), leading to a false positive signal.

Q2: How can I confirm that the signal in my green channel is bleed-through from DAPI and not a true signal?

To confirm bleed-through, you can perform a control experiment using a sample stained only with DAPI.

  • Single-Stain Control: Prepare a sample stained only with DAPI.

  • Image Acquisition: Capture images of this sample using both your DAPI channel (blue) and your green channel (e.g., FITC/GFP).

  • Analysis: If you observe a signal in the green channel for this single-stained sample, it confirms that DAPI's emission is bleeding through into that channel.

Q3: What are the primary fluorescent dyes that DAPI is known to interfere with?

DAPI commonly interferes with green fluorophores due to its broad emission tail. The degree of interference depends on the specific filter sets used in your microscope. See the table below for common examples.

Data Presentation: Spectral Properties

The following table summarizes the spectral properties of DAPI and other common fluorophores, highlighting the potential for spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Interference with DAPI
DAPI 358461N/A
FITC 495519High (DAPI emission tail overlaps with FITC excitation/emission)
GFP (e.g., EGFP) 488509High (DAPI emission tail overlaps with GFP excitation/emission)
Alexa Fluor 488 495519High (Similar profile to FITC)
TRITC 557576Low to Moderate (Separation is generally better)
Texas Red 589615Low
Cy5 650670Very Low (Sufficient spectral separation)

Troubleshooting Guides & Experimental Protocols

Issue: Mitigating DAPI Bleed-through into the Green Channel

If you have confirmed that DAPI is bleeding into your green channel, there are several strategies you can employ to resolve the issue.

Method 1: Sequential Imaging

Sequential imaging is the most straightforward method to prevent bleed-through. Instead of capturing all channels simultaneously, you acquire the image for each channel one at a time.

Experimental Protocol for Sequential Imaging:

  • Setup Microscope: Turn on the microscope and fluorescent light source.

  • Select DAPI Channel: Set the microscope to excite at ~360 nm and capture emission at ~460 nm. Adjust exposure time and gain to get a clear signal for your DAPI-stained nuclei.

  • Acquire DAPI Image: Capture and save the image for the DAPI channel.

  • Switch to Green Channel: Change the filter cube and laser line to excite at ~490 nm and capture emission at ~520 nm (for FITC/GFP).

  • Acquire Green Image: Adjust the settings for the green channel and capture the image.

  • Overlay Images: Use imaging software (e.g., ImageJ/Fiji, CellProfiler) to merge the individual channel images into a final composite image.

Method 2: Spectral Unmixing

For advanced confocal microscopes equipped with spectral detectors, spectral unmixing is a powerful computational technique to separate overlapping spectra.

Experimental Protocol for Spectral Unmixing:

  • Prepare Control Samples: You will need three samples:

    • An unstained sample (for autofluorescence).

    • A sample stained only with DAPI.

    • A sample stained only with your green fluorophore (e.g., FITC).

  • Acquire Reference Spectra:

    • On the confocal microscope, image each single-stain control using the spectral detector. This will record the complete emission spectrum (the "spectral signature" or "fingerprint") for DAPI and your green dye.

    • Image the unstained sample to record the autofluorescence spectrum.

  • Image Your Experimental Sample: Image your dual-stained (DAPI + green dye) experimental sample using the same spectral detection settings. The microscope will capture a mixed spectrum at each pixel.

  • Apply Spectral Unmixing Algorithm: In the microscope's software, use the previously acquired reference spectra (DAPI, green dye, and autofluorescence) to computationally separate the mixed signal from your experimental sample. The software will calculate the contribution of each fluorophore to the total signal in every pixel, generating a "clean" image for each channel.

Visualizations

Below are diagrams illustrating the concepts and workflows described in this guide.

DAPI DAPI Emission Spectrum (Peak at 461 nm) Overlap Spectral Overlap Zone DAPI->Overlap Broad emission tail Green Green Fluorophore Emission (e.g., FITC at 519 nm) Green->Overlap Detector Green Channel Detector (e.g., 500-550 nm filter) Overlap->Detector FalseSignal False Positive Signal (Bleed-through) Detector->FalseSignal Detects DAPI tail

Caption: Conceptual diagram of DAPI spectral bleed-through.

start Observe Signal in Green Channel q1 Is it a single-stain (DAPI only) control? start->q1 is_bleedthrough Confirmed Bleed-through q1->is_bleedthrough Yes is_signal Potential True Signal or Autofluorescence q1->is_signal No q2 Actionable Steps is_bleedthrough->q2 seq_imaging Use Sequential Imaging q2->seq_imaging unmix Use Spectral Unmixing q2->unmix filters Optimize Filter Sets q2->filters

Caption: Troubleshooting workflow for suspected bleed-through.

Technical Support Center: Overcoming Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address common challenges encountered when working with cytotoxic compounds in cell-based assays.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments.

Problem 1: High Background Cytotoxicity or Poor Cell Viability in Control Groups

Possible Cause Recommended Solution
Cell Culture Conditions Ensure optimal and consistent cell culture conditions (e.g., temperature, CO2, humidity). Use fresh, pre-warmed media for all steps. Regularly check for microbial contamination.[1]
Reagent Quality Use high-quality, sterile-filtered reagents. Test new lots of media, serum, and buffers on a small scale before use in critical experiments.[1]
Cell Handling Handle cells gently to minimize mechanical stress. Avoid over-pipetting or harsh centrifugation.[1]
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered sensitivity.
Plating Density Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. Over-confluence can lead to cell death.[1]

Problem 2: Inconsistent or Non-Reproducible IC50 Values

Possible Cause Recommended Solution
Assay Variability Standardize all assay parameters, including incubation times, reagent concentrations, and plate layouts.[2]
Compound Stability Ensure the cytotoxic compound is stable in the assay medium for the duration of the experiment. Protect from light if it is light-sensitive.
Cell Line Instability Maintain a consistent cell source and passage number. Genetic drift in cell lines can alter their response to cytotoxic agents.[3]
Endpoint Measurement Time The calculated IC50 value can vary depending on the time point at which cell viability is measured.[4] Perform time-course experiments to determine the optimal endpoint.
Data Analysis Method Use a consistent and appropriate data analysis method for calculating IC50 values. Different software or models can yield different results.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right cytotoxicity assay for my compound?

A1: The choice of assay depends on the suspected mechanism of action of your compound and the experimental question.

  • Metabolic Assays (e.g., MTT, MTS): Measure metabolic activity, which is often an indicator of cell viability. These are high-throughput and cost-effective.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): Detect damage to the cell membrane, a hallmark of necrosis.

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): Specifically measure markers of programmed cell death.

  • Real-time Impedance-based Assays: Continuously monitor cell attachment, proliferation, and morphology, providing kinetic data on cytotoxicity.[5][6]

Q2: What is the optimal cell seeding density for a cytotoxicity assay?

A2: The optimal seeding density depends on the cell line's growth rate and the duration of the assay. It is crucial to determine this empirically for each cell line and assay. The goal is to have the cells in the logarithmic growth phase at the time of compound addition and throughout the experiment. A cell titration experiment is recommended to determine the ideal density.

Q3: My compound is precipitating in the culture medium. How can I address this?

A3: Compound precipitation can lead to inaccurate results.

  • Solvent and Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells. Test the solubility of your compound in the culture medium beforehand.

  • Serum Interaction: Some compounds may bind to serum proteins. You can try reducing the serum concentration, but this may affect cell health.

  • Alternative Formulation: Consider using a different salt form or a solubilizing agent, ensuring the agent itself is not cytotoxic.

Q4: How can I distinguish between apoptosis and necrosis induced by my compound?

A4: Several methods can be used to differentiate between these two modes of cell death:

  • Flow Cytometry: Use Annexin V and a viability dye (like Propidium Iodide or DAPI). Annexin V-positive/viability dye-negative cells are apoptotic, while double-positive cells are late apoptotic or necrotic.

  • Microscopy: Observe morphological changes. Apoptosis is characterized by cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrosis is characterized by cell swelling and lysis.[1]

  • Biochemical Assays: Measure the activity of caspases (for apoptosis) or the release of lactate dehydrogenase (LDH) (for necrosis).

Experimental Protocols

Protocol 1: Determining the IC50 of a Cytotoxic Compound using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the cytotoxic compound in the appropriate culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using a suitable non-linear regression model.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation endpoint_measurement Endpoint Measurement incubation->endpoint_measurement data_collection Data Collection endpoint_measurement->data_collection data_analysis Data Analysis data_collection->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination

Caption: General experimental workflow for a cell-based cytotoxicity assay.

signaling_pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_execution Execution cluster_outcome Outcome compound Cytotoxic Compound intrinsic Intrinsic Pathway (Mitochondrial Stress) compound->intrinsic extrinsic Extrinsic Pathway (Death Receptors) compound->extrinsic caspases Caspase Activation intrinsic->caspases extrinsic->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway for compound-induced apoptosis.

References

Fba 185 aggregation and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Protein Disclaimer

The protein "Fba185" is not a recognized standard designation in publicly available scientific literature. The following technical support center has been generated based on a hypothetical protein named Fba185, drawing upon established principles of protein aggregation and prevention commonly encountered in biopharmaceutical research and development. The data and specific protocols are illustrative examples.

Welcome to the technical support center for Fba185. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to Fba185 aggregation.

Frequently Asked Questions (FAQs)

Q1: What is Fba185 and why is it prone to aggregation?

Fba185 is a recombinant monoclonal antibody with a molecular weight of approximately 185 kDa. Its aggregation tendency is primarily attributed to the presence of exposed hydrophobic patches on the protein surface, which can interact under suboptimal conditions, leading to the formation of soluble and insoluble aggregates. Factors such as pH, ionic strength, temperature, and protein concentration can significantly influence the stability of Fba185.

Q2: What are the common types of aggregates observed for Fba185?

Fba185 can form various types of aggregates, including:

  • Soluble, non-covalent oligomers: Small, reversible clusters of a few Fba185 molecules.

  • Insoluble, non-covalent aggregates: Larger assemblies that can precipitate out of solution, often appearing as visible particulates.

  • Covalent aggregates: Irreversible aggregates formed through disulfide bond scrambling or other chemical modifications.

Q3: How can I detect and quantify Fba185 aggregation?

Several biophysical techniques can be employed to detect and quantify Fba185 aggregation. The choice of method depends on the size and nature of the aggregates. Common methods include Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), and Micro-Flow Imaging (MFI).

Q4: What is the impact of aggregation on Fba185's therapeutic efficacy and safety?

Protein aggregation can have significant consequences for a therapeutic protein like Fba185. Aggregation can lead to a loss of biological activity by obscuring the active sites or altering the protein's conformation. Furthermore, protein aggregates can be immunogenic, potentially eliciting an adverse immune response in patients.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of Fba185.

Problem Potential Cause(s) Recommended Solution(s)
Visible precipitation after thawing Fba185. 1. Cryoconcentration: Solutes and Fba185 become concentrated in the unfrozen liquid phase during freezing, promoting aggregation. 2. pH shifts: The pH of the buffer can shift during freezing and thawing. 3. Slow thawing: Prolonged exposure to intermediate temperatures can induce aggregation.1. Optimize buffer composition: Include cryoprotectants like sucrose or trehalose. See Table 1 for buffer optimization data. 2. Use a buffer with a stable pKa at lower temperatures. 3. Thaw rapidly in a water bath at a controlled temperature (e.g., 25°C) and then immediately move to an ice bath.
High molecular weight (HMW) peaks observed in Size Exclusion Chromatography (SEC). 1. Inappropriate buffer conditions: The pH or ionic strength of the formulation buffer may be suboptimal. 2. High protein concentration: Increased intermolecular interactions at high concentrations. 3. Mechanical stress: Agitation or shear stress from pumping or mixing.1. Perform a buffer screen to identify the optimal pH and excipients (e.g., arginine, sodium chloride) for Fba185 stability. Refer to Table 1 . 2. Dilute the sample before analysis if possible, or optimize the formulation for high concentration stability. 3. Handle the protein solution gently. Avoid vigorous vortexing or repeated freeze-thaw cycles.
Increased sample polydispersity in Dynamic Light Scattering (DLS). 1. Presence of multiple aggregate species: The sample contains a heterogeneous mixture of monomers, oligomers, and larger aggregates. 2. Sample contamination: Dust or other particulates in the cuvette or sample.1. Fractionate the sample using SEC to isolate different species and analyze them separately. 2. Filter the sample through a 0.22 µm filter before DLS analysis. Ensure the cuvette is clean.
Quantitative Data Summary

Table 1: Effect of Buffer Composition on Fba185 Aggregation Data represents the percentage of High Molecular Weight (HMW) species as measured by SEC after incubation at 40°C for 7 days.

Buffer pHExcipient (250 mM)% HMW (Aggregates)
5.0None15.8%
5.0L-Arginine3.2%
5.0Sodium Chloride18.5%
6.0None8.9%
6.0L-Arginine1.5%
6.0Sodium Chloride11.2%
7.0None12.3%
7.0L-Arginine4.8%
7.0Sodium Chloride14.6%

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify soluble high molecular weight (HMW) aggregates of Fba185.

Materials:

  • Fba185 protein sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • 0.22 µm syringe filters

Methodology:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Prepare the Fba185 sample by diluting it to a concentration of 1 mg/mL in the mobile phase.

  • Filter the diluted sample through a 0.22 µm syringe filter.

  • Inject 20 µL of the filtered sample onto the column.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for the monomer and HMW species.

  • Calculate the percentage of HMW aggregates using the formula: % HMW = (Area_HMW / (Area_HMW + Area_Monomer)) * 100

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

Objective: To determine the hydrodynamic radius and polydispersity of Fba185 particles in solution.

Materials:

  • Fba185 protein sample

  • DLS instrument

  • Low-volume disposable cuvette

  • 0.22 µm syringe filters

Methodology:

  • Set the DLS instrument parameters for a protein of ~185 kDa.

  • Prepare the Fba185 sample to a concentration of 1 mg/mL in the desired buffer.

  • Filter the sample directly into a clean cuvette using a 0.22 µm syringe filter to remove dust and extraneous particles.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the target temperature (e.g., 25°C).

  • Perform at least three measurements to ensure reproducibility.

  • Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and the polydispersity index (PDI). A PDI value below 0.2 is generally considered monodisperse.

Visualizations

Logical Workflow for Troubleshooting Fba185 Aggregation

start Aggregation Observed (e.g., HMW in SEC, visible particles) check_type What type of aggregation? start->check_type soluble Soluble Aggregates (HMW in SEC, increased PDI in DLS) check_type->soluble Soluble insoluble Insoluble Aggregates (Visible precipitation, high MFI count) check_type->insoluble Insoluble buffer_opt Optimize Formulation Buffer (pH, excipients like Arginine/Sucrose) soluble->buffer_opt conc_opt Reduce Protein Concentration soluble->conc_opt handling_opt Review Handling Procedures (freeze/thaw, agitation) insoluble->handling_opt filtration_opt Consider Sterile Filtration (use low-binding filters) insoluble->filtration_opt end Aggregation Minimized buffer_opt->end conc_opt->end handling_opt->end filtration_opt->end

Caption: Troubleshooting workflow for addressing Fba185 aggregation issues.

Experimental Workflow for Fba185 Stability Assessment

cluster_analysis Aggregation Analysis start Fba185 Sample (Purified Stock) stress Apply Stress Condition (e.g., Thermal, Mechanical) start->stress sec SEC (Quantify HMW) stress->sec Analyze dls DLS (Size & Polydispersity) stress->dls mfi MFI (Sub-visible Particles) stress->mfi result Compare Data to Control (Assess Stability) sec->result dls->result mfi->result

Caption: Workflow for assessing Fba185 aggregation under stress conditions.

Hypothetical Fba185 Aggregation Pathway

M Fba185 Monomer (Native State) M_unfold Partially Unfolded Monomer M->M_unfold Stress (pH, Temp) M_unfold->M Refolding Oligo Soluble Oligomer M_unfold->Oligo Self-Association (Hydrophobic Interactions) Oligo->M_unfold Dissociation (Reversible) Agg Insoluble Aggregate (Precipitate) Oligo->Agg Irreversible Conversion

Caption: A simplified pathway of Fba185 aggregation from monomer to precipitate.

Validation & Comparative

FBA 185 Versus Other Fluorescent Brighteners: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhanced material properties and for sensitive detection in biological applications, fluorescent brighteners play a pivotal role. This guide provides a detailed comparison of Fluorescent Brightener 185 (FBA 185) against other commonly used fluorescent whitening agents (FWAs), offering researchers, scientists, and drug development professionals a data-driven overview of their performance characteristics.

Introduction to Fluorescent Brighteners

Fluorescent brighteners, or optical brightening agents (OBAs), are chemical compounds that absorb light in the ultraviolet and violet regions of the electromagnetic spectrum and re-emit it as blue light through fluorescence. This process effectively masks the inherent yellow cast of a material, resulting in a whiter and brighter appearance. Beyond their traditional use in the textile and paper industries, these molecules are increasingly utilized in biological sciences for applications such as cell staining and as fluorescent probes.

This compound, chemically known as 2,5-Bis(2-benzoxazolyl)thiophene, belongs to the bis-benzoxazole class of brighteners. Its rigid, conjugated structure is responsible for its strong fluorescent properties. This guide will compare this compound with other prominent classes of fluorescent brighteners, namely distyrylbiphenyls (represented by Tinopal® CBS-X) and stilbene derivatives (represented by Blankophor® BBH and Leucophor® products).

Comparative Performance Data

The selection of a fluorescent brightener is dictated by its specific photophysical and chemical properties. The following table summarizes key quantitative data for this compound (using its close analog FBA 184 as a proxy for which more data is available) and other representative fluorescent brighteners.

PropertyThis compound / FBA 184 (Bis-benzoxazole)Tinopal® CBS-X (Distyrylbiphenyl)Blankophor® BBH (Stilbene)Leucophor® AP (Stilbene)
Chemical Structure 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (FBA 184)4,4'-Bis(2-sulfostyryl)biphenyl disodium saltDiaminostilbene derivativeDisulphonated stilbene derivative
Excitation Max (λmax,ex) ~373 nm (in Ethanol)[1]~349 nm[2]~373 nm (Blankophor R)[3]Data not readily available
Emission Max (λmax,em) ~430-440 nm[4]~435 nm[2]~417 nm (Blankophor R)[3]Data not readily available
Quantum Yield (Φf) ≥ 0.60[5]High, but specific value not availableHigh, but specific value not availableHigh quantum yield reported[6]
Solubility Soluble in organic solvents like toluene; insoluble in water.[1][7]Soluble in water (25 g/L at 25°C).[2]Generally water-soluble due to sulfonate groups.Data not readily available
Photostability Generally good photostability.[8]Good photostability.[9]Varies by specific structure; can be susceptible to photoisomerization.Data not readily available
Primary Applications Plastics (Polyolefins, ABS), Synthetic Fibers (Polyester).[10][11]Detergents, Textiles (cellulosic fibers), Paper.[2][12]Textiles, Paper, Detergents.[13][14]Paper industry.

Experimental Protocols

Accurate comparison of fluorescent brighteners necessitates standardized experimental procedures. Below are detailed methodologies for key characterization experiments.

Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of a fluorescent brightener using a spectrofluorometer.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent brightener standard

  • Spectroscopic grade solvent (e.g., ethanol, dimethyl sulfoxide, or water, depending on the brightener's solubility)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a dilute stock solution of the fluorescent brightener in the chosen solvent. A typical concentration is in the range of 1-10 µg/mL. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected maximum (e.g., 435 nm).

    • Scan a range of excitation wavelengths (e.g., 300-400 nm).

    • The wavelength at which the maximum fluorescence intensity is observed is the excitation maximum (λmax,ex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined λmax,ex.

    • Scan a range of emission wavelengths (e.g., 400-600 nm).

    • The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λmax,em).

  • Data Analysis: Plot fluorescence intensity versus wavelength for both excitation and emission scans to determine the respective maxima.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent brightener sample

  • Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectroscopic grade solvent

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution using the same excitation wavelength.

    • Integrate the area under the fluorescence emission curve for each measurement.

  • Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

    • A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used, though it is recommended to use the same solvent).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a powerful technique for separating and quantifying fluorescent brighteners in a mixture.

Instrumentation:

  • HPLC system with a fluorescence detector (FLD) and/or a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 4 µm).

Mobile Phase (example gradient):

  • Solvent A: Water with 5 mM ammonium acetate

  • Solvent B: Acetonitrile

  • Solvent C: Methanol

Procedure:

  • Standard Preparation: Prepare stock solutions of the fluorescent brightener standards in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture). Prepare a series of working standards by serial dilution.[15]

  • Sample Preparation: Dissolve or extract the sample containing the fluorescent brightener in a suitable solvent. For solid samples, sonication may be required to facilitate extraction. Filter the sample solution through a 0.22 µm syringe filter before injection.[16]

  • Chromatographic Conditions (example):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • FLD settings: Excitation and emission wavelengths specific to the brightener of interest.

    • Gradient elution: A gradient program is typically used to separate multiple components, starting with a higher proportion of aqueous mobile phase and increasing the organic solvent concentration over time.[15]

  • Analysis: Inject the standards and samples. Identify the peaks based on retention times compared to the standards. Quantify the amount of brightener by constructing a calibration curve from the peak areas of the standards.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparison of fluorescent brighteners.

cluster_fba185 This compound (Bis-benzoxazole) cluster_cbsx Tinopal CBS-X (Distyrylbiphenyl) cluster_stilbene Blankophor/Leucophor (Stilbene) FBA185 This compound FBA185_App Plastics, Synthetic Fibers FBA185->FBA185_App Primary Use CBSX Tinopal CBS-X CBSX_App Detergents, Textiles CBSX->CBSX_App Primary Use Stilbene Blankophor/ Leucophor Stilbene_App Paper, Textiles Stilbene->Stilbene_App Primary Use G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output Sample Sample containing FWA Dissolution Dissolution/Extraction in appropriate solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Purity/Quantification Spectrofluorometer Spectrofluorometer Filtration->Spectrofluorometer Spectral Properties/ Quantum Yield Chromatogram Chromatogram (Retention Time, Peak Area) HPLC->Chromatogram Spectra Excitation/Emission Spectra (λmax, Intensity) Spectrofluorometer->Spectra QuantumYield Quantum Yield (Φf) Spectra->QuantumYield

References

A Comparative Guide to Fructose-1,6-Bisphosphate Aldolase (FBA) Inhibitors: FBA-IN-1 vs. Competitive Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fructose-1,6-bisphosphate aldolase (FBA) is a critical enzyme in the glycolysis and gluconeogenesis pathways of many organisms. In pathogenic fungi like Candida albicans, FBA is essential for survival, making it a promising target for novel antifungal therapies. This guide provides a comparative analysis of FBA-IN-1, a first-in-class covalent allosteric inhibitor, and a representative competitive inhibitor, compound 3g, both targeting C. albicans FBA (CaFBA).

Data Presentation: Quantitative Inhibitor Comparison

The following table summarizes the available quantitative data for FBA-IN-1 and compound 3g, highlighting their distinct inhibitory profiles.

InhibitorTarget EnzymeMechanism of ActionIC50 (Enzymatic Assay)MIC80 (Cell-based Assay)
FBA-IN-1 (compound 2a11) Candida albicans FBA (CaFBA)Covalent AllostericNot Reported1 µg/mL (against azole-resistant C. albicans)[1][2][3]
Compound 3g Candida albicans FBA (CaFBA)Competitive2.7 µM[4]4-64 µg/mL (against C. glabrata)[4]

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the biological context and experimental procedures, the following diagrams were generated using Graphviz.

glycolysis_pathway cluster_glycolysis Glycolysis in Candida albicans Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP Dihydroxyacetone phosphate F16BP->DHAP FBA G3P Glyceraldehyde-3-phosphate F16BP->G3P FBA DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate TCA TCA Cycle Pyruvate->TCA Inhibitor FBA Inhibitors (e.g., FBA-IN-1, Cmpd 3g) Inhibitor->F16BP Inhibition

Glycolysis pathway in Candida albicans showing FBA's role.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Purified FBA Enzyme - Fructose-1,6-bisphosphate (Substrate) - FBA Inhibitor (Test Compound) - Assay Buffer incubation Incubate Enzyme with Varying Inhibitor Concentrations reagents->incubation reaction Initiate Reaction by Adding Substrate incubation->reaction measurement Measure Enzyme Activity (e.g., Spectrophotometrically) reaction->measurement plot Plot % Inhibition vs. Inhibitor Concentration measurement->plot ic50 Determine IC50 Value plot->ic50

Workflow for an FBA enzyme inhibition assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

FBA Enzyme Inhibition Assay (Spectrophotometric)

This protocol is a generalized procedure for determining the IC50 value of an FBA inhibitor.

1. Materials and Reagents:

  • Purified C. albicans FBA enzyme

  • Fructose-1,6-bisphosphate (FBP) substrate solution

  • Test inhibitor (e.g., Compound 3g) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Coupling enzymes: triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GDH)

  • NADH solution

  • 96-well microplate

  • Microplate spectrophotometer

2. Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • NADH solution

    • TPI and GDH enzymes

    • A specific volume of the diluted test inhibitor (or solvent control).

  • Add the purified CaFBA enzyme to each well and incubate for a pre-determined time at a constant temperature (e.g., 30°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FBP substrate to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. The rate of NADH oxidation is proportional to the FBA activity.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of FBA inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of an antifungal compound against C. albicans, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]

1. Materials and Reagents:

  • Candida albicans strain (e.g., azole-resistant clinical isolate)

  • Yeast extract-peptone-dextrose (YPD) agar plates

  • RPMI-1640 medium buffered with MOPS

  • Test compound (e.g., FBA-IN-1) dissolved in DMSO

  • Sterile saline (0.85% NaCl)

  • Sterile 96-well microplates

  • Spectrophotometer

2. Inoculum Preparation:

  • Subculture the C. albicans strain on a YPD agar plate and incubate at 35°C for 24 hours.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the cell suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Plate Preparation and Inoculation:

  • Prepare serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

  • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Add the prepared fungal inoculum to each well containing the test compound and the growth control well.

  • Incubate the plate at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control.

  • For azole and other fungistatic agents, the endpoint is often read as the concentration that produces an 80% reduction in turbidity (MIC80), which can be determined by visual inspection or by reading the optical density at 600 nm with a microplate reader.[5]

References

Validation of Fba 185 as an Antifungal Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of "Fba 185," a designation associated with several promising antifungal compounds. We present a comparative assessment of their in vitro efficacy against key fungal pathogens, benchmarked against established antifungal agents. Detailed experimental protocols and elucidated mechanisms of action are provided to support further research and development in the field of mycology.

Executive Summary

The term "this compound" in the context of antifungal research can be attributed to at least three distinct entities:

  • Bacillomycin D from Bacillus vallismortis ZZ185 : A lipopeptide with potent activity against various phytopathogenic fungi.

  • Iturin A from Bacillus amyloliquefaciens S185 : Another cyclic lipopeptide demonstrating a broad spectrum of antifungal action.

  • GV185 : A synthetic antimicrobial peptide engineered for enhanced lytic activity against fungal and bacterial pathogens.

This guide will comparatively evaluate these three "this compound" candidates against the widely-used antifungal drugs, Fluconazole (an azole) and Amphotericin B (a polyene). The primary mechanism of action for all three "this compound" candidates involves the disruption of the fungal cell membrane, leading to a cascade of events culminating in cell death.

Comparative Antifungal Activity

The in vitro antifungal efficacy of the this compound candidates and standard antifungal drugs was determined by assessing their Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while IC50 is the concentration required to inhibit 50% of the microbial growth. Lower values indicate higher potency.

Table 1: Comparative Antifungal Activity (MIC/IC50 in µg/mL)

Antifungal AgentCandida albicansAspergillus fumigatusFusarium oxysporumFusarium graminearum
This compound Candidates
Bacillomycin D--8[1]~30 (IC50)[2][3], 64[4]
Iturin A25[5]--50[6]
GV185 (µM)-3.1 (IC50)[7]1.4 (IC50)[7][8]2.2 (IC50)[7]
Standard Antifungals
Fluconazole≤8 (Susceptible)[9]-High Resistance[10]-
Amphotericin B-0.25[11]0.41 - 0.55[11]-

Note: Data for GV185 is presented in µM. Direct comparison with µg/mL values requires conversion based on molecular weight. Some data points were not available in the reviewed literature.

Mechanisms of Action and Signaling Pathways

The antifungal activity of the this compound candidates, particularly the lipopeptides Bacillomycin D and Iturin A, is primarily initiated by their interaction with and disruption of the fungal cell membrane. This initial event triggers a series of downstream signaling cascades, leading to fungal cell death.

Lipopeptide-Induced Cell Death Pathway

Bacillomycin D and Iturin A insert into the fungal cell membrane, leading to pore formation and increased permeability. This disrupts ion homeostasis and triggers oxidative stress through the generation of Reactive Oxygen Species (ROS). The accumulation of ROS activates stress response pathways, including the High Osmolarity Glycerol (HOG) pathway, which involves the phosphorylation of the Mitogen-Activated Protein Kinase (MAPK) Hog1.[2][3][12][13]

Bacillomycin_D_Iturin_A Bacillomycin D / Iturin A Fungal_Cell_Membrane Fungal Cell Membrane (Ergosterol Interaction) Bacillomycin_D_Iturin_A->Fungal_Cell_Membrane Membrane_Disruption Membrane Disruption (Pore Formation) Fungal_Cell_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage (K+) Membrane_Disruption->Ion_Leakage ROS_Generation Reactive Oxygen Species (ROS) Generation Membrane_Disruption->ROS_Generation Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Hog1_MAPK_Pathway Hog1 MAPK Pathway Activation Oxidative_Stress->Hog1_MAPK_Pathway Hog1_MAPK_Pathway->Cell_Death

Lipopeptide-induced fungal cell death pathway.
Antimicrobial Peptide (AMP) Mechanism of Action

Synthetic antimicrobial peptides like GV185 also target the fungal cell membrane. Their cationic nature facilitates electrostatic attraction to the negatively charged fungal cell surface. Upon reaching a sufficient concentration, they disrupt the membrane integrity, leading to leakage of cellular contents and cell lysis.[7][8] This process can also induce the production of ROS, contributing to cell death.[14][15]

AMP_GV185 Antimicrobial Peptide (GV185) Fungal_Cell_Surface Fungal Cell Surface (Electrostatic Attraction) AMP_GV185->Fungal_Cell_Surface Membrane_Permeabilization Membrane Permeabilization Fungal_Cell_Surface->Membrane_Permeabilization Cellular_Leakage Leakage of Cytoplasmic Contents Membrane_Permeabilization->Cellular_Leakage ROS_Induction ROS Induction Membrane_Permeabilization->ROS_Induction Cell_Lysis Cell Lysis and Death Cellular_Leakage->Cell_Lysis ROS_Induction->Cell_Lysis

Antimicrobial peptide (AMP) mechanism of action.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Antifungal Susceptibility Testing

1. Preparation of Antifungal Stock Solution:

  • Dissolve the antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

2. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the antifungal stock solution in a 96-well microtiter plate using a sterile liquid medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS).
  • The final volume in each well should be 100 µL.
  • Include a growth control well (medium without antifungal agent) and a sterility control well (medium only).

3. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar).
  • Prepare a suspension of fungal conidia or yeast cells in sterile saline.
  • Adjust the inoculum concentration to a standardized density (e.g., 0.5 to 2.5 x 10^3 cells/mL) using a spectrophotometer or hemocytometer.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
  • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

5. Determination of MIC:

  • Visually inspect the microtiter plates for fungal growth.
  • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control well.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antifungal_Stock Prepare Antifungal Stock Solution Plate_Dilution Serial Dilution in Microtiter Plate Antifungal_Stock->Plate_Dilution Inoculation Inoculate Plates Plate_Dilution->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Workflow for antifungal susceptibility testing.

Conclusion

The "this compound" candidates, encompassing Bacillomycin D, Iturin A, and the synthetic peptide GV185, demonstrate significant antifungal potential. Their primary mechanism of disrupting the fungal cell membrane is a well-established target for antifungal therapy. The quantitative data presented in this guide, alongside the detailed methodologies, provide a solid foundation for further investigation into these compounds as viable alternatives or adjuncts to current antifungal treatments. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully validate their therapeutic potential.

References

Comparative Analysis of Fructose-bisphosphate Aldolase (FBA) Cross-Reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the specificity and potential off-target interactions of Fructose-bisphosphate Aldolase, a key enzyme in glycolysis and a protein of interest in diagnostics and therapeutics.

This guide provides a comparative overview of the cross-reactivity of Fructose-bisphosphate Aldolase (FBA), likely the enzyme referred to by the designation "Fba 185," with other enzymes. Understanding the potential for cross-reactivity is crucial for the development of specific diagnostic assays, targeted therapies, and effective vaccines, as FBA is not only a central metabolic enzyme but also a known allergen and a candidate for vaccine development against various pathogens.[1] This document summarizes available data on FBA's immunogenic cross-reactivity, details the experimental protocols for its assessment, and provides logical workflows for analysis.

Introduction to Fructose-bisphosphate Aldolase (FBA)

Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13) is a pivotal enzyme in the glycolytic and gluconeogenic pathways.[2] It catalyzes the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. In vertebrates, three tissue-specific isoforms of FBA exist: Aldolase A (muscle and red blood cells), Aldolase B (liver, kidney, and intestine), and Aldolase C (brain and neuronal tissue).[2][3] These isoforms share a high degree of sequence identity, with 66% identity between human Aldolase A and B, 68% between B and C, and 78% between A and C.[3] Beyond its metabolic role, FBA has been identified as a "moonlighting" protein with functions in pathogenesis, acting as a surface receptor on various pathogens and contributing to host cell adhesion and invasion.[1][4]

Cross-Reactivity Profile of Fructose-bisphosphate Aldolase

While comprehensive quantitative data on the cross-reactivity of FBA with a wide range of heterologous enzymes is limited in publicly accessible literature, existing studies in immunology and allergology provide valuable insights. The primary context in which FBA cross-reactivity has been studied is in relation to its immunogenicity.

A notable example of FBA cross-reactivity is observed in pollen-food allergy syndrome. A study identified FBA as the allergen mediating cross-allergy between Artemisia pollen and red fruit ginseng.[5] In this study, mass spectrometry of the reactive protein band (35-40 kDa) from red fruit ginseng identified both fructose-bisphosphate aldolase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). However, further analysis revealed that only FBA showed significant homology with known allergen components from Artemisia pollen (89-90% homology), suggesting it as the primary cross-reactive allergen.[5]

The following table summarizes the qualitative findings on FBA cross-reactivity. A lack of specific quantitative binding data (e.g., Kd values or % cross-reactivity) in the reviewed literature prevents a more detailed quantitative comparison.

Interacting Molecule/OrganismCross-Reactive PartnerContextExperimental EvidenceQuantitative DataReference
Human IgE (from Artemisia pollen allergic patient)FBA from Red Fruit GinsengPollen-Food Allergy SyndromeWestern Blot, Mass Spectrometry, Homology SearchNot provided[5]
Human IgE (from Artemisia pollen allergic patient)Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from Red Fruit GinsengPollen-Food Allergy SyndromeIdentified by Mass Spectrometry but ruled out by homologyNot provided[5]

Experimental Protocols for Assessing Cross-Reactivity

The determination of enzyme cross-reactivity, particularly for immunogenic proteins like FBA, relies on a set of established immunoassays. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA format is often used to determine the cross-reactivity of an antibody with various antigens.

Objective: To quantify the binding of an anti-FBA antibody to FBA and potential cross-reactive enzymes.

Materials:

  • High-binding 96-well microtiter plates

  • Recombinant Fructose-bisphosphate Aldolase (coating antigen)

  • A panel of other enzymes to be tested for cross-reactivity

  • Primary antibody against FBA

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with a fixed concentration of FBA (e.g., 1-10 µg/mL) in a coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: In separate tubes, pre-incubate the anti-FBA primary antibody at a fixed concentration with serial dilutions of FBA (for the standard curve) or the test enzymes.

  • Incubation: Add the antibody-antigen mixtures to the coated wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound antibodies.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the substrate solution to the wells and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis: The percentage of cross-reactivity can be calculated using the following formula: % Cross-reactivity = (Concentration of FBA at 50% inhibition / Concentration of test enzyme at 50% inhibition) x 100

Western Blotting for Specificity Assessment

Western blotting allows for the identification of specific proteins in a complex mixture. It can be used to visually assess the binding of an anti-FBA antibody to FBA and other proteins.

Objective: To qualitatively assess the binding of an anti-FBA antibody to a panel of enzymes.

Materials:

  • Protein samples (FBA and other test enzymes)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer

  • Anti-FBA primary antibody

  • Enzyme-conjugated secondary antibody

  • Wash buffer

  • Chemiluminescent or colorimetric substrate

  • Imaging system

Protocol:

  • Sample Preparation: Denature protein samples by boiling in Laemmli buffer.

  • SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-FBA primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the substrate and detect the signal using an appropriate imaging system.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free analysis of molecular interactions. It can provide quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[6]

Objective: To determine the binding kinetics of an anti-FBA antibody to FBA and other enzymes.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Anti-FBA antibody (ligand)

  • FBA and other test enzymes (analytes)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization: Immobilize the anti-FBA antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Inject serial dilutions of FBA over the sensor surface to determine its binding kinetics.

  • Regeneration: Regenerate the sensor surface with a suitable regeneration buffer to remove the bound analyte.

  • Cross-Reactivity Testing: Inject serial dilutions of the other test enzymes over the immobilized antibody surface.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments to assess FBA cross-reactivity.

experimental_workflow cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_analysis Data Interpretation start Hypothesized Cross-Reactive Enzymes western_blot Western Blotting start->western_blot Test with anti-FBA antibody qualitative_result Qualitative Binding (+/-) western_blot->qualitative_result elisa Competitive ELISA quantitative_result Binding Affinity (KD) % Cross-Reactivity elisa->quantitative_result spr Surface Plasmon Resonance (SPR) spr->quantitative_result qualitative_result->elisa For positive hits qualitative_result->spr For detailed kinetics final_assessment Cross-Reactivity Profile quantitative_result->final_assessment

Workflow for assessing FBA cross-reactivity.

signaling_pathway_example cluster_molecular_mimicry Molecular Mimicry Hypothesis cluster_immune_response Immune Response pathogen_fba Pathogen FBA shared_epitope Shared Structural Epitope pathogen_fba->shared_epitope pathogen_clearance Pathogen Clearance pathogen_fba->pathogen_clearance Leads to host_enzyme Host Enzyme X host_enzyme->shared_epitope autoimmunity Potential Autoimmunity host_enzyme->autoimmunity May lead to antibody Anti-FBA Antibody shared_epitope->antibody Generation of antibody->pathogen_fba Binds to antibody->host_enzyme Cross-reacts with

Conceptual diagram of molecular mimicry involving FBA.

References

A Comparative Guide to the Efficacy of Novel Antifungal Agents: A Case Study on PC1244

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of the novel triazole antifungal agent, PC1244, against various fungal species. The performance of PC1244 is benchmarked against established antifungal drugs, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of PC1244 and Other Antifungals

The in vitro activity of PC1244 has been evaluated against a range of pathogenic fungi and compared with existing antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Fungal SpeciesPC1244 MIC Range (µg/mL)Voriconazole MIC Range (µg/mL)Other Antifungals (MIC in µg/mL)
Aspergillus fumigatus (n=96)0.016 - 0.250.25 - 0.5Itraconazole: >1 (some isolates)[1][2][3]
Aspergillus terreusEffective (MIC range <0.0078 to 2)--
Candida albicansEffective (MIC range <0.0078 to 2)-Fluconazole: S-DD range 16-32 for some isolates[4]
Candida glabrataEffective (MIC range <0.0078 to 2)Active against many fluconazole-resistant strains-
Candida kruseiEffective (MIC range <0.0078 to 2)Active against many fluconazole-resistant strains-
Cryptococcus gattiiEffective (MIC range <0.0078 to 2)--
Cryptococcus neoformansEffective (MIC range <0.0078 to 2)Active-
Rhizopus oryzaeEffective (MIC range <0.0078 to 2)-Posaconazole is active[5]
Trichophyton rubrumEffective (MIC range <0.0078 to 2)--

Note: The potent in vitro activity of PC1244 is further supported by its fungicidal action against Aspergillus fumigatus, with a minimum fungicidal concentration (MFC) of 2 µg/mL, which is eight times more potent than voriconazole in the cited study.[2][3] In vivo studies in immunocompromised mice infected with A. fumigatus have demonstrated that intranasal administration of PC1244 significantly reduces the fungal load in the lungs and serum galactomannan levels.[2][3]

Fructose-1,6-bisphosphate Aldolase (Fba1) as a Potential Antifungal Target

Recent research has identified moonlight proteins, such as fructose-bisphosphate aldolase (Fba1), as potential novel targets for antifungal drugs.[6] Fba1 is a key enzyme in glycolysis and has been found on the cell wall of Candida species, where it plays a role in adhesion to host cells.[6] Targeting such enzymes could provide a new strategy for combating fungal infections, especially those caused by drug-resistant strains like Candida glabrata.[6]

Experimental Protocols

The determination of antifungal efficacy relies on standardized experimental protocols. The following is a generalized methodology for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]

Broth Microdilution Method for Antifungal Susceptibility Testing
  • Fungal Isolate Preparation:

    • Fungal strains are cultured on appropriate agar plates to obtain fresh, viable colonies.

    • A suspension of the fungal cells is prepared in sterile saline or water.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL for yeasts).[7]

    • The standardized suspension is further diluted in a suitable broth medium, such as RPMI 1640, to achieve the final desired inoculum concentration.[7]

  • Antifungal Agent Preparation:

    • The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

    • A series of twofold serial dilutions of the antifungal agent are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

    • Control wells are included: a growth control (no antifungal agent) and a sterility control (no fungal inoculum).

    • The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[8]

  • MIC Determination:

    • After incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits visible growth of the fungus. This concentration is the MIC.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental processes and the mechanism of action of antifungal agents, diagrams can be used to illustrate these concepts.

experimental_workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_prep Fungal Isolate Preparation inoculation Inoculation of Microtiter Plate fungal_prep->inoculation drug_prep Antifungal Agent Serial Dilution drug_prep->inoculation incubation Incubation (e.g., 35°C, 24-48h) inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Workflow of the broth microdilution method for antifungal susceptibility testing.

Mechanism of Action: Azole Antifungals

Azole antifungals, such as PC1244 and voriconazole, act by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[2]

ergosterol_pathway Ergosterol Biosynthesis Pathway and Azole Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane enzyme->ergosterol azole Azole Antifungals (e.g., PC1244) azole->enzyme

Caption: Azoles inhibit lanosterol 14α-demethylase (CYP51), blocking ergosterol synthesis.

Logical Comparison of PC1244 and a Conventional Azole

The following diagram illustrates a logical comparison between the novel antifungal PC1244 and a conventional azole like voriconazole.

logical_comparison Comparison: PC1244 vs. Conventional Azole cluster_pc1244 PC1244 (Novel Azole) cluster_conventional Conventional Azole (e.g., Voriconazole) pc1244_potency High Potency (Low MICs) shared Shared Features pc1244_potency->shared pc1244_spectrum Broad Spectrum of Activity pc1244_spectrum->shared pc1244_cidal Fungicidal Activity (vs. A. fumigatus) pc1244_admin Designed for Inhaled Administration conv_potency Effective Potency conv_potency->shared conv_spectrum Broad Spectrum conv_spectrum->shared conv_static Often Fungistatic conv_admin Oral/IV Administration mechanism Mechanism: CYP51 Inhibition shared->mechanism

Caption: Logical comparison highlighting shared and distinct features of PC1244.

References

A Comparative Analysis of Biologically Active Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various benzoxazole derivatives, focusing on their anticancer and antimicrobial properties. While the initial topic of interest was Fba 185 (2,5-bis(1,3-benzoxazol-2-yl)thiophene), a thorough literature search revealed a lack of publicly available data on its biological activity in the context of therapeutic applications. Its primary documented use is as a fluorescent brightener. Therefore, this guide shifts focus to a broader comparative analysis of other biologically active benzoxazoles for which experimental data is available.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to aid researchers in the field of drug discovery and development.

Data Presentation

Anticancer Activity of Benzoxazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various benzoxazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth.

Compound ID/DescriptionCell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzoxazole-1,3,4-Oxadiazole Hybrid (10b) A549 (Lung)0.13 ± 0.014Combretastatin-A4-
MCF-7 (Breast)0.10 ± 0.013
HT-29 (Colon)0.22 ± 0.017
5-Methylbenzo[d]oxazole Derivative (12l) HepG2 (Liver)10.50Sorafenib5.57
MCF-7 (Breast)15.216.46
Unsubstituted Benzo[d]oxazole Derivative (12d) HepG2 (Liver)23.61Sorafenib5.57
Unsubstituted Benzo[d]oxazole Derivative (14a) HepG2 (Liver)3.95 ± 0.18Sorafenib-
MCF-7 (Breast)4.054 ± 0.17
5-Methylbenzo[d]oxazole Derivative (14i) HepG2 (Liver)3.22 ± 0.13Sorafenib-
MCF-7 (Breast)6.94 ± 0.22
Phortress Analogue (3m) HT-29 (Colon)-Doxorubicin-
Phortress Analogue (3n) HT-29 (Colon)-Doxorubicin-
Benzoxazole clubbed 2-pyrrolidinone (19) SNB-75 (CNS)8.4 nM (as MAGL inhibitor)--
Benzoxazole clubbed 2-pyrrolidinone (20) SNB-75 (CNS)7.6 nM (as MAGL inhibitor)--

Data compiled from multiple sources.[2][3][4][5][6]

Antimicrobial Activity of Benzoxazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) of various benzoxazole derivatives against different bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Benzoxazole Derivative (B7) P. aeruginosa isolate16--
Benzoxazole Derivative (B11) P. aeruginosa isolate16--
3,4,5-trimethoxyphenyl benzoxazole (IIIa-IIIe) Various Bacteria & Fungi15.6 - 500--
Benzoxazole-1,2,4-Oxadiazole Hybrid E. coli25--
S. typhiResistant
S. aureus12.5
P. syringae25
A. terrus50
P. brocae50
3-(2-benzoxazol-5-yl)alanine Derivative (13) B. subtilis< 1.95--
5-Chloro-1,3-benzoxazol-2(3H)-one (P4A & P4B) Various Bacteria & FungiGood activityAmpicillin, Cephalexin-
5-Chloro-1,3-benzoxazol-2(3H)-one (P2B) C. albicansGood activityMiconazole-

Data compiled from multiple sources.[7][8][9][10]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • 96-well plates

  • Test cells (e.g., human cancer cell lines)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Benzoxazole derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[11]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16]

Materials:

  • 96-well microtiter plates

  • Sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Benzoxazole derivatives (dissolved in a suitable solvent)

  • Positive control antibiotic

  • Solvent control

  • Growth control (medium with inoculum only)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the benzoxazole derivatives in the liquid growth medium directly in the 96-well plate.[17]

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[15]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[15]

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]

Mandatory Visualization

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Benzoxazoles treatment Treat Cells with Compounds compound_prep->treatment incubation_24h Incubate for 24-72h treatment->incubation_24h mtt_addition Add MTT Solution incubation_24h->mtt_addition incubation_4h Incubate for 2-4h mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

experimental_workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_dilution Serial Dilution of Benzoxazoles in Broth inoculation Inoculate Microtiter Plate compound_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate at Appropriate Temperature inoculation->incubation visual_inspection Visually Inspect for Growth (Turbidity) incubation->visual_inspection determine_mic Determine the Lowest Concentration with No Growth (MIC) visual_inspection->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

signaling_pathway_VEGFR cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Benzoxazole Benzoxazole Derivatives Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

References

A Head-to-Head Comparison of FBA 185 and Calcofluor White for Fungal Cell Wall Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of mycological research and diagnostics, rapid and accurate visualization of fungal structures is paramount. Fluorescent staining has emerged as a highly sensitive method for this purpose, with various fluorescent brighteners utilized for their ability to bind to chitin and cellulose in the fungal cell wall. This guide provides an objective, data-driven comparison of two such agents: FBA 185 and the widely-used Calcofluor White.

Introduction to the Fluorescent Stains

This compound , also known as Fluorescent Brightener 185, belongs to the bis-benzoxazole class of optical brightening agents.[1] Primarily used in the textile and plastics industries to enhance whiteness, its fluorescent properties make it a potential candidate for biological staining applications.[2][3] this compound absorbs ultraviolet (UV) light and emits it in the blue region of the visible spectrum.[1]

Calcofluor White is a well-established fluorescent stain used extensively in microbiology and clinical diagnostics.[4] It is a stilbene derivative that non-specifically binds to β-1,3 and β-1,4 polysaccharides, namely chitin and cellulose, which are abundant in fungal cell walls.[5][6] This binding results in a bright, blue-white fluorescence under UV illumination, providing high contrast for the visualization of fungal elements.[5]

Performance Comparison: this compound vs. Calcofluor White

Direct comparative studies between this compound and Calcofluor White for fungal staining are limited in the scientific literature. However, by comparing their known properties and performance data from studies involving similar fluorescent brighteners, we can construct a comparative overview. The following tables summarize the key characteristics and performance metrics.

Chemical and Spectroscopic Properties
PropertyThis compound (Fluorescent Brightener 185)Calcofluor White
Chemical Class Bis-benzoxazoleStilbene
Molecular Formula C₁₈H₁₀N₂O₂SC₄₀H₄₂N₁₂Na₂O₁₀S₂
Molecular Weight 318.35 g/mol [7]960.95 g/mol [8]
Solubility Miscible with water in any ratio[9]Soluble in water[10]
Excitation Max. ~372 nm[1]~347-360 nm[11][12]
Emission Max. ~422 nm[1]~430-433 nm[12][13]
Staining Performance and Characteristics
FeatureThis compound (inferred from similar brighteners)Calcofluor White
Binding Target Chitin and Cellulose[5][6]Chitin and Cellulose[5][6]
Reported Sensitivity High (e.g., Fluorescent Brightener 85 showed 92% sensitivity for dermatophytes)[4]High (83-90% sensitivity for fungal elements)[10]
Reported Specificity High (e.g., Fluorescent Brightener 85 showed 95% specificity for dermatophytes)[4]High (84-88% specificity for fungal elements)[10]
Photostability Generally good lightfastness reported for textile applications[9]Can be susceptible to fading with prolonged UV exposure
Cytotoxicity Data not widely available for biological systemsCan induce cell wall stress and may have fungicidal/fungistatic effects at certain concentrations[14]
Ease of Use Simple staining procedureSimple and rapid staining protocols are well-established

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for fungal staining using Calcofluor White. A similar protocol can be adapted for this compound, with optimization of concentration and incubation times.

Calcofluor White Staining Protocol for Fungal Cultures
  • Prepare Staining Solution: Prepare a 0.1% (w/v) stock solution of Calcofluor White in distilled water. This can be further diluted to a working solution of 0.01% to 0.05% in water or a 10% potassium hydroxide (KOH) solution. The use of KOH helps to clear cellular debris in clinical specimens.

  • Sample Preparation: Place a small amount of the fungal culture on a clean microscope slide. For clinical specimens like skin scrapings, add a drop of 10% KOH to the sample and let it sit for 5-10 minutes to clear the tissue.

  • Staining: Add one to two drops of the Calcofluor White working solution to the specimen.

  • Incubation: Place a coverslip over the specimen and allow the stain to incubate for 1-5 minutes at room temperature.

  • Visualization: Observe the slide under a fluorescence microscope using a UV excitation filter (around 340-380 nm). Fungal elements will fluoresce brightly against a dark background.

Adaptable Protocol for this compound Staining
  • Prepare Staining Solution: Prepare a stock solution of this compound (e.g., 0.1% w/v) in distilled water. Create a series of working dilutions (e.g., from 0.001% to 0.05%) to determine the optimal staining concentration.

  • Sample Preparation: Follow the same procedure as for Calcofluor White.

  • Staining and Incubation: Apply the this compound working solution to the sample and incubate for a range of times (e.g., 1, 5, and 10 minutes) to find the optimal incubation period.

  • Visualization: Use a fluorescence microscope with an excitation filter appropriate for this compound (around 370 nm) and an emission filter in the blue range (around 420 nm).

Mechanism of Action and Associated Signaling Pathway

Both this compound and Calcofluor White function by binding to chitin and cellulose in the fungal cell wall. This interaction disrupts the normal process of cell wall assembly and can induce a cell wall stress response. This response is primarily mediated by the Cell Wall Integrity (CWI) signaling pathway, a highly conserved pathway in fungi.

The binding of these fluorescent brighteners to the nascent chitin and cellulose polymers can interfere with their proper cross-linking and integration into the cell wall matrix. This disruption is recognized by cell surface sensors, which then activate the CWI pathway. The central component of this pathway is a Mitogen-Activated Protein Kinase (MAPK) cascade that ultimately leads to the activation of transcription factors. These transcription factors upregulate the expression of genes involved in cell wall synthesis and repair, as an attempt to compensate for the damage.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Surface Sensors Cell Surface Sensors Rho-GTPase Rho-GTPase Cell Surface Sensors->Rho-GTPase Activates PKC PKC Rho-GTPase->PKC MAPK Cascade MAPK Cascade PKC->MAPK Cascade Activates MAPK MAPK MAPK Cascade->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Cell Wall Synthesis Genes Cell Wall Synthesis Genes Transcription Factors->Cell Wall Synthesis Genes Upregulates Cell Wall Cell Wall Cell Wall Synthesis Genes->Cell Wall Reinforces Fluorescent Brightener Fluorescent Brightener Fluorescent Brightener->Cell Wall Binds to Chitin/Cellulose Cell Wall->Cell Surface Sensors Induces Stress

Fungal Cell Wall Integrity (CWI) Pathway Activation by Fluorescent Brighteners.

Experimental Workflow for Comparative Evaluation

To directly compare the efficacy of this compound and Calcofluor White, a standardized experimental workflow is essential. The following diagram outlines a logical approach for such a comparative study.

Staining_Comparison_Workflow cluster_preparation Preparation cluster_staining Staining Protocol cluster_analysis Analysis cluster_quantification Quantification Metrics Fungal Culture Preparation Fungal Culture Preparation Sample Mounting Sample Mounting Fungal Culture Preparation->Sample Mounting Stain Preparation (this compound & Calcofluor White) Stain Preparation (this compound & Calcofluor White) Stain Application Stain Application Stain Preparation (this compound & Calcofluor White)->Stain Application Sample Mounting->Stain Application Incubation Incubation Stain Application->Incubation Fluorescence Microscopy Fluorescence Microscopy Incubation->Fluorescence Microscopy Image Acquisition Image Acquisition Fluorescence Microscopy->Image Acquisition Quantitative Analysis Quantitative Analysis Image Acquisition->Quantitative Analysis Signal-to-Noise Ratio Signal-to-Noise Ratio Quantitative Analysis->Signal-to-Noise Ratio Photostability Assay Photostability Assay Quantitative Analysis->Photostability Assay Staining Uniformity Staining Uniformity Quantitative Analysis->Staining Uniformity

Workflow for the comparative evaluation of this compound and Calcofluor White.

Conclusion

Calcofluor White is a well-characterized and reliable fluorescent stain for fungal cell walls, supported by a wealth of literature and established protocols. This compound, while less studied in a biological context, shows promise as a potential alternative due to its fluorescent properties and chemical stability. Based on the available data for similar fluorescent brighteners, this compound is expected to perform similarly to Calcofluor White in terms of its binding mechanism and staining efficacy.

For researchers and professionals in drug development, the choice between these two agents may depend on factors such as cost, availability, and specific experimental requirements. Direct comparative studies are warranted to fully elucidate the performance of this compound in fungal staining and to determine if it offers any advantages over Calcofluor White in terms of photostability, cytotoxicity, or staining intensity. The provided protocols and workflows offer a framework for conducting such evaluations to make an informed decision for your specific research needs.

References

Independent Validation of Fba 185's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no publicly available scientific literature or experimental data identifying a compound or drug referred to as "Fba 185." Extensive searches of scientific databases and public information repositories have not yielded any information regarding the mechanism of action, independent validation, or any related experimental protocols for a substance with this designation.

Therefore, it is not possible to provide a comparison guide, detail experimental methodologies, or create visualizations of signaling pathways related to "this compound." The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled without foundational information on the subject.

For a comprehensive analysis and the creation of the requested "Publish Comparison Guides," the following information on "this compound" would be essential:

  • Chemical Identity and Structure: The formal chemical name, CAS registry number, and molecular structure are necessary to distinguish this compound from other compounds.

  • Biological Target(s): Identifying the specific protein(s), enzyme(s), or cellular pathway(s) that this compound interacts with is fundamental to understanding its mechanism of action.

  • Published Research: Peer-reviewed scientific articles describing the initial discovery, in vitro and in vivo studies, and any clinical investigations of this compound are required to provide a basis for comparison and validation.

  • Alternative Compounds: Knowledge of existing drugs or research compounds with similar or opposing mechanisms of action is needed to create a meaningful comparative guide.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to consult established scientific databases such as PubMed, Scopus, and Web of Science, using standardized chemical or biological nomenclature. Should "this compound" be an internal project code or a newly disclosed compound, the relevant proprietary information would be required to proceed with an independent validation and comparative analysis.

Safety Operating Guide

Proper Disposal of FBA 185: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of FBA 185 (Fluorescent Brightener 185), a compound used as a fluorescent brightening agent. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound, also known by its CAS number 2866-43-5, presents several hazards that necessitate careful handling. According to safety data sheets, this compound can cause skin irritation, may provoke an allergic skin reaction, and leads to serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when working with this compound.

Before beginning any procedure involving this compound, ensure that you are equipped with the following:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Summary of Chemical and Physical Properties

PropertyValue
Chemical Name 2,5-Bis(2-benzoxazolyl)thiophene
CAS Number 2866-43-5
Molecular Formula C₁₈H₁₀N₂O₂S
Appearance Light to colorless solid or white crystals
Hazards Skin Irritant, Eye Irritant, May cause allergic skin reaction

Step-by-Step Disposal Protocol

The primary guideline for the disposal of this compound is to avoid environmental release.[1][2] Do not discharge this compound or its residues into drains, soil, or water systems.

  • Collection of Waste:

    • Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, weigh boats, paper towels), in a designated and clearly labeled hazardous waste container.

    • Ensure the container is suitable for solid chemical waste and is kept closed when not in use.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Arranging for Disposal:

    • Dispose of surplus and non-recyclable this compound through a licensed disposal company.[1][2]

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste. They will have established procedures and approved vendors for chemical waste disposal.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure as recommended by your laboratory's standard operating procedures.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

FBA185_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in Designated Hazardous Waste Container ppe->collect label_container Label Container Clearly: 'Hazardous Waste - this compound' collect->label_container store Store Container in a Cool, Dry, Ventilated Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs licensed_disposal Arrange for Pickup by Licensed Disposal Company contact_ehs->licensed_disposal decontaminate Decontaminate Work Area and Equipment licensed_disposal->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Fba 185

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the fluorescent brightener Fba 185 (CAS 2866-43-5), also known as Optical Brightener EBF. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3]
Skin Protection Wear chemical-resistant, impervious gloves (e.g., nitrile rubber, standard EN 374).[1][2] Wear a lab coat or other protective clothing.[2][3]
Respiratory Protection In case of inadequate ventilation or dust formation, use a NIOSH (US) or CEN (EU) approved particulate respirator.[2] For firefighting, a self-contained breathing apparatus is necessary.[2][3]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and maintain the chemical's stability.

Operational Plan: Step-by-Step Handling

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][4]

  • Avoid Contact: Prevent contact with skin and eyes.[2][3] Avoid breathing dust, fumes, or vapors.[1][2]

  • Prevent Dust Formation: Minimize the generation of dust during handling.[2][3]

  • Hygiene: Wash hands thoroughly after handling.[1][2] Contaminated clothing should be removed and washed before reuse.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from ignition sources.[4]

Logical Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Hazards Assess Hazards (SDS Review) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Prepare_Workspace Prepare Ventilated Workspace (Fume Hood) Don_PPE->Prepare_Workspace Weigh_Chemical Weigh this compound (Minimize Dust) Prepare_Workspace->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate_Workspace Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Doff_PPE Doff and Dispose of PPE Decontaminate_Workspace->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling procedures.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Step-by-Step Disposal Guidance

  • Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled hazardous waste container.[1]

  • Environmental Precaution: Do not allow the product to enter drains or waterways.[1][4]

  • Licensed Disposal: Arrange for disposal through a licensed disposal company.[1]

  • Container Disposal: Dispose of contaminated packaging as unused product, following official regulations.[4]

Experimental Protocol: Staining Microorganisms

The following is a detailed methodology for a common application of fluorescent brighteners like this compound in staining microorganisms for fluorescence microscopy. This protocol is adapted from procedures for similar fluorescent brighteners and may require optimization.[1]

Reagent Preparation

  • Stock Solution (1.0% w/v):

    • Weigh 1.0 g of this compound powder.

    • Dissolve in 100 mL of sterile distilled water.

    • Store in a dark, amber bottle at 4°C. This solution is stable for several months.[1]

  • Working Solution (0.1% w/v):

    • Dilute the 1.0% stock solution 1:10 with sterile distilled water (e.g., 1 mL of stock solution to 9 mL of distilled water).

    • Prepare the working solution fresh before each use.[1]

Staining Procedure

  • Sample Preparation: Prepare a smear of the microbial culture on a clean microscope slide and air dry.

  • Staining: Flood the smear with the 0.1% this compound working solution.

  • Incubation: Incubate for 3-5 minutes at room temperature in the dark.[1]

  • Washing: Gently rinse the slide with distilled water to remove excess stain.[1]

  • Drying and Mounting: Allow the slide to air dry completely. Add a drop of mounting medium and a coverslip.

  • Visualization: Observe under a fluorescence microscope with a UV filter set (e.g., excitation around 365 nm and emission around 450 nm).[1]

Experimental Workflow for Staining Protocol

G Experimental Workflow for Microbial Staining with this compound cluster_reagent Reagent Preparation cluster_staining Staining Procedure cluster_visualization Visualization Prepare_Stock Prepare 1.0% Stock Solution Prepare_Working Prepare 0.1% Working Solution Prepare_Stock->Prepare_Working Prepare_Smear Prepare Microbial Smear Prepare_Working->Prepare_Smear Apply_Stain Apply this compound Working Solution Prepare_Smear->Apply_Stain Incubate Incubate in Dark (3-5 min) Apply_Stain->Incubate Rinse_Slide Rinse with Distilled Water Incubate->Rinse_Slide Mount_Sample Mount with Coverslip Rinse_Slide->Mount_Sample Microscopy Observe under Fluorescence Microscope (UV Excitation) Mount_Sample->Microscopy

Caption: A step-by-step workflow for staining microorganisms using this compound for fluorescence microscopy.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fba 185
Reactant of Route 2
Fba 185

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.